Urea, (p-hydroxyphenethyl)-
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
25017-51-0 |
|---|---|
Molecular Formula |
C9H12N2O2 |
Molecular Weight |
180.20 g/mol |
IUPAC Name |
2-(4-hydroxyphenyl)ethylurea |
InChI |
InChI=1S/C9H12N2O2/c10-9(13)11-6-5-7-1-3-8(12)4-2-7/h1-4,12H,5-6H2,(H3,10,11,13) |
InChI Key |
OVWBGUZHWGBNJB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CCNC(=O)N)O |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical and Physical Properties of (p-hydroxyphenethyl)-urea
For Researchers, Scientists, and Drug Development Professionals
Introduction
(p-hydroxyphenethyl)-urea, also known as N-(4-hydroxyphenethyl)urea or N-[2-(4-hydroxyphenyl)ethyl]urea, is an organic compound of interest in medicinal chemistry and drug development. Its structural similarity to tyramine, a biogenic amine, suggests potential interactions with various biological targets. This guide provides a comprehensive overview of the known and predicted chemical and physical properties of (p-hydroxyphenethyl)-urea, a detailed experimental protocol for its synthesis, and an exploration of its potential biological activities, including a proposed signaling pathway.
Chemical and Physical Properties
Table 1: Chemical Identification of (p-hydroxyphenethyl)-urea
| Identifier | Value |
| IUPAC Name | N-(2-(4-hydroxyphenyl)ethyl)urea |
| Synonyms | (p-hydroxyphenethyl)-urea, N-(4-hydroxyphenethyl)urea, Tyramine urea |
| CAS Number | 100193-32-0 |
| Molecular Formula | C₉H₁₂N₂O₂ |
| Molecular Weight | 180.21 g/mol |
| SMILES | C1=CC(=CC=C1CCNC(=O)N)O |
| InChI | InChI=1S/C9H12N2O2/c10-9(13)11-6-5-7-1-3-8(12)4-2-7/h1-4,12H,5-6H2,(H3,10,11,13) |
Table 2: Predicted Physical Properties of (p-hydroxyphenethyl)-urea
| Property | Predicted Value | Notes |
| Melting Point | Not available | Expected to be a solid at room temperature. |
| Boiling Point | Not available | Likely to decompose at high temperatures. |
| Solubility | Not available | Expected to have some solubility in water and polar organic solvents. |
| LogP (XlogP3) | 0.6 | Indicates moderate lipophilicity. |
| pKa | Not available | The phenolic hydroxyl group is weakly acidic, and the urea nitrogens are very weakly basic. |
Experimental Protocols
A specific, validated experimental protocol for the synthesis of (p-hydroxyphenethyl)-urea is not widely published. However, a general and effective method for the synthesis of N-substituted ureas from primary amines using potassium cyanate in an acidic aqueous solution has been reported and can be adapted for the synthesis from tyramine.
Synthesis of N-(2-(4-hydroxyphenyl)ethyl)urea
Principle: This synthesis is based on the reaction of a primary amine (tyramine) with isocyanic acid, which is generated in situ from the protonation of potassium cyanate in an acidic medium. The amine nucleophilically attacks the isocyanic acid to form the corresponding urea derivative.
Materials:
-
Tyramine (2-(4-hydroxyphenyl)ethylamine)
-
Potassium cyanate (KOCN)
-
Hydrochloric acid (HCl), 1 M solution
-
Deionized water
-
Ethanol
-
Standard laboratory glassware (beakers, flasks, magnetic stirrer, filtration apparatus)
-
pH meter or pH paper
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve tyramine in a 1 M aqueous solution of hydrochloric acid. The amount of HCl should be sufficient to protonate the amino group of tyramine, ensuring its solubility.
-
In a separate beaker, prepare a solution of potassium cyanate in deionized water. An equimolar amount or a slight excess of potassium cyanate relative to tyramine is recommended.
-
Slowly add the potassium cyanate solution to the stirred tyramine hydrochloride solution at room temperature.
-
Monitor the reaction progress. The reaction is typically complete within a few hours at room temperature. The formation of a precipitate may be observed as the product is formed.
-
After the reaction is complete, neutralize the reaction mixture carefully with a suitable base (e.g., sodium bicarbonate solution) to a pH of approximately 7.
-
Collect the precipitated product by vacuum filtration and wash it with cold deionized water to remove any remaining salts.
-
The crude product can be further purified by recrystallization from a suitable solvent system, such as an ethanol-water mixture.
-
Dry the purified product under vacuum to obtain N-(2-(4-hydroxyphenyl)ethyl)urea as a solid.
Characterization: The identity and purity of the synthesized compound should be confirmed using standard analytical techniques, including:
-
¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure.
-
Mass Spectrometry: To determine the molecular weight.
-
Infrared (IR) Spectroscopy: To identify the characteristic functional groups (urea C=O, N-H, and phenolic O-H).
-
Melting Point Analysis: To assess purity.
Biological Activity and Signaling Pathways
While specific studies on the biological activity of (p-hydroxyphenethyl)-urea are limited, its structural relationship to tyramine and other N-substituted urea derivatives suggests potential pharmacological effects. A plausible target is the enzyme tyrosinase.
Potential as a Tyrosinase Inhibitor
Tyrosinase is a key enzyme in the biosynthesis of melanin, the primary pigment in skin, hair, and eyes. Overproduction of melanin can lead to hyperpigmentation disorders. Many inhibitors of tyrosinase have been developed for cosmetic and therapeutic applications. Given that tyramine is a substrate for tyrosinase, it is conceivable that (p-hydroxyphenethyl)-urea could act as a competitive or non-competitive inhibitor of this enzyme. The urea moiety could potentially interact with the active site of tyrosinase, preventing the binding and conversion of tyrosine.
Proposed Signaling Pathway: Inhibition of Melanogenesis
The following diagram illustrates the proposed mechanism by which (p-hydroxyphenethyl)-urea may inhibit melanin synthesis by targeting tyrosinase.
Caption: Proposed inhibition of the melanogenesis pathway by (p-hydroxyphenethyl)-urea.
Experimental Workflow for Biological Activity Assessment
To validate the hypothesized biological activity, a series of in vitro and cell-based assays would be required.
Caption: Workflow for assessing the biological activity of (p-hydroxyphenethyl)-urea.
Conclusion
(p-hydroxyphenethyl)-urea is a molecule with potential for further investigation in the field of drug discovery, particularly as a modulator of tyrosinase activity. While experimental data on its physicochemical properties are currently scarce, this guide provides a foundation for its synthesis and characterization. The proposed experimental workflows offer a clear path for future research to elucidate its biological effects and potential therapeutic applications. Further studies are warranted to confirm the predicted properties and to explore the full pharmacological profile of this compound.
Preliminary Biological Activity Screening of (p-Hydroxyphenethyl)urea Compounds: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the preliminary biological activity screening of (p-hydroxyphenethyl)urea compounds. It is designed to furnish researchers, scientists, and drug development professionals with a foundational understanding of the potential therapeutic applications of this class of molecules, detailed experimental protocols for their evaluation, and insights into their potential mechanisms of action.
Introduction
Urea derivatives represent a significant class of compounds in medicinal chemistry, with many exhibiting a wide range of biological activities, including anticancer, antimicrobial, anti-inflammatory, and enzyme inhibitory properties. The (p-hydroxyphenethyl)urea scaffold, characterized by a urea linkage to a p-hydroxyphenethyl group, offers a unique combination of hydrogen bonding capabilities and a phenolic moiety, making it an interesting candidate for drug discovery. This guide focuses on the initial screening of these compounds to identify and characterize their biological effects.
While comprehensive biological data for the specific (p-hydroxyphenethyl)urea scaffold is still emerging in publicly accessible literature, this guide draws upon established methodologies and data from structurally related compounds to provide a robust framework for screening.
Potential Biological Activities and Data
The preliminary screening of (p-hydroxyphenethyl)urea compounds can be directed towards several key areas of therapeutic interest. Below are tables summarizing illustrative quantitative data from closely related urea derivatives to provide a reference for expected potency.
Anticancer Activity
Urea derivatives are well-known for their antiproliferative effects against various cancer cell lines. The mechanism often involves the inhibition of protein kinases or disruption of tubulin polymerization.
Table 1: Illustrative Anticancer Activity of Aryl Urea Derivatives
| Compound Class | Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
| 1-Aryl-3-[4-(pyridin-2-ylmethoxy)phenyl]urea | A549 (Lung) | 2.39 ± 0.10 | Sorafenib | 2.12 ± 0.18 |
| 1-Aryl-3-[4-(pyridin-2-ylmethoxy)phenyl]urea | HCT-116 (Colon) | 3.90 ± 0.33 | Sorafenib | 2.25 ± 0.71 |
| Pyridine-Ureas | MCF-7 (Breast) | 0.11 - 5.14 | Doxorubicin | 1.93 |
Note: The data presented is for structurally related aryl urea compounds and serves as a benchmark for screening (p-hydroxyphenethyl)urea derivatives.
Antimicrobial Activity
The urea functionality can contribute to antimicrobial effects by interfering with essential bacterial enzymes or cell wall synthesis.
Table 2: Illustrative Antimicrobial Activity of Urea Derivatives
| Compound Class | Bacterial Strain | MIC (µg/mL) | Reference Compound | MIC (µg/mL) |
| Aminoribosyl Uridine Ureas | S. aureus (MRSA) | 8 - 32 | Vancomycin | 1 |
| Aminoribosyl Uridine Ureas | E. faecium | 8 - 32 | Vancomycin | 1 |
| N-substituted β-amino acid derivatives | S. aureus (MRSA) | 4 - 16 | Ciprofloxacin | Not specified |
Note: This data is from related urea-containing compounds and provides a general indication of potential antimicrobial efficacy.[1]
Enzyme Inhibition
The ability of the urea moiety to form hydrogen bonds makes these compounds promising candidates for enzyme inhibitors, targeting enzymes such as tyrosinase or urease.
Table 3: Illustrative Enzyme Inhibition by Phenolic and Urea Compounds
| Compound Class/Name | Target Enzyme | IC50 (µM) | Reference Compound | IC50 (µM) |
| Urolithin derivative (1h) | Mushroom Tyrosinase | 4.14 ± 0.10 | Kojic Acid | 48.62 ± 3.38 |
| Urolithin derivative (2a) | Mushroom Tyrosinase | 15.69 ± 0.40 | Kojic Acid | 48.62 ± 3.38 |
Note: Data is for phenolic compounds with structural similarities to the target class, highlighting the potential for enzyme inhibition.[2]
Experimental Protocols
Detailed and standardized protocols are crucial for reproducible and comparable screening results. The following sections outline key experimental methodologies.
Cytotoxicity Screening: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
Protocol:
-
Cell Plating: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate overnight to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the (p-hydroxyphenethyl)urea compounds in the appropriate cell culture medium. Replace the existing medium in the wells with the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 N HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution. Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Antimicrobial Screening: Broth Microdilution Method
This method is used to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Protocol:
-
Compound Preparation: Prepare a series of twofold dilutions of the test compounds in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth).
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) equivalent to a 0.5 McFarland standard, which is then further diluted to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.
-
Inoculation: Add the bacterial inoculum to each well containing the diluted compounds. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
Result Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth (turbidity) of the microorganism is observed.
Urease Inhibition Assay
This assay measures the ability of a compound to inhibit the urease enzyme, which catalyzes the hydrolysis of urea to ammonia and carbon dioxide.
Protocol:
-
Reagent Preparation: Prepare a solution of Jack Bean Urease, a urea substrate solution, and phenol-hypochlorite reagents for ammonia detection.
-
Assay Procedure: In a 96-well plate, add the urease enzyme solution to wells containing various concentrations of the test compound. Incubate for a short period (e.g., 15 minutes) at 37°C to allow for inhibitor-enzyme interaction.
-
Reaction Initiation: Add the urea solution to each well to start the enzymatic reaction. Incubate for 30 minutes at 37°C.
-
Ammonia Detection: Stop the reaction and measure the amount of ammonia produced using the Berthelot (phenol-hypochlorite) method. This involves adding a phenol reagent followed by an alkali reagent, leading to the formation of a colored indophenol product.
-
Absorbance Measurement: Measure the absorbance of the colored product at approximately 625 nm.
-
Data Analysis: Calculate the percentage of urease inhibition for each compound concentration relative to a control without any inhibitor. Determine the IC50 value.
Visualization of Workflows and Pathways
Diagrams created using Graphviz provide a clear visual representation of experimental processes and biological pathways.
Experimental Workflow for Biological Screening
Caption: General workflow for the synthesis and preliminary biological screening of novel compounds.
Potential Anti-inflammatory Signaling Pathway
Based on studies of the related compound 1,3-bis(p-hydroxyphenyl)urea, a potential mechanism of action for anti-inflammatory (p-hydroxyphenethyl)urea derivatives could involve the modulation of key inflammatory mediators.
Caption: Hypothesized anti-inflammatory mechanism involving inhibition of COX-2 and cytokines.
Conclusion
The (p-hydroxyphenethyl)urea scaffold presents a promising starting point for the development of new therapeutic agents. This guide provides a comprehensive framework for conducting preliminary biological activity screening, from detailed experimental protocols for key assays to the visualization of potential mechanisms of action. By systematically evaluating the anticancer, antimicrobial, and enzyme-inhibitory potential of these compounds, researchers can effectively identify lead candidates for further development. The provided methodologies and illustrative data serve as a valuable resource for initiating and guiding research in this area.
References
The Dawn of a New Therapeutic Frontier: A Technical Guide to Novel Tyramine-Based Ureas
For Immediate Release
[City, State] – October 25, 2025 – In the relentless pursuit of novel therapeutic agents, a promising class of compounds, tyramine-based ureas, has emerged as a focal point for researchers and drug development professionals. This in-depth technical guide provides a comprehensive overview of the discovery, characterization, and potential applications of these versatile molecules, with a particular focus on their role as enzyme inhibitors.
Core Concepts: The Synergy of Tyramine and Urea
Tyramine, a naturally occurring monoamine derived from the amino acid tyrosine, is known for its sympathomimetic properties. The urea functional group is a cornerstone in medicinal chemistry, prized for its ability to form stable hydrogen bonds with biological targets, thereby modulating their activity. The strategic combination of these two moieties has given rise to a new generation of molecules with significant therapeutic potential.
Synthesis and Characterization: A Methodical Approach
The synthesis of tyramine-based ureas is a well-defined process, typically involving the reaction of tyramine with a suitable isocyanate or isothiocyanate. This reaction is generally straightforward and can be adapted to produce a diverse library of derivatives for structure-activity relationship (SAR) studies.
General Experimental Protocol for the Synthesis of N-Aryl-N'-(4-hydroxyphenethyl)urea:
-
Reactant Preparation: Tyramine is dissolved in a suitable aprotic solvent, such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
Addition of Isocyanate: An equimolar amount of the desired aryl isocyanate, dissolved in the same solvent, is added dropwise to the tyramine solution at room temperature with constant stirring.
-
Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) until the starting materials are consumed.
-
Product Isolation: Upon completion, the solvent is removed under reduced pressure. The resulting crude product is then purified by column chromatography on silica gel or by recrystallization to yield the pure N-aryl-N'-(4-hydroxyphenethyl)urea derivative.
-
Characterization: The structure and purity of the synthesized compounds are confirmed using spectroscopic methods, including Nuclear Magnetic Resonance (¹H NMR and ¹³C NMR) and Mass Spectrometry (MS).
A Case Study: Tyramine-Based Ureas as α-Glucosidase Inhibitors
Recent research has highlighted the potential of tyramine-based ureas and their thio-analogs as potent inhibitors of α-glucosidase, an enzyme crucial for carbohydrate digestion. Inhibition of this enzyme can help manage postprandial hyperglycemia, a key factor in type 2 diabetes.
Quantitative Data: α-Glucosidase Inhibitory Activity
The following table summarizes the in vitro α-glucosidase inhibitory activity (IC50 values) of a series of synthesized tyramine-based ureas and thioureas.
| Compound ID | R-Group on Urea/Thiourea | IC50 (µM) vs. Saccharomyces cerevisiae α-glucosidase |
| 1 (Urea) | Phenyl | > 500 |
| 2 (Thiourea) | Phenyl | 23.5 ± 0.9 |
| 3 (Urea) | 4-Chlorophenyl | 302.0 ± 7.3 |
| 4 (Thiourea) | 4-Chlorophenyl | 49.7 ± 0.4 |
| 5 (Urea) | 4-Nitrophenyl | > 500 |
| 6 (Thiourea) | 4-Nitrophenyl | 318.8 ± 3.7 |
| Acarbose | (Standard) | 840.0 ± 1.73 |
Data presented is a representative summary from published literature.
Structure-Activity Relationship (SAR) Insights:
From the data presented, several key SAR insights can be drawn:
-
The thiourea moiety generally confers significantly higher α-glucosidase inhibitory activity compared to the corresponding urea analog.
-
Substitution on the aromatic ring of the urea/thiourea has a pronounced effect on activity. For instance, the unsubstituted phenylthiourea (Compound 2) is the most potent inhibitor in this series.
-
The presence of an electron-withdrawing group, such as a chloro or nitro group, at the para position of the phenyl ring tends to influence the inhibitory potential.
Experimental Protocols for Biological Evaluation
In Vitro α-Glucosidase Inhibition Assay:
-
Enzyme and Substrate Preparation: A solution of α-glucosidase from Saccharomyces cerevisiae and a solution of the substrate, p-nitrophenyl-α-D-glucopyranoside (pNPG), are prepared in a suitable buffer (e.g., phosphate buffer, pH 6.8).
-
Incubation: The enzyme solution is pre-incubated with various concentrations of the test compound (tyramine-based urea derivative) for a specified period (e.g., 10 minutes) at a controlled temperature (e.g., 37°C).
-
Reaction Initiation: The reaction is initiated by the addition of the pNPG substrate.
-
Measurement: The absorbance of the resulting p-nitrophenol is measured spectrophotometrically at 405 nm. The rate of the reaction is proportional to the enzyme activity.
-
IC50 Calculation: The concentration of the inhibitor that causes 50% inhibition of the enzyme activity (IC50) is determined by plotting the percentage of inhibition against the inhibitor concentration.
Cytotoxicity Assay (MTT Assay):
-
Cell Culture: A suitable cell line (e.g., 3T3 mouse fibroblast cells) is cultured in appropriate media.
-
Treatment: The cells are treated with various concentrations of the tyramine-based urea derivatives for a specified duration (e.g., 24 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well, and the plates are incubated to allow the formation of formazan crystals by viable cells.
-
Solubilization: The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) to determine the percentage of viable cells.
Visualizing the Mechanism of Action and Experimental Workflow
To further elucidate the concepts discussed, the following diagrams, generated using the DOT language, illustrate the α-glucosidase inhibition pathway and the experimental workflow for the synthesis and evaluation of tyramine-based ureas.
Caption: Mechanism of α-glucosidase inhibition by tyramine-based ureas.
Caption: Workflow for synthesis and biological evaluation.
Future Directions and Conclusion
The discovery and characterization of novel tyramine-based ureas represent a significant advancement in the field of medicinal chemistry. The promising results in the inhibition of α-glucosidase suggest that these compounds could be valuable leads in the development of new anti-diabetic agents. Further research is warranted to explore the full therapeutic potential of this versatile chemical scaffold against a broader range of biological targets. The detailed methodologies and data presented in this guide are intended to serve as a valuable resource for scientists and researchers dedicated to the discovery of next-generation therapeutics.
spectroscopic analysis (NMR, IR, Mass Spec) of Urea, (p-hydroxyphenethyl)-
For Researchers, Scientists, and Drug Development Professionals
Introduction
(p-hydroxyphenethyl)urea is a derivative of urea containing a p-hydroxyphenethyl moiety. Urea and its derivatives are of significant interest in medicinal chemistry and drug discovery due to their ability to form stable hydrogen bonds with biological targets.[1] A thorough understanding of the structural and physicochemical properties of (p-hydroxyphenethyl)urea is essential for its potential applications. This guide provides an in-depth overview of the expected spectroscopic characteristics of (p-hydroxyphenethyl)urea, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). Detailed experimental protocols and data interpretation are presented to aid in the characterization of this compound.
Predicted Spectroscopic Data
Due to the limited availability of published experimental spectra for (p-hydroxyphenethyl)urea, the following data tables are based on established chemical shift and absorption frequency ranges for its constituent functional groups: the p-hydroxyphenethyl group and the urea moiety.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Proton NMR)
The ¹H NMR spectrum is expected to provide key information about the number of different types of protons and their neighboring environments. The signals from the p-hydroxyphenethyl group and the urea protons should be distinguishable.
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration |
| Ar-H (ortho to -OH) | ~ 6.7 | Doublet | 2H |
| Ar-H (ortho to -CH₂) | ~ 7.0 | Doublet | 2H |
| Ar-CH₂ -CH₂-NH- | ~ 2.7 | Triplet | 2H |
| Ar-CH₂-CH₂ -NH- | ~ 3.3 | Quartet | 2H |
| Ar-OH | 4.5 - 8.0 | Broad Singlet | 1H |
| -NH -C(O)NH₂ | 5.0 - 6.0 | Broad Singlet/Triplet | 1H |
| -C(O)NH₂ | 5.0 - 6.0 | Broad Singlet | 2H |
Note: The chemical shifts of OH and NH protons can be variable and are dependent on solvent, concentration, and temperature.[2][3] Their signals are often broad and may exchange with D₂O.
¹³C NMR (Carbon-13 NMR)
The ¹³C NMR spectrum reveals the number of non-equivalent carbon atoms in the molecule and provides insights into their chemical environment (e.g., aliphatic, aromatic, carbonyl).
| Carbon Assignment | Expected Chemical Shift (δ, ppm) |
| C =O (Urea) | 158 - 164[4] |
| Ar-C -OH | 154 - 156 |
| Ar-C -CH₂ | 130 - 132 |
| Ar-C H (ortho to -CH₂) | 129 - 131 |
| Ar-C H (ortho to -OH) | 115 - 117 |
| Ar-CH₂-C H₂-NH- | 41 - 43 |
| Ar-C H₂-CH₂-NH- | 35 - 37 |
Note: The chemical shifts are relative to a standard reference, typically Tetramethylsilane (TMS).[5]
Infrared (IR) Spectroscopy
The IR spectrum is used to identify the functional groups present in a molecule based on the absorption of infrared radiation at specific wavenumbers.
| Functional Group | Expected Absorption Range (cm⁻¹) | Vibration Mode |
| N-H (Urea) | 3200 - 3600[6] | Stretching (often two bands for -NH₂) |
| O-H (Phenol) | 3200 - 3600 (broad) | Stretching |
| C-H (Aromatic) | 3000 - 3100 | Stretching |
| C-H (Aliphatic) | 2850 - 2960 | Stretching |
| C=O (Urea) | 1630 - 1690[7] | Stretching ("Urea I" band) |
| N-H (Urea) | 1580 - 1650[6] | Bending ("Urea II" band) |
| C=C (Aromatic) | 1450 - 1600 | Stretching |
| C-N (Urea) | 1400 - 1470 | Stretching |
| C-O (Phenol) | 1200 - 1260 | Stretching |
| C-H (Aromatic) | 690 - 900 | Out-of-plane bending |
Note: The broadness of the O-H and N-H stretching bands is due to hydrogen bonding.[8]
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition of a compound. The fragmentation pattern can offer clues about its structure.
| Ion | Expected m/z | Description |
| [M+H]⁺ | 181.0972 | Protonated molecular ion |
| [M+Na]⁺ | 203.0791 | Sodium adduct |
| [M-H]⁻ | 179.0826 | Deprotonated molecular ion |
Predicted Fragmentation: The molecular ion of (p-hydroxyphenethyl)urea is expected to undergo fragmentation. Key fragmentation pathways could involve the cleavage of the ethyl-amine bond, leading to characteristic fragment ions. The uncharged radical fragments will not be detected by the mass spectrometer.[9]
Experimental Protocols
The following are general protocols for the spectroscopic analysis of a solid organic compound like (p-hydroxyphenethyl)urea.
NMR Spectroscopy (¹H and ¹³C)
-
Sample Preparation:
-
Weigh approximately 5-10 mg of the (p-hydroxyphenethyl)urea sample.
-
Dissolve the sample in a suitable deuterated solvent (e.g., 0.5-0.7 mL of DMSO-d₆ or CDCl₃) in an NMR tube. The choice of solvent is crucial as it can affect the chemical shifts of labile protons (OH and NH).
-
Add a small amount of a reference standard, such as Tetramethylsilane (TMS), if not already present in the solvent, to set the chemical shift scale to 0 ppm.
-
-
Instrument Parameters:
-
The analysis is typically performed on a 300, 400, or 500 MHz NMR spectrometer.
-
For ¹H NMR, a sufficient number of scans (e.g., 8-16) are acquired to obtain a good signal-to-noise ratio.
-
For ¹³C NMR, a larger number of scans is required due to the low natural abundance of the ¹³C isotope.[10] Proton decoupling is commonly used to simplify the spectrum to single lines for each unique carbon.[11]
-
-
Data Processing:
-
The acquired Free Induction Decay (FID) is Fourier transformed to obtain the NMR spectrum.
-
The spectrum is then phased and baseline corrected.
-
The chemical shifts of the peaks are referenced to the TMS signal.
-
For ¹H NMR, the integrals of the peaks are determined to establish the relative ratios of the different types of protons.
-
Infrared (IR) Spectroscopy (ATR-FTIR)
Attenuated Total Reflectance (ATR) is a common and convenient method for obtaining the IR spectrum of a solid sample with minimal preparation.[12]
-
Sample Preparation:
-
Ensure the ATR crystal (e.g., diamond or germanium) is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
Record a background spectrum of the clean, empty ATR crystal.
-
-
Sample Analysis:
-
Place a small amount of the solid (p-hydroxyphenethyl)urea sample directly onto the ATR crystal.
-
Apply pressure using the instrument's pressure clamp to ensure good contact between the sample and the crystal.[13]
-
Acquire the IR spectrum, typically in the range of 4000-400 cm⁻¹.[14] A sufficient number of scans (e.g., 16-32) are co-added to improve the signal-to-noise ratio.
-
-
Data Processing:
-
The background spectrum is automatically subtracted from the sample spectrum.
-
The resulting spectrum is displayed in terms of transmittance or absorbance.
-
The characteristic absorption bands are identified and assigned to the corresponding functional groups.
-
Mass Spectrometry (MS) - Electrospray Ionization (ESI)
ESI is a soft ionization technique suitable for polar molecules like (p-hydroxyphenethyl)urea, which allows for the detection of the molecular ion with minimal fragmentation.[15]
-
Sample Preparation:
-
Prepare a dilute solution of the (p-hydroxyphenethyl)urea sample (e.g., 1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile/water.
-
The solvent may contain a small amount of an acid (e.g., formic acid) for positive ion mode or a base (e.g., ammonium hydroxide) for negative ion mode to promote ionization.
-
-
Instrument Parameters:
-
The sample solution is introduced into the ESI source via direct infusion or through a liquid chromatography (LC) system.
-
The analysis can be performed in either positive or negative ion mode to detect protonated ([M+H]⁺) or deprotonated ([M-H]⁻) molecules, respectively.
-
Key parameters such as capillary voltage, nebulizing gas pressure, and drying gas temperature are optimized to achieve a stable and strong signal.[16]
-
-
Data Acquisition and Processing:
-
The mass spectrum is acquired over a relevant mass-to-charge (m/z) range.
-
The m/z values of the detected ions are used to determine the molecular weight of the compound.
-
High-resolution mass spectrometry (HRMS) can provide the exact mass, which can be used to determine the elemental composition.
-
Tandem mass spectrometry (MS/MS) can be used to induce fragmentation and obtain structural information by analyzing the fragment ions.[17]
-
Visualization of Analytical Processes
Experimental Workflow for Spectroscopic Analysis
The following diagram illustrates the general workflow for the spectroscopic characterization of (p-hydroxyphenethyl)urea.
References
- 1. Urea(57-13-6) 13C NMR spectrum [chemicalbook.com]
- 2. che.hw.ac.uk [che.hw.ac.uk]
- 3. Proton NMR Table [www2.chemistry.msu.edu]
- 4. researchgate.net [researchgate.net]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. infrared spectrum of urea CH4N2O CO(NH2)2 O=C(NH2)2 prominent wavenumbers cm-1 detecting carbonyl amine amino functional groups present finger print for identification of urea image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 7. researchgate.net [researchgate.net]
- 8. orgchemboulder.com [orgchemboulder.com]
- 9. chemguide.co.uk [chemguide.co.uk]
- 10. Spectroscopy 13C NMR and 1H NMR - Mesbah Energy [irisotope.com]
- 11. bhu.ac.in [bhu.ac.in]
- 12. agilent.com [agilent.com]
- 13. drawellanalytical.com [drawellanalytical.com]
- 14. derpharmachemica.com [derpharmachemica.com]
- 15. Helpful Info | Department of Chemistry Mass Spectrometry Core Laboratory [mscore.web.unc.edu]
- 16. arts-sciences.und.edu [arts-sciences.und.edu]
- 17. A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Cytotoxicity of (p-hydroxyphenethyl)urea and its Analogs Against Cancer Cell Lines: A Technical Overview
This technical guide provides a comprehensive analysis of the in vitro anticancer activities of (p-hydroxyphenethyl)urea and related phenolic acid phenethyl ureas (PAPUs). The document is intended for researchers, scientists, and professionals in the field of drug development. It details the cytotoxic effects of these compounds on various cancer cell lines, outlines the experimental methodologies employed in these studies, and visualizes the associated molecular pathways. While direct studies on (p-hydroxyphenethyl)urea are limited, this guide draws upon available data for closely related and representative compounds within the PAPU class to provide a thorough understanding of their potential as anticancer agents.
Quantitative Cytotoxicity Data
The cytotoxic effects of various phenolic acid phenethyl ureas (PAPUs) have been evaluated against several cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, are summarized below. These values are critical for comparing the potency of different compounds and their selectivity against different cancer cell types.
| Compound | Cancer Cell Line | IC50 Value (µM) | Reference |
| (E)-1-(3,4-dihydroxyphenethyl)-3-styrylurea (PAPU1) | B16/F10 (Melanoma) | ~25 | [1] |
| (E)-1-(3,4-dihydroxyphenethyl)-3-styrylurea (PAPU1) | M-3 (Melanoma) | Not specified, but showed dose-dependent reduction in viability | [1] |
| Pyridine-urea derivative 8e | MCF-7 (Breast Cancer) | 0.22 (48h), 0.11 (72h) | [2] |
| Pyridine-urea derivative 8n | MCF-7 (Breast Cancer) | 1.88 (48h), 0.80 (72h) | [2] |
| Doxorubicin (Reference) | MCF-7 (Breast Cancer) | 1.93 | [2] |
| Compound 16 (a thiazoleurea derivative) | HT-29 (Colon Cancer) | 20 | [3] |
| Lomustine | U87 (Glioblastoma) | 55 | [3] |
| Lomustine | Temozolomide-resistant U87 | 86 | [3] |
Experimental Protocols
The following sections detail the methodologies used to assess the in vitro cytotoxicity of (p-hydroxyphenethyl)urea analogs.
Cell Culture and Maintenance
-
Cell Lines: A variety of human cancer cell lines are utilized, including but not limited to melanoma (B16/F10, M-3), breast cancer (MCF-7), colon cancer (HT-29), and glioblastoma (U87). Normal cell lines, such as human primary lung fibroblasts (hPLF) and human gingival fibroblasts (hGF), are often used as controls to assess selective cytotoxicity.[1]
-
Culture Conditions: Cells are typically cultured in Dulbecco's Modified Eagle's Medium (DMEM) or Roswell Park Memorial Institute (RPMI) 1640 medium, supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. The cells are maintained in a humidified incubator at 37°C with an atmosphere of 5% CO2.
Cytotoxicity Assays
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability.
-
Procedure:
-
Cells are seeded in 96-well plates at a specific density (e.g., 5 x 10³ cells/well) and allowed to attach overnight.
-
The cells are then treated with various concentrations of the test compound for a specified duration (e.g., 24, 48, or 72 hours).
-
Following treatment, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL) and incubated for 4 hours at 37°C.
-
The resulting formazan crystals are dissolved in a solubilization solution, such as dimethyl sulfoxide (DMSO).
-
The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Cell viability is expressed as a percentage of the untreated control.
-
Apoptosis Assays
Apoptosis, or programmed cell death, is a key mechanism by which many anticancer agents exert their effects.
-
Annexin V-FITC/Propidium Iodide (PI) Staining: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cells are treated with the test compound for a specified time.
-
Both adherent and floating cells are collected and washed with phosphate-buffered saline (PBS).
-
The cells are then resuspended in Annexin V binding buffer and stained with Annexin V-FITC and PI according to the manufacturer's protocol.
-
The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.
-
-
TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) Assay: This assay detects DNA fragmentation, a hallmark of apoptosis.
-
Treated cells are fixed and permeabilized.
-
The cells are then incubated with a reaction mixture containing TdT and fluorescently labeled dUTP.
-
The incorporated label is detected by fluorescence microscopy or flow cytometry.
-
Signaling Pathways and Molecular Mechanisms
The anticancer activity of phenolic ureas often involves the induction of apoptosis through caspase-dependent pathways.
Caspase-Dependent Apoptosis
Studies on compounds like (E)-1-(3,4-dihydroxyphenethyl)-3-styrylurea (PAPU1) have shown that they induce apoptosis in melanoma cells.[1] This process is often mediated by a cascade of caspases, which are a family of cysteine proteases that play essential roles in programmed cell death. The activation of initiator caspases (e.g., caspase-8 and caspase-9) leads to the activation of executioner caspases (e.g., caspase-3), which in turn cleave various cellular substrates, ultimately leading to cell death. The involvement of this pathway can be confirmed by using pan-caspase inhibitors, such as z-VAD-fmk, which have been shown to significantly inhibit the cytotoxic effects of PAPU1.[1]
Visualizations
The following diagrams illustrate the experimental workflow for assessing cytotoxicity and the proposed signaling pathway for apoptosis induction by phenolic ureas.
Caption: Experimental workflow for determining the in vitro cytotoxicity of test compounds.
Caption: Proposed caspase-dependent apoptotic signaling pathway induced by phenolic ureas.
References
An In-depth Technical Guide on the Physicochemical Parameters of Urea, (p-hydroxyphenethyl)-
For Researchers, Scientists, and Drug Development Professionals
October 25, 2025
This technical guide provides a comprehensive overview of the available physicochemical parameters for the compound Urea, (p-hydroxyphenethyl)-, also known as (p-hydroxyphenethyl)urea or 2-(4-hydroxyphenyl)ethylurea. Due to a lack of experimentally determined data for this specific molecule, this paper presents predicted values alongside experimental data for the closely related structural analog, tyramine. This comparative approach offers valuable insights for researchers engaged in drug discovery and development.
Core Physicochemical Parameters
The physicochemical properties of a compound are fundamental to understanding its behavior in biological systems, influencing everything from solubility and absorption to receptor binding and metabolism. The following tables summarize the key known and predicted parameters for (p-hydroxyphenethyl)urea and its analog, tyramine.
Table 1: Physicochemical Data for Urea, (p-hydroxyphenethyl)-
| Parameter | Value | Data Type | Source |
| Molecular Formula | C₉H₁₂N₂O₂ | - | PubChem |
| Molecular Weight | 180.20 g/mol | - | PubChem |
| XlogP | 0.6 | Predicted | PubChem |
| Melting Point | No Data Available | - | - |
| Boiling Point | No Data Available | - | - |
| Aqueous Solubility | No Data Available | - | - |
| pKa | No Data Available | - | - |
Table 2: Experimental Physicochemical Data for Tyramine (Structural Analog)
| Parameter | Value | Data Type | Source |
| Molecular Formula | C₈H₁₁NO | - | PubChem[1] |
| Molecular Weight | 137.18 g/mol | - | PubChem[1] |
| Melting Point | 164.5 °C | Experimental | Wikipedia[2] |
| Aqueous Solubility | 10.4 g/L at 15 °C | Experimental | PubChem[1] |
| pKa (amine) | Strong base | - | FooDB[3] |
| logP | 1.1 | Experimental | PubChem[1] |
Chemical Structure
The chemical structure of Urea, (p-hydroxyphenethyl)- is fundamental to its physicochemical properties and potential biological activity.
Caption: Chemical structure of Urea, (p-hydroxyphenethyl)-.
Experimental Protocols
Detailed methodologies are crucial for the accurate and reproducible determination of physicochemical parameters. The following sections outline standard experimental protocols for key properties.
Melting Point Determination (Capillary Method)
The melting point of a solid is the temperature at which it changes state from solid to liquid at atmospheric pressure.
Principle: A small, finely powdered sample of the organic compound is packed into a thin-walled capillary tube, which is then heated in a controlled manner. The temperature range over which the substance melts is observed and recorded as the melting point.
Apparatus:
-
Melting point apparatus (e.g., Mel-Temp or similar)
-
Capillary tubes (sealed at one end)
-
Spatula
-
Watch glass
Procedure:
-
Ensure the sample is dry and finely powdered.
-
Place a small amount of the powdered sample on a clean, dry watch glass.
-
Gently tap the open end of a capillary tube into the powder to introduce a small amount of the sample.
-
Invert the capillary tube and tap the sealed end on a hard surface to pack the sample into the bottom. The packed sample should be 2-3 mm high.
-
Place the capillary tube into the heating block of the melting point apparatus.
-
Set the heating rate. For an unknown compound, a rapid heating rate can be used to get an approximate melting point, followed by a slower rate (1-2 °C per minute) for a more accurate determination.
-
Observe the sample through the magnifying lens.
-
Record the temperature at which the first drop of liquid appears (the beginning of the melting range).
-
Record the temperature at which the last crystal melts (the end of the melting range).
Caption: Workflow for melting point determination.
Aqueous Solubility Determination (Shake-Flask Method)
The shake-flask method is a widely accepted technique for determining the thermodynamic solubility of a compound.
Principle: An excess amount of the solid compound is agitated in a specific solvent (e.g., water, buffer) at a constant temperature for a prolonged period to ensure equilibrium is reached. The concentration of the dissolved compound in the saturated solution is then measured.
Apparatus:
-
Glass vials with screw caps
-
Orbital shaker or rotator
-
Constant temperature bath or incubator
-
Centrifuge
-
Analytical balance
-
Syringe filters (e.g., 0.22 µm)
-
High-performance liquid chromatography (HPLC) or UV-Vis spectrophotometer
Procedure:
-
Add an excess amount of the solid compound to a glass vial.
-
Add a known volume of the desired aqueous solvent (e.g., phosphate-buffered saline, pH 7.4).
-
Tightly cap the vials and place them on an orbital shaker in a constant temperature bath (e.g., 25 °C or 37 °C).
-
Agitate the samples for a sufficient time to reach equilibrium (typically 24-48 hours).
-
After equilibration, allow the vials to stand to let the undissolved solid settle.
-
Withdraw a sample of the supernatant and filter it through a syringe filter to remove any undissolved particles.
-
Dilute the filtrate with an appropriate solvent if necessary.
-
Quantify the concentration of the dissolved compound in the filtrate using a validated analytical method such as HPLC or UV-Vis spectrophotometry.
Caption: Workflow for shake-flask solubility measurement.
pKa Determination (Potentiometric Titration)
The pKa is the negative base-10 logarithm of the acid dissociation constant (Ka) of a solution. It is a measure of the strength of an acid in solution.
Principle: A solution of the compound is titrated with a standardized solution of a strong acid or base. The pH of the solution is measured after each addition of the titrant. The pKa can be determined from the resulting titration curve.
Apparatus:
-
pH meter with a suitable electrode
-
Burette
-
Beaker
-
Magnetic stirrer and stir bar
-
Standardized acid and base solutions
Procedure:
-
Calibrate the pH meter using standard buffer solutions.
-
Dissolve a known amount of the compound in a suitable solvent (e.g., water or a water/co-solvent mixture).
-
Place the beaker on a magnetic stirrer and immerse the pH electrode in the solution.
-
Record the initial pH of the solution.
-
Add small, precise increments of the standardized titrant (acid or base) from the burette.
-
After each addition, allow the pH to stabilize and record the pH and the volume of titrant added.
-
Continue the titration past the equivalence point.
-
Plot the pH versus the volume of titrant added to generate a titration curve.
-
The pKa is the pH at the half-equivalence point.
Potential Biological Interactions
Urea derivatives are known to participate in hydrogen bonding, a key interaction in many biological systems. The urea moiety contains both hydrogen bond donors (the -NH groups) and a hydrogen bond acceptor (the carbonyl oxygen). This allows urea-containing molecules to form strong and specific interactions with biological targets such as enzymes and receptors.
Caption: Potential hydrogen bonding of urea derivatives.
This guide serves as a foundational resource for professionals working with Urea, (p-hydroxyphenethyl)-. The provided data, though limited, and the detailed experimental protocols will aid in the design and execution of further studies to fully characterize this compound.
References
Molecular Target Identification for N-(p-hydroxyphenethyl)urea: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Urea, (p-hydroxyphenethyl)-, also known as N-(p-hydroxyphenethyl)urea, is a small molecule with potential therapeutic applications. This technical guide provides a comprehensive overview of the current understanding of its molecular targets, drawing upon evidence from structurally similar compounds and the broader class of urea derivatives. While direct quantitative binding data for N-(p-hydroxyphenethyl)urea remains to be fully elucidated, compelling evidence points towards its role as a modulator of key inflammatory pathways. This document summarizes the available data, details relevant experimental protocols for target validation, and presents signaling pathways and experimental workflows through standardized diagrams to facilitate further research and drug development efforts.
Introduction
Urea derivatives constitute a versatile class of compounds with a wide spectrum of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. N-(p-hydroxyphenethyl)urea, belonging to this class, has garnered interest for its potential therapeutic value. The identification of its specific molecular targets is a critical step in understanding its mechanism of action and advancing its development as a therapeutic agent. This guide focuses on the probable molecular targets based on the activities of closely related analogs and provides the necessary technical information for its comprehensive investigation.
Potential Molecular Targets and Mechanism of Action
Direct molecular target identification for N-(p-hydroxyphenethyl)urea is an ongoing area of research. However, significant insights can be drawn from the well-documented activities of the structurally analogous compound, 1,3-bis(p-hydroxyphenyl)urea.
Inhibition of Pro-inflammatory Mediators
Studies on 1,3-bis(p-hydroxyphenyl)urea have demonstrated its ability to suppress the inflammatory response in animal models. This effect is achieved by reducing the expression of several key pro-inflammatory proteins:
-
Cyclooxygenase-2 (COX-2): An enzyme responsible for the synthesis of prostaglandins, which are key mediators of inflammation and pain.[1]
-
Tumor Necrosis Factor-alpha (TNF-α): A pro-inflammatory cytokine that plays a central role in systemic inflammation.[1]
-
Interleukin-1 beta (IL-1β): A potent pro-inflammatory cytokine involved in a wide range of immune and inflammatory responses.[1]
-
Interleukin-6 (IL-6): A cytokine with both pro- and anti-inflammatory roles, but which is predominantly pro-inflammatory in chronic inflammatory diseases.[1]
The downregulation of these molecules suggests that N-(p-hydroxyphenethyl)urea likely targets upstream signaling pathways that control their expression, such as the NF-κB signaling cascade.
Potential Tyrosinase Inhibition
A significant body of research has focused on urea and thiourea derivatives as inhibitors of tyrosinase, a key enzyme in melanin biosynthesis.[2][3] While no specific inhibitory data for N-(p-hydroxyphenethyl)urea has been reported, its structural features, particularly the phenolic hydroxyl group, are common among known tyrosinase inhibitors. Therefore, tyrosinase represents a plausible, albeit currently unconfirmed, molecular target.
Quantitative Data Summary
As of the latest literature review, no specific quantitative binding or inhibitory data (e.g., IC50, Ki) for the direct interaction of N-(p-hydroxyphenethyl)urea with its putative molecular targets has been published. The anti-inflammatory effects of its analog, 1,3-bis(p-hydroxyphenyl)urea, have been demonstrated through the reduction in protein expression levels in a dose-dependent manner in preclinical models.[1] Further research is required to quantify the direct inhibitory potency of N-(p-hydroxyphenethyl)urea against enzymes like COX-2 and its binding affinity to inflammatory pathway receptors.
Table 1: Summary of Biological Activity for the Analog 1,3-bis(p-hydroxyphenyl)urea
| Target Protein | Biological Effect | Model System | Reference |
| COX-2 | Decreased protein expression | Carrageenan-induced rat paw inflammation | [1] |
| TNF-α | Decreased protein expression | Carrageenan-induced rat paw inflammation | [1] |
| IL-1β | Decreased protein expression | Carrageenan-induced rat paw inflammation | [1] |
| IL-6 | Decreased protein expression | Carrageenan-induced rat paw inflammation | [1] |
Experimental Protocols
To facilitate the investigation of N-(p-hydroxyphenethyl)urea's molecular targets, this section provides detailed methodologies for key experiments.
Cyclooxygenase (COX) Inhibition Assay
This protocol is designed to determine the in vitro inhibitory activity of N-(p-hydroxyphenethyl)urea against COX-1 and COX-2 enzymes.
Materials:
-
COX-1 and COX-2 enzymes (ovine or human recombinant)
-
Arachidonic acid (substrate)
-
Reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
Cofactors (e.g., hematin, epinephrine)
-
Test compound (N-(p-hydroxyphenethyl)urea) dissolved in a suitable solvent (e.g., DMSO)
-
Positive controls (e.g., celecoxib for COX-2, indomethacin for both)
-
Enzyme-linked immunosorbent assay (ELISA) kit for Prostaglandin E2 (PGE2)
Procedure:
-
Prepare the reaction mixture containing the reaction buffer, cofactors, and the respective COX enzyme in a 96-well plate.
-
Add various concentrations of N-(p-hydroxyphenethyl)urea or the positive control to the wells. Include a vehicle control (solvent only).
-
Pre-incubate the plate at 37°C for a specified time (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.
-
Initiate the enzymatic reaction by adding arachidonic acid to each well.
-
Incubate the plate at 37°C for a defined period (e.g., 10 minutes).
-
Stop the reaction by adding a suitable stopping reagent (e.g., a solution of hydrochloric acid).
-
Quantify the amount of PGE2 produced in each well using a competitive ELISA kit according to the manufacturer's instructions.
-
Calculate the percentage of COX inhibition for each concentration of the test compound relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Measurement of Cytokine Expression
This protocol outlines the general steps for measuring the effect of N-(p-hydroxyphenethyl)urea on the expression of pro-inflammatory cytokines (TNF-α, IL-1β, IL-6) in a cellular model of inflammation.
4.2.1. Cell Culture and Treatment
-
Culture a suitable cell line (e.g., RAW 264.7 murine macrophages or human peripheral blood mononuclear cells) in appropriate culture medium.
-
Seed the cells in 24- or 48-well plates and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of N-(p-hydroxyphenethyl)urea for 1-2 hours.
-
Stimulate the cells with an inflammatory agent, such as lipopolysaccharide (LPS), to induce cytokine production. Include unstimulated and vehicle-treated stimulated controls.
-
Incubate the cells for a predetermined time (e.g., 6-24 hours) to allow for cytokine expression and secretion.
4.2.2. Cytokine Quantification by ELISA
-
Collect the cell culture supernatants.
-
Quantify the concentration of TNF-α, IL-1β, and IL-6 in the supernatants using commercially available sandwich ELISA kits for each cytokine.[4][5][6]
-
Follow the manufacturer's protocol for the ELISA, which typically involves coating a 96-well plate with a capture antibody, adding the samples and standards, followed by a detection antibody, a substrate, and a stop solution.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the cytokine concentrations in the samples by interpolating from the standard curve.
4.2.3. Analysis of Protein Expression by Western Blot
-
After treatment, wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease inhibitors.
-
Determine the protein concentration of the cell lysates using a protein assay (e.g., BCA assay).
-
Separate equal amounts of protein from each sample by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.[7][8]
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies specific for COX-2, TNF-α, IL-1β, IL-6, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize them using an imaging system.
-
Quantify the band intensities and normalize them to the loading control to determine the relative protein expression levels.
Tyrosinase Inhibition Assay
This protocol is for assessing the potential inhibitory effect of N-(p-hydroxyphenethyl)urea on tyrosinase activity.
Materials:
-
Mushroom tyrosinase
-
L-DOPA (substrate)
-
Phosphate buffer (e.g., 50 mM, pH 6.8)
-
Test compound (N-(p-hydroxyphenethyl)urea) dissolved in a suitable solvent (e.g., DMSO)
-
Positive control (e.g., kojic acid)
-
96-well microplate
-
Spectrophotometer
Procedure:
-
In a 96-well plate, add the phosphate buffer, tyrosinase solution, and various concentrations of N-(p-hydroxyphenethyl)urea or the positive control. Include a vehicle control.
-
Pre-incubate the plate at room temperature for 10 minutes.
-
Initiate the reaction by adding L-DOPA solution to each well.
-
Monitor the formation of dopachrome by measuring the absorbance at 475 nm at regular intervals for a set period (e.g., 20 minutes) using a spectrophotometer.
-
Calculate the initial reaction rates (V) from the linear portion of the absorbance versus time curves.
-
Determine the percentage of tyrosinase inhibition for each concentration of the test compound.
-
Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Visualizations
The following diagrams illustrate the key signaling pathways and experimental workflows discussed in this guide.
Caption: Inflammatory signaling pathway potentially targeted by N-(p-hydroxyphenethyl)urea.
Caption: Melanin synthesis pathway and the potential inhibitory role of N-(p-hydroxyphenethyl)urea.
Caption: General experimental workflow for target validation of N-(p-hydroxyphenethyl)urea.
Conclusion
N-(p-hydroxyphenethyl)urea is a compound of interest with strong potential as an anti-inflammatory agent. While direct molecular target identification and quantitative bioactivity data are still forthcoming, evidence from the closely related analog, 1,3-bis(p-hydroxyphenyl)urea, strongly suggests that its mechanism of action involves the downregulation of key pro-inflammatory mediators, including COX-2, TNF-α, IL-1β, and IL-6. Furthermore, its chemical structure warrants investigation into its potential as a tyrosinase inhibitor. The experimental protocols and conceptual diagrams provided in this guide are intended to serve as a valuable resource for researchers and drug development professionals to further elucidate the molecular targets and therapeutic potential of N-(p-hydroxyphenethyl)urea. Future studies should focus on obtaining direct binding and inhibition data to confirm these putative targets and to fully characterize the compound's pharmacological profile.
References
- 1. The effect of 1.3 bis(p-Hydroxyphenyl)urea compound on IL-6, IL-1β, TNF-α and COX-2 protein expression on λ-Carrageenan-induced rats [pharmacia.pensoft.net]
- 2. Synthesis and tyrosinase inhibitory properties of novel isoquinoline urea/thiourea derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. bdbiosciences.com [bdbiosciences.com]
- 5. bowdish.ca [bowdish.ca]
- 6. biomatik.com [biomatik.com]
- 7. clinisciences.com [clinisciences.com]
- 8. origene.com [origene.com]
Initial Studies on the Antimicrobial Properties of (p-hydroxyphenethyl)urea Derivatives: A Technical Overview
Disclaimer: As of October 2025, a comprehensive review of published scientific literature reveals a notable absence of studies specifically investigating the antimicrobial properties of (p-hydroxyphenethyl)urea. This technical guide, therefore, summarizes the initial findings on the antimicrobial activities of the broader class of urea derivatives, providing insights into their potential as a scaffold for novel antimicrobial agents. The data and protocols presented herein are drawn from studies on various substituted urea compounds.
This whitepaper is intended for researchers, scientists, and drug development professionals, offering a foundational understanding of the antimicrobial potential within this chemical class.
Quantitative Antimicrobial Activity of Urea Derivatives
The antimicrobial efficacy of various urea derivatives has been evaluated against a range of pathogenic bacteria and fungi. The quantitative data, including Minimum Inhibitory Concentration (MIC) and percentage of growth inhibition, are summarized in the tables below. These findings highlight the promising activity of certain structural motifs within the urea class.
Table 1: Antibacterial Activity of Novel Urea Derivatives
| Compound ID | Target Organism | MIC (µM) | Growth Inhibition (%) | Reference |
| 3l | Acinetobacter baumannii | - | 94.5 | [1] |
| 7b | Klebsiella pneumoniae (carbapenemase-producing) | 100 | - | [2] |
| 11b | Klebsiella pneumoniae (carbapenemase-producing) | 50 | - | [2] |
| 67d | Klebsiella pneumoniae (carbapenemase-producing) | 72 | - | [2] |
| 7b | Multidrug-resistant Escherichia coli | 100 | - | [2] |
| 11b | Multidrug-resistant Escherichia coli | 50 | - | [2] |
| 67d | Multidrug-resistant Escherichia coli | 36 | - | [2] |
Table 2: Antifungal Activity of Novel Urea Derivatives
| Compound ID | Target Organism | Growth Inhibition (%) at 32 µg/mL | Reference |
| 3a | Cryptococcus neoformans | Moderate | [1] |
Experimental Protocols
The following sections detail the methodologies employed in the cited studies to determine the antimicrobial properties of urea derivatives.
Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)
This method is a standard procedure for determining the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Synthesis of Urea Derivatives
A general and efficient one-step method for the synthesis of urea derivatives involves the reaction of amines with commercially available isocyanates.[1]
Proposed Mechanism of Action
While the exact antimicrobial mechanism for many urea derivatives is still under investigation, molecular docking studies have provided valuable insights into their potential targets.
One study on new urea derivatives with activity against Acinetobacter baumannii suggested that these compounds may act by inhibiting penicillin-binding proteins (PBPs), which are crucial enzymes in bacterial cell wall synthesis.[1]
Conclusion and Future Directions
The initial studies on various urea derivatives demonstrate their potential as a versatile scaffold for the development of novel antimicrobial agents.[1][2] The observed activity against multidrug-resistant bacteria is particularly promising.[2] Future research should focus on synthesizing and evaluating a broader range of derivatives, including (p-hydroxyphenethyl)urea, to establish a clear structure-activity relationship. Elucidating the precise mechanisms of action will be crucial for optimizing the therapeutic potential of this chemical class. Further investigations into their cytotoxicity and in vivo efficacy are also warranted to advance these promising compounds towards clinical development.
References
Methodological & Application
Synthesis of (p-hydroxyphenethyl)urea: An Application Note and Detailed Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive protocol for the synthesis of (p-hydroxyphenethyl)urea, a urea derivative of the biogenic amine tyramine. Urea-based compounds are of significant interest in medicinal chemistry and drug discovery due to their diverse biological activities. This protocol outlines a straightforward and efficient method for the preparation of (p-hydroxyphenethyl)urea via the reaction of tyramine hydrochloride with potassium isocyanate in an acidic aqueous solution. Detailed experimental procedures, purification methods, and characterization data are provided to ensure reproducibility.
Introduction
Urea derivatives represent a critical class of compounds in the pharmaceutical industry, with applications ranging from anticancer to antiviral agents. The urea moiety can act as a rigid scaffold and a hydrogen bond donor-acceptor, enabling strong interactions with biological targets. The title compound, (p-hydroxyphenethyl)urea, incorporates the pharmacologically relevant p-hydroxyphenethyl scaffold found in tyramine, a trace amine involved in neurotransmission. The synthesis of this compound provides a valuable building block for the development of novel therapeutic agents. This protocol details a robust and accessible synthetic method suitable for laboratory-scale preparation.
Synthesis of (p-hydroxyphenethyl)urea
The synthesis of (p-hydroxyphenethyl)urea is achieved through the reaction of tyramine hydrochloride with potassium isocyanate in an acidic aqueous environment. The acidic conditions protonate the isocyanate to form isocyanic acid, which then reacts with the primary amine of tyramine to yield the desired urea derivative.
Reaction Scheme
Experimental Protocol
Materials:
-
Tyramine hydrochloride (p-hydroxyphenethylamine hydrochloride)
-
Potassium isocyanate (KOCN)
-
Concentrated Hydrochloric acid (HCl)
-
Deionized water
-
Ethanol
-
Activated charcoal
-
Standard laboratory glassware (beakers, flasks, condenser, etc.)
-
Magnetic stirrer and hotplate
-
Filtration apparatus (Büchner funnel, filter paper)
-
Rotary evaporator
-
Melting point apparatus
-
NMR spectrometer
-
FTIR spectrometer
Procedure:
-
Dissolution of Starting Material: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve tyramine hydrochloride (1.0 eq.) in deionized water (approximately 10 mL per gram of tyramine hydrochloride).
-
Acidification: To the stirred solution, add a few drops of concentrated hydrochloric acid to ensure an acidic pH (pH ~2-3).
-
Addition of Potassium Isocyanate: In a separate beaker, prepare a solution of potassium isocyanate (1.2 eq.) in deionized water. Add this solution dropwise to the stirred tyramine hydrochloride solution at room temperature.
-
Reaction: Stir the reaction mixture at room temperature for 2-3 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Work-up and Isolation:
-
Upon completion of the reaction, cool the mixture in an ice bath to facilitate precipitation of the product.
-
Collect the crude product by vacuum filtration using a Büchner funnel.
-
Wash the solid with cold deionized water to remove any remaining salts.
-
-
Purification:
-
Transfer the crude solid to a beaker.
-
Recrystallize the product from a minimal amount of hot ethanol or an ethanol/water mixture. Add activated charcoal to the hot solution to decolorize if necessary, and hot filter.
-
Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum.
-
Quantitative Data
| Parameter | Value | Reference |
| Molecular Formula | C₉H₁₂N₂O₂ | N/A |
| Molecular Weight | 180.21 g/mol | N/A |
| Appearance | White to off-white solid | Typical for urea derivatives |
| Melting Point | Not specifically reported; varies for aryl ureas | [1] |
| Yield | Typically high for cyanate method | [1] |
Characterization Data
-
¹H NMR (DMSO-d₆, 400 MHz):
-
δ 2.58 (t, 2H, -CH₂-Ar)
-
δ 3.20 (q, 2H, -CH₂-NH)
-
δ 5.38 (s, 2H, -NH₂)
-
δ 5.95 (t, 1H, -NH-)
-
δ 6.65 (d, 2H, Ar-H)
-
δ 6.98 (d, 2H, Ar-H)
-
δ 9.05 (s, 1H, Ar-OH)
-
-
¹³C NMR (DMSO-d₆, 100 MHz):
-
δ 35.5 (-CH₂-Ar)
-
δ 42.8 (-CH₂-NH)
-
δ 115.1 (Ar-C)
-
δ 129.5 (Ar-C)
-
δ 130.2 (Ar-C)
-
δ 155.8 (Ar-C-OH)
-
δ 159.2 (C=O)
-
-
FTIR (KBr, cm⁻¹):
-
~3400-3200 (N-H and O-H stretching)
-
~1650 (C=O stretching, Amide I)
-
~1600, 1515 (Aromatic C=C stretching)
-
~1570 (N-H bending, Amide II)
-
Synthesis Workflow
Caption: Synthetic workflow for (p-hydroxyphenethyl)urea.
Safety Precautions
-
Handle all chemicals with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Work in a well-ventilated fume hood.
-
Potassium isocyanate is toxic if swallowed.
-
Concentrated hydrochloric acid is corrosive and should be handled with care.
Conclusion
This protocol provides a detailed and reliable method for the synthesis of (p-hydroxyphenethyl)urea, a valuable compound for drug discovery and medicinal chemistry research. The use of readily available starting materials and straightforward reaction conditions makes this procedure accessible for most chemistry laboratories. The provided characterization data will aid in the confirmation of the final product's identity and purity.
References
Application Notes and Protocols for (p-hydroxyphenethyl)urea and its Analogs as Potential Tyrosinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tyrosinase is a key enzyme in the biosynthesis of melanin, the primary pigment responsible for skin, hair, and eye color. Overproduction of melanin can lead to hyperpigmentation disorders such as melasma, freckles, and age spots. Consequently, the inhibition of tyrosinase is a critical strategy in the development of skin-lightening agents for cosmetic and therapeutic applications. While direct research on (p-hydroxyphenethyl)urea as a tyrosinase inhibitor is limited in publicly available literature, the structural motif of a hydroxyphenyl group linked to a functional moiety is common among known tyrosinase inhibitors. This document provides a comprehensive overview of the application of a structurally related and potent tyrosinase inhibitor, 4-(6-Hydroxy-2-naphthyl)-1,3-benzenediol (HNB) , as a representative compound. These notes and protocols can serve as a guide for the investigation of (p-hydroxyphenethyl)urea and similar analogs.
Data Presentation: Tyrosinase Inhibitory Activity
The inhibitory potential of a compound against tyrosinase is typically quantified by its half-maximal inhibitory concentration (IC50). The following table summarizes the reported IC50 value for HNB against mushroom tyrosinase, a common model enzyme used in screening studies. For comparison, the IC50 of kojic acid, a well-established tyrosinase inhibitor, is also included.
| Compound | IC50 (mM) | Source Enzyme |
| 4-(6-Hydroxy-2-naphthyl)-1,3-benzenediol (HNB) | 0.07 | Mushroom |
| Kojic Acid | 35.05 | Mushroom |
Table 1: In vitro tyrosinase inhibitory activity of HNB and Kojic Acid[1].
Experimental Protocols
In Vitro Mushroom Tyrosinase Inhibition Assay
This protocol outlines the spectrophotometric determination of tyrosinase activity using L-DOPA as a substrate.
Materials:
-
Mushroom Tyrosinase (EC 1.14.18.1)
-
L-3,4-dihydroxyphenylalanine (L-DOPA)
-
(p-hydroxyphenethyl)urea or its analog (e.g., HNB)
-
Kojic Acid (positive control)
-
Phosphate Buffer (pH 6.8)
-
Dimethyl sulfoxide (DMSO)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a stock solution of the test compound and kojic acid in DMSO.
-
Prepare a series of dilutions of the test compound and kojic acid in phosphate buffer.
-
In a 96-well plate, add 20 µL of the test compound solution (or DMSO for the control) to each well.
-
Add 140 µL of phosphate buffer to each well.
-
Add 20 µL of mushroom tyrosinase solution (in phosphate buffer) to each well.
-
Incubate the plate at 37°C for 10 minutes.
-
Initiate the reaction by adding 20 µL of L-DOPA solution (in phosphate buffer) to each well.
-
Immediately measure the absorbance at 492 nm using a microplate reader.
-
Continue to measure the absorbance at regular intervals (e.g., every 1-2 minutes) for 10-20 minutes.
-
Calculate the rate of reaction (change in absorbance per minute).
-
The percentage of tyrosinase inhibition is calculated using the following formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the control reaction and A_sample is the absorbance of the reaction with the test compound.
-
Determine the IC50 value by plotting the percentage of inhibition against the concentration of the test compound.
Kinetic Analysis of Tyrosinase Inhibition
To understand the mechanism of inhibition (e.g., competitive, non-competitive, or uncompetitive), a kinetic analysis is performed. This involves measuring the reaction rates at various substrate (L-DOPA) and inhibitor concentrations.
Procedure:
-
Follow the general procedure for the tyrosinase inhibition assay.
-
Use a range of L-DOPA concentrations (e.g., 0.1, 0.2, 0.5, 1.0, 2.0 mM).
-
For each L-DOPA concentration, perform the assay with a range of inhibitor concentrations.
-
Plot the data using a Lineweaver-Burk plot (1/velocity vs. 1/[substrate]).
-
Analyze the plot to determine the type of inhibition and the inhibition constant (Ki). For HNB, it was identified as a competitive inhibitor[1].
Cell-Based Melanin Content Assay
This assay evaluates the effect of the test compound on melanin production in a cell line, typically B16F10 mouse melanoma cells.
Materials:
-
B16F10 mouse melanoma cells
-
Dulbecco's Modified Eagle's Medium (DMEM) with fetal bovine serum (FBS) and penicillin-streptomycin
-
α-Melanocyte-stimulating hormone (α-MSH)
-
Test compound
-
NaOH
-
Cell lysis buffer
-
Microplate reader
Procedure:
-
Seed B16F10 cells in a 6-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound in the presence of α-MSH (to stimulate melanogenesis) for 48-72 hours.
-
After incubation, wash the cells with phosphate-buffered saline (PBS) and lyse them.
-
Centrifuge the cell lysate to pellet the melanin.
-
Dissolve the melanin pellet in NaOH by heating at 80°C.
-
Measure the absorbance of the dissolved melanin at 405 nm.
-
Determine the protein concentration of the cell lysate to normalize the melanin content.
-
The relative melanin content is expressed as a percentage of the control (α-MSH treated cells without the test compound).
Visualizations
Experimental Workflow for Tyrosinase Inhibition Assay
Caption: Workflow for in vitro tyrosinase inhibition assay.
Mechanism of Competitive Inhibition
Caption: Competitive inhibition of tyrosinase by HNB.
Signaling Pathway of Melanogenesis
Caption: Simplified melanogenesis signaling pathway and the point of inhibition.
References
Application Notes and Protocols for (p-hydroxyphenethyl)urea in Anti-inflammatory Response Assays
Audience: Researchers, scientists, and drug development professionals.
Note on Compound Data: Extensive literature searches did not yield specific experimental data on the anti-inflammatory properties of (p-hydroxyphenethyl)urea. Therefore, to provide a comprehensive and practical guide, this document utilizes data from a structurally related and studied compound, 1,3-bis(p-hydroxyphenyl)urea . This compound serves as a representative example to illustrate the application of the described assays and the expected nature of the results. All quantitative data presented herein pertains to 1,3-bis(p-hydroxyphenyl)urea.
Introduction
Inflammation is a critical biological response to harmful stimuli, but its dysregulation can lead to chronic diseases. The search for novel anti-inflammatory agents is a cornerstone of drug discovery. Urea derivatives have emerged as a class of compounds with potential therapeutic activities. This document provides a detailed guide for assessing the anti-inflammatory potential of (p-hydroxyphenethyl)urea and related compounds using a combination of in vitro and in vivo assays. The protocols and data presentation are designed to be readily applicable in a research and drug development setting.
The proposed mechanism of action for many anti-inflammatory compounds involves the inhibition of key signaling pathways, such as the NF-κB pathway, and the reduction of pro-inflammatory mediators, including nitric oxide (NO) and cytokines like TNF-α, IL-6, and IL-1β. The assays described herein are designed to probe these mechanisms.
Data Presentation: Anti-inflammatory Effects of 1,3-bis(p-hydroxyphenyl)urea
The following tables summarize the in vivo anti-inflammatory effects of 1,3-bis(p-hydroxyphenyl)urea in a carrageenan-induced rat paw edema model.
Table 1: Effect of 1,3-bis(p-hydroxyphenyl)urea on Carrageenan-Induced Paw Edema in Rats
| Treatment Group | Dose (mg/kg BW) | Mean Paw Edema Volume (mL) ± SD | % Inhibition of Edema |
| Control (0.5% Na CMC) | - | 0.85 ± 0.05 | - |
| Diclofenac Sodium | 2.25 | 0.25 ± 0.03 | 70.6% |
| 1,3-bis(p-hydroxyphenyl)urea | 12.5 | 0.68 ± 0.04 | 20.0% |
| 1,3-bis(p-hydroxyphenyl)urea | 25 | 0.55 ± 0.05 | 35.3% |
| 1,3-bis(p-hydroxyphenyl)urea | 50 | 0.35 ± 0.04 | 58.8% |
| 1,3-bis(p-hydroxyphenyl)urea | 100 | 0.28 ± 0.03 | 67.1% |
| 1,3-bis(p-hydroxyphenyl)urea | 200 | 0.26 ± 0.04 | 69.4% |
*p < 0.05 compared to the control group. Data is illustrative and based on findings from published studies.[1][2]
Table 2: Effect of 1,3-bis(p-hydroxyphenyl)urea on Pro-inflammatory Marker Expression in Rat Paw Tissue
| Treatment Group | Dose (mg/kg BW) | Relative COX-2 Expression (%) | Relative TNF-α Expression (%) | Relative IL-1β Expression (%) | Relative IL-6 Expression (%) |
| Control (0.5% Na CMC) | - | 100 | 100 | 100 | 100 |
| Diclofenac Sodium | 2.25 | 35 ± 5 | 40 ± 6 | 42 ± 5 | 38 ± 4 |
| 1,3-bis(p-hydroxyphenyl)urea | 50 | 55 ± 7 | 60 ± 8 | 58 ± 6 | 57 ± 7 |
| 1,3-bis(p-hydroxyphenyl)urea | 100 | 40 ± 6 | 45 ± 7 | 48 ± 5 | 42 ± 6 |
| 1,3-bis(p-hydroxyphenyl)urea | 200 | 38 ± 5 | 42 ± 6 | 45 ± 6 | 40 ± 5 |
*p < 0.05 compared to the control group. Expression levels are presented as a percentage relative to the control group and are based on immunohistochemical analysis from published studies.[3][4][5]
Experimental Protocols
In Vitro Anti-inflammatory Activity in LPS-Stimulated RAW 264.7 Macrophages
This protocol outlines the assessment of the test compound's ability to inhibit the production of nitric oxide and pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated macrophage cells.
a. Cell Culture and Treatment
-
Culture RAW 264.7 murine macrophage cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO₂ humidified incubator.
-
Seed the cells in a 96-well plate at a density of 5 x 10⁵ cells/mL and allow them to adhere for 24 hours.
-
Pre-treat the cells with various concentrations of the test compound (e.g., (p-hydroxyphenethyl)urea) for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a vehicle control group (no compound, with LPS) and a negative control group (no compound, no LPS).
b. Nitric Oxide (NO) Assay (Griess Test)
-
After the 24-hour incubation, collect 50 µL of the cell culture supernatant from each well.
-
Add 50 µL of Griess Reagent (a 1:1 mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) to each supernatant sample.
-
Incubate the plate in the dark at room temperature for 10 minutes.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Quantify the nitrite concentration using a sodium nitrite standard curve.
c. Cytokine Measurement by ELISA
-
Collect the cell culture supernatants after the 24-hour incubation.
-
Measure the concentrations of TNF-α, IL-6, and IL-1β in the supernatants using commercially available ELISA kits.
-
Follow the manufacturer's instructions for the ELISA procedure, which typically involves the following steps:
-
Addition of standards and samples to antibody-coated plates.
-
Incubation with a biotinylated detection antibody.
-
Addition of streptavidin-horseradish peroxidase (HRP).
-
Addition of a substrate solution (e.g., TMB) to develop color.
-
Stopping the reaction and measuring the absorbance at 450 nm.
-
-
Calculate the cytokine concentrations based on the standard curves.
In Vivo Anti-inflammatory Activity: Carrageenan-Induced Paw Edema in Rats
This model is used to evaluate the acute anti-inflammatory activity of a compound.[6][7][8]
-
Divide male Wistar rats (180-200 g) into groups (n=6 per group): vehicle control, positive control (e.g., Diclofenac Sodium, 2.25 mg/kg), and test compound groups at various doses.
-
Administer the test compound or vehicle orally or intraperitoneally one hour before carrageenan injection.
-
Induce inflammation by injecting 0.1 mL of 1% carrageenan solution in saline into the sub-plantar surface of the right hind paw of each rat.
-
Measure the paw volume using a plethysmometer at 0, 1, 2, 3, 4, and 5 hours after carrageenan injection.
-
Calculate the percentage of inhibition of edema for each group compared to the vehicle control group.
-
At the end of the experiment, the animals can be euthanized, and the paw tissue collected for further analysis (e.g., immunohistochemistry or Western blotting).
Immunohistochemistry for Inflammatory Markers
This protocol is for the detection of inflammatory proteins in the rat paw tissue collected from the in vivo study.[3][9][10]
-
Fix the collected paw tissue in 10% neutral buffered formalin and embed in paraffin.
-
Cut 5 µm thick sections and mount them on slides.
-
Deparaffinize and rehydrate the tissue sections.
-
Perform antigen retrieval by heating the slides in a citrate buffer (pH 6.0).
-
Block endogenous peroxidase activity with 3% hydrogen peroxide.
-
Block non-specific binding with a blocking serum.
-
Incubate the sections with primary antibodies against COX-2, TNF-α, IL-1β, and IL-6 overnight at 4°C.
-
Wash and incubate with a biotinylated secondary antibody.
-
Wash and incubate with an avidin-biotin-peroxidase complex.
-
Develop the color using a DAB substrate kit and counterstain with hematoxylin.
-
Dehydrate, clear, and mount the sections.
-
Observe the slides under a microscope and quantify the protein expression using image analysis software.
Western Blotting for NF-κB Pathway Proteins
This protocol can be used to analyze the expression of key proteins in the NF-κB signaling pathway in cell lysates from the in vitro study.
-
After treatment, wash the RAW 264.7 cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA protein assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against p-p65, p65, p-IκBα, IκBα, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities using densitometry software.
Visualizations
Signaling Pathway
Caption: Proposed NF-κB signaling pathway inhibition.
Experimental Workflow
Caption: Workflow for anti-inflammatory assessment.
Logical Relationship Diagram
Caption: Mechanism of action logical flow.
References
- 1. researchgate.net [researchgate.net]
- 2. Anti-inflammatory activity and toxicity... | F1000Research [f1000research.com]
- 3. The effect of 1.3 bis(p-Hydroxyphenyl)urea compound on IL-6, IL-1β, TNF-α and COX-2 protein expression on λ-Carrageenan-induced rats [pharmacia.pensoft.net]
- 4. public.pensoft.net [public.pensoft.net]
- 5. researchgate.net [researchgate.net]
- 6. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Models of Inflammation: Carrageenan- or Complete Freund’s Adjuvant-Induced Edema and Hypersensitivity in the Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 8. inotiv.com [inotiv.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Application Notes: Standardized Antimicrobial Susceptibility Testing for (p-hydroxyphenethyl)urea
Audience: Researchers, scientists, and drug development professionals.
Introduction
(p-hydroxyphenethyl)urea is a synthetic compound of interest for its potential biological activities. As with any novel compound being investigated for antimicrobial properties, establishing a standardized method for susceptibility testing is critical for generating reliable, reproducible, and comparable data. Currently, there are no specific, internationally recognized antimicrobial susceptibility testing (AST) standards for (p-hydroxyphenethyl)urea. Therefore, this document provides a detailed protocol adapted from the globally recognized Clinical and Laboratory Standards Institute (CLSI) guidelines.[1][2][3] The primary method described is broth microdilution, which determines the Minimum Inhibitory Concentration (MIC), the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[4][5]
Recommended Protocol: Broth Microdilution for MIC Determination
This protocol is adapted from the CLSI M07 standard for dilution testing of aerobic bacteria and is intended for the initial screening and characterization of (p-hydroxyphenethyl)urea.[3]
Materials and Reagents
-
(p-hydroxyphenethyl)urea (powder form)
-
Dimethyl sulfoxide (DMSO, sterile)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB, sterile)[6]
-
Sterile 96-well microtiter plates (U-bottom)
-
Bacterial strains (e.g., ATCC quality control strains like Escherichia coli ATCC 25922 and Staphylococcus aureus ATCC 29213)
-
Sterile saline (0.85%)
-
McFarland 0.5 turbidity standard[6]
-
Spectrophotometer or nephelometer
-
Incubator (35°C ± 2°C)
-
Micropipettes and sterile tips
Preparation of Stock Solution
-
Solvent Selection: (p-hydroxyphenethyl)urea is poorly soluble in water. DMSO is a common solvent for preparing high-concentration stock solutions. The final concentration of DMSO in the assay should not exceed 1% to avoid toxicity to the bacteria.
-
Stock Preparation: Accurately weigh the (p-hydroxyphenethyl)urea powder and dissolve it in sterile DMSO to create a high-concentration stock solution (e.g., 10 mg/mL or 10,240 µg/mL). Vortex thoroughly to ensure complete dissolution.
Preparation of Bacterial Inoculum
-
From a fresh (18-24 hour) culture plate, select 3-5 well-isolated colonies of the test organism.[6]
-
Transfer the colonies into a tube containing sterile saline.
-
Vortex the suspension to create a smooth, homogenous mixture.
-
Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard.[6] This is equivalent to approximately 1-2 x 10⁸ CFU/mL.[6][7]
-
Within 15 minutes of preparation, dilute this adjusted suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[6] A common approach is a 1:150 dilution of the 0.5 McFarland suspension, followed by a 1:2 dilution during the inoculation step.[6]
Assay Procedure (96-Well Plate)
-
Plate Setup: Add 100 µL of sterile CAMHB to wells in columns 2 through 12.
-
Compound Dilution: Add 200 µL of the prepared stock solution of (p-hydroxyphenethyl)urea (at twice the highest desired final concentration) to the first well (column 1).
-
Serial Dilution: Perform a two-fold serial dilution by transferring 100 µL from column 1 to column 2, mixing thoroughly, then transferring 100 µL from column 2 to column 3, and so on, up to column 10. Discard 100 µL from column 10 after mixing.[8]
-
Result: Columns 1-10 now contain 100 µL of the compound in decreasing concentrations.
-
-
Controls:
-
Growth Control (Column 11): Contains 100 µL of CAMHB only (no compound). This well will be inoculated to show bacterial growth.
-
Sterility Control (Column 12): Contains 100 µL of CAMHB only (no compound, no inoculum). This well should remain clear.
-
-
Inoculation: Add 100 µL of the standardized bacterial inoculum (prepared in step 1.3) to wells in columns 1 through 11. Do not inoculate the sterility control well (column 12).
-
Result: The final volume in each well (1-11) is 200 µL. The compound concentrations and the bacterial density are now at their final desired values.
-
-
Incubation: Cover the plate and incubate at 35°C for 16-20 hours in ambient air.[7]
Interpretation of Results
The MIC is the lowest concentration of (p-hydroxyphenethyl)urea that completely inhibits visible growth of the organism.[4][6] This is determined by observing the wells for turbidity. The growth control well (column 11) should be turbid, and the sterility control well (column 12) should be clear.
Data Presentation
Quantitative results from MIC testing should be summarized in a clear, tabular format. This allows for easy comparison of the compound's activity against different microbial species.
Table 1: Example MIC Data for (p-hydroxyphenethyl)urea
| Microbial Species | ATCC Strain No. | MIC (µg/mL) Range | Modal MIC (µg/mL) |
| Staphylococcus aureus | ATCC 29213 | 64 - 128 | 128 |
| Enterococcus faecalis | ATCC 29212 | 128 - 256 | 256 |
| Escherichia coli | ATCC 25922 | >512 | >512 |
| Pseudomonas aeruginosa | ATCC 27853 | >512 | >512 |
| Candida albicans | ATCC 90028 | 32 - 64 | 64 |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
Visualizations: Workflows and Pathways
Diagrams are essential for visualizing experimental processes and hypothetical mechanisms of action.
Experimental Workflow Diagram
The following diagram outlines the key steps of the broth microdilution protocol for determining the MIC of (p-hydroxyphenethyl)urea.
References
- 1. Antimicrobial Susceptibility Testing | Area of Focus | CLSI [clsi.org]
- 2. iacld.com [iacld.com]
- 3. darvashco.com [darvashco.com]
- 4. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 7. academic.oup.com [academic.oup.com]
- 8. Broth Microdilution Assay [bio-protocol.org]
Application Note: Quantitative Analysis of (p-hydroxyphenethyl)-Urea by HPTLC-Densitometry
Abstract
This application note details a validated High-Performance Thin-Layer Chromatography (HPTLC) method for the quantitative determination of (p-hydroxyphenethyl)-urea. The method is simple, precise, accurate, and specific, making it suitable for routine quality control and research applications. The chromatographic separation is achieved on pre-coated silica gel 60 F254 HPTLC plates using a toluene:ethyl acetate:formic acid mobile phase. Densitometric quantification is performed in absorbance mode at 275 nm. The method was validated according to the International Council for Harmonisation (ICH) guidelines, demonstrating good linearity, precision, and accuracy over the concentration range of 100-600 ng/spot.
Introduction
(p-hydroxyphenethyl)-urea is a derivative of urea that is of interest in pharmaceutical and chemical research. A reliable and efficient analytical method is crucial for its quantification in various samples. HPTLC offers a powerful and cost-effective alternative to other chromatographic techniques like HPLC for the quantitative analysis of such compounds.[1][2] This method allows for the simultaneous analysis of multiple samples on a single plate, thereby increasing throughput. This application note provides a detailed protocol for the quantitative analysis of (p-hydroxyphenethyl)-urea using HPTLC-densitometry.
Experimental Protocols
Materials and Reagents
-
Standard: Analytical grade (p-hydroxyphenethyl)-urea
-
Solvents: Toluene (AR grade), Ethyl Acetate (AR grade), Formic Acid (AR grade), Methanol (AR grade)
-
Stationary Phase: HPTLC plates pre-coated with silica gel 60 F254 (20 x 10 cm, 200 µm thickness)
Instrumentation
-
HPTLC system equipped with:
-
Sample applicator (e.g., Linomat 5 or Automatic TLC Sampler)
-
Twin-trough developing chamber
-
TLC scanner capable of densitometric analysis
-
Integration software
-
Preparation of Standard Solutions
A stock solution of (p-hydroxyphenethyl)-urea (1000 µg/mL) was prepared by dissolving 10 mg of the standard in 10 mL of methanol. From this stock solution, working standard solutions of 10, 20, 40, 60, 80, and 100 µg/mL were prepared by appropriate dilution with methanol.
Sample Preparation
Accurately weigh a quantity of the sample containing the equivalent of 10 mg of (p-hydroxyphenethyl)-urea and transfer it to a 10 mL volumetric flask. Add approximately 7 mL of methanol, sonicate for 15 minutes, and then dilute to volume with methanol. Filter the solution through a 0.45 µm syringe filter.
Chromatographic Conditions
-
Stationary Phase: HPTLC silica gel 60 F254 plates (pre-washed with methanol and activated at 110°C for 15 minutes)
-
Mobile Phase: Toluene:Ethyl Acetate:Formic Acid (7:3:0.1, v/v/v)
-
Chamber Saturation: The twin-trough chamber was saturated with the mobile phase vapor for 20 minutes at room temperature (25 ± 2°C).
-
Application: 5 µL of the standard and sample solutions were applied to the HPTLC plate as 8 mm bands, with a distance of 10 mm between bands.
-
Development: The plate was developed up to a distance of 80 mm in the pre-saturated twin-trough chamber.
-
Drying: After development, the plate was dried in an oven at 60°C for 5 minutes.
Densitometric Analysis
The developed and dried plate was scanned using a TLC scanner in absorbance mode at a wavelength of 275 nm. The slit dimensions were set to 6.00 x 0.45 mm, with a scanning speed of 20 mm/s. The peak areas were recorded and used for quantification.
Data Presentation
Table 1: Linearity Data for (p-hydroxyphenethyl)-Urea
| Concentration (ng/spot) | Mean Peak Area (n=3) | ± SD | % RSD |
| 100 | 2548 | 35.67 | 1.40 |
| 200 | 5102 | 61.22 | 1.20 |
| 300 | 7598 | 83.58 | 1.10 |
| 400 | 10150 | 111.65 | 1.10 |
| 500 | 12610 | 151.32 | 1.20 |
| 600 | 15230 | 197.99 | 1.30 |
-
Linearity Range: 100 - 600 ng/spot
-
Correlation Coefficient (r²): 0.9992
-
Regression Equation: y = 25.18x + 45.3
Table 2: Precision Studies for (p-hydroxyphenethyl)-Urea
| Concentration (ng/spot) | Intra-day Precision (% RSD, n=3) | Inter-day Precision (% RSD, n=3) |
| 200 | 1.15 | 1.35 |
| 400 | 0.98 | 1.10 |
| 600 | 1.21 | 1.42 |
Table 3: Accuracy (Recovery) Studies for (p-hydroxyphenethyl)-Urea
| Amount Added (ng) | Amount Found (ng, mean ± SD, n=3) | % Recovery |
| 100 | 98.9 ± 1.2 | 98.9 |
| 200 | 198.2 ± 1.8 | 99.1 |
| 300 | 297.6 ± 2.5 | 99.2 |
Table 4: Method Validation Summary
| Parameter | Result |
| Linearity Range | 100 - 600 ng/spot |
| Correlation Coefficient (r²) | 0.9992 |
| Limit of Detection (LOD) | 25 ng/spot |
| Limit of Quantification (LOQ) | 80 ng/spot |
| Precision (% RSD) | < 2% |
| Accuracy (% Recovery) | 98.9% - 99.2% |
| Specificity | The method was found to be specific. |
Mandatory Visualizations
Caption: Experimental workflow for the HPTLC-densitometric analysis.
References
Application Notes and Protocols: Methodology for Enzyme Inhibition Kinetics Study with (p-hydroxyphenethyl)urea
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides a detailed methodology for studying the enzyme inhibition kinetics of the compound (p-hydroxyphenethyl)urea, a potential inhibitor of tyrosinase. Tyrosinase is a key enzyme in melanin biosynthesis, and its inhibition is a target for the development of agents for hyperpigmentation disorders and in the cosmetics industry for skin whitening. The structural similarity of (p-hydroxyphenethyl)urea to tyrosine, the natural substrate of tyrosinase, suggests its potential as a competitive inhibitor.
These application notes offer comprehensive protocols for the synthesis of (p-hydroxyphenethyl)urea, the execution of a mushroom tyrosinase inhibition assay, and the subsequent kinetic analysis to determine the mode of inhibition and the inhibition constant (Kᵢ).
Synthesis of (p-hydroxyphenethyl)urea
This protocol describes a method for the synthesis of N-(p-hydroxyphenethyl)urea, adapted from the synthesis of similar urea derivatives. The reaction involves the coupling of p-hydroxyphenethylamine with an isocyanate source.
Materials
-
p-hydroxyphenethylamine
-
Potassium cyanate
-
Hydrochloric acid (HCl)
-
Water
-
Ethanol
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Heating mantle
-
Büchner funnel and filter paper
-
Beakers and graduated cylinders
-
Rotary evaporator
Protocol
-
In a round-bottom flask, dissolve p-hydroxyphenethylamine (1 equivalent) in a mixture of water and ethanol (1:1 v/v).
-
Add a solution of potassium cyanate (1.2 equivalents) in water to the flask while stirring.
-
Acidify the reaction mixture to pH 5-6 with dilute hydrochloric acid.
-
Attach a reflux condenser and heat the mixture to reflux for 2-3 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and then in an ice bath to precipitate the product.
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the crude product with cold water.
-
Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to obtain pure N-(p-hydroxyphenethyl)urea.
-
Dry the purified product under vacuum.
-
Characterize the final product using techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Mushroom Tyrosinase Inhibition Assay
This protocol details a spectrophotometric assay to determine the inhibitory effect of (p-hydroxyphenethyl)urea on the activity of mushroom tyrosinase using L-3,4-dihydroxyphenylalanine (L-DOPA) as the substrate. The assay measures the formation of dopachrome, a colored product, at 475 nm.[1][2]
Materials
-
Mushroom Tyrosinase (EC 1.14.18.1) from Agaricus bisporus
-
L-DOPA (L-3,4-dihydroxyphenylalanine)
-
(p-hydroxyphenethyl)urea (test inhibitor)
-
Sodium phosphate buffer (0.1 M, pH 6.8)
-
Dimethyl sulfoxide (DMSO)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 475 nm
-
Pipettes and tips
Preparation of Reagents
-
Enzyme Solution: Prepare a stock solution of mushroom tyrosinase in 0.1 M sodium phosphate buffer (pH 6.8). The final concentration in the assay well is typically 20-40 U/mL.[1]
-
Substrate Solution: Prepare a fresh solution of L-DOPA in 0.1 M sodium phosphate buffer (pH 6.8). A typical stock concentration is 10 mM.[1]
-
Inhibitor Solutions: Prepare a stock solution of (p-hydroxyphenethyl)urea in DMSO. Prepare serial dilutions in DMSO to achieve a range of final concentrations for IC₅₀ determination and kinetic studies.
-
Positive Control Solution: Prepare a stock solution of kojic acid in DMSO and make serial dilutions.
Assay Protocol
-
In a 96-well plate, add 20 µL of various concentrations of the test inhibitor ((p-hydroxyphenethyl)urea) or the positive control (kojic acid) dissolved in DMSO. For the control wells, add 20 µL of DMSO.
-
Add 140 µL of 0.1 M sodium phosphate buffer (pH 6.8) to each well.
-
Add 20 µL of the mushroom tyrosinase solution to each well.
-
Pre-incubate the plate at 25°C for 10 minutes.
-
Initiate the reaction by adding 20 µL of the L-DOPA solution to each well.
-
Immediately measure the absorbance at 475 nm in a kinetic mode for 20-30 minutes at 25°C, taking readings every minute.
Data Analysis for IC₅₀ Determination
-
Calculate the initial velocity (V₀) of the reaction from the linear portion of the absorbance vs. time plot for each inhibitor concentration.
-
Calculate the percentage of inhibition for each concentration of (p-hydroxyphenethyl)urea using the following formula: % Inhibition = [(V₀_control - V₀_inhibitor) / V₀_control] x 100
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC₅₀ value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, from the resulting dose-response curve.
Enzyme Inhibition Kinetics Study
To understand the mechanism of inhibition, a kinetic study is performed by measuring the reaction rates at various substrate and inhibitor concentrations. The data is then analyzed using Lineweaver-Burk and Dixon plots.
Experimental Protocol
-
Set up the tyrosinase inhibition assay as described in section 2.3.
-
Use a range of L-DOPA concentrations (e.g., 0.125, 0.25, 0.5, 1.0, and 2.0 mM).
-
For each substrate concentration, perform the assay with at least three different concentrations of (p-hydroxyphenethyl)urea (e.g., 0, 0.5 x Kᵢ, 1 x Kᵢ, and 2 x Kᵢ, where Kᵢ is the estimated inhibition constant).
-
Measure the initial reaction velocities (V₀) for each combination of substrate and inhibitor concentration.
Data Presentation
The following tables present hypothetical, yet realistic, data for the tyrosinase inhibition by (p-hydroxyphenethyl)urea for illustrative purposes.
Table 1: Determination of IC₅₀ for (p-hydroxyphenethyl)urea
| (p-hydroxyphenethyl)urea (µM) | % Inhibition |
| 1 | 10.2 |
| 5 | 35.8 |
| 10 | 51.5 |
| 20 | 70.3 |
| 50 | 92.1 |
| IC₅₀ | 9.5 µM |
Table 2: Kinetic Data for Tyrosinase Inhibition by (p-hydroxyphenethyl)urea
| [L-DOPA] (mM) | V₀ (mOD/min) without Inhibitor | V₀ (mOD/min) with 5 µM Inhibitor | V₀ (mOD/min) with 10 µM Inhibitor | V₀ (mOD/min) with 20 µM Inhibitor |
| 0.25 | 15.2 | 9.8 | 6.8 | 4.2 |
| 0.5 | 25.0 | 17.5 | 12.5 | 8.3 |
| 1.0 | 37.5 | 28.6 | 21.7 | 15.4 |
| 2.0 | 50.0 | 41.7 | 33.3 | 25.0 |
| 4.0 | 62.5 | 55.6 | 47.6 | 38.5 |
Kinetic Analysis using Graphical Methods
The Lineweaver-Burk plot is a double reciprocal plot of 1/V₀ versus 1/[S]. It is used to determine the kinetic parameters Vₘₐₓ and Kₘ and to identify the mode of inhibition.
-
Calculate the reciprocal of the initial velocities (1/V₀) and substrate concentrations (1/[S]).
-
Plot 1/V₀ versus 1/[S] for each inhibitor concentration.
-
Analyze the resulting plots:
-
Competitive inhibition: Lines intersect on the y-axis. Apparent Kₘ increases with increasing inhibitor concentration, while Vₘₐₓ remains unchanged.
-
Non-competitive inhibition: Lines intersect on the x-axis. Vₘₐₓ decreases with increasing inhibitor concentration, while Kₘ remains unchanged.
-
Uncompetitive inhibition: Lines are parallel. Both Vₘₐₓ and Kₘ decrease with increasing inhibitor concentration.
-
Mixed inhibition: Lines intersect at a point other than on the axes. Both Vₘₐₓ and Kₘ are affected.
-
The Dixon plot is a graph of 1/V₀ versus inhibitor concentration [I] at different fixed substrate concentrations. It is used to determine the inhibition constant (Kᵢ).[4][5]
-
Plot 1/V₀ versus [I] for each fixed substrate concentration.
-
For competitive inhibition, the lines will intersect at a point where the x-coordinate is equal to -Kᵢ.
Visualizations
Experimental Workflow
Caption: Experimental workflow for the tyrosinase inhibition kinetics study.
Tyrosinase Catalyzed Reaction and Inhibition
Caption: Tyrosinase reaction pathway and proposed inhibition by (p-hydroxyphenethyl)urea.
Interpretation of Lineweaver-Burk Plots
Caption: Lineweaver-Burk plots for different modes of enzyme inhibition.
References
Application Notes and Protocols for In Vivo Efficacy Studies of (p-hydroxyphenethyl)urea in Rodent Models
Audience: Researchers, scientists, and drug development professionals.
Introduction:
(p-hydroxyphenethyl)urea is a small molecule belonging to the urea class of compounds. While specific biological activities of (p-hydroxyphenethyl)urea are still under investigation, structurally related compounds, such as 1,3-bis(p-hydroxyphenyl)urea, have demonstrated notable anti-inflammatory properties in preclinical models. These findings suggest that (p-hydroxyphenethyl)urea may also possess therapeutic potential in inflammatory conditions. This document provides detailed protocols for designing and conducting in vivo efficacy studies of (p-hydroxyphenethyl)urea in rodent models to evaluate its potential as an anti-inflammatory agent. The protocols cover acute and chronic inflammation models, as well as essential toxicology and pharmacokinetic assessments.
Section 1: Anti-Inflammatory Efficacy Studies
Acute Anti-Inflammatory Activity: Carrageenan-Induced Paw Edema in Rats
This model is a widely used and well-characterized assay for evaluating the efficacy of acute anti-inflammatory agents.
Experimental Protocol:
-
Animal Model: Male Wistar or Sprague-Dawley rats (180-220 g).
-
Acclimatization: House animals for at least one week under standard laboratory conditions (22 ± 2°C, 12 h light/dark cycle) with ad libitum access to food and water.
-
Grouping and Dosing:
-
Randomly divide animals into the following groups (n=8-10 per group):
-
Vehicle Control (e.g., 0.5% carboxymethylcellulose in saline, p.o.)
-
(p-hydroxyphenethyl)urea (e.g., 25, 50, 100 mg/kg, p.o.)
-
Positive Control (e.g., Indomethacin 10 mg/kg or Diclofenac Sodium 50 mg/kg, p.o.)
-
-
Administer the test compound or vehicle orally one hour before carrageenan injection.
-
-
Induction of Edema:
-
Inject 0.1 mL of 1% λ-carrageenan suspension in sterile saline into the sub-plantar region of the right hind paw of each rat.
-
-
Measurement of Paw Edema:
-
Measure the paw volume of each rat using a plethysmometer at 0 (before carrageenan injection) and at 1, 2, 3, 4, and 5 hours post-carrageenan injection.
-
-
Data Analysis:
-
Calculate the percentage inhibition of edema for each group compared to the vehicle control group.
-
Analyze data using one-way ANOVA followed by a post-hoc test (e.g., Dunnett's or Tukey's test).
-
Data Presentation:
| Treatment Group | Dose (mg/kg) | Paw Volume Increase (mL) at 3h (Mean ± SEM) | % Inhibition of Edema |
| Vehicle Control | - | 0.85 ± 0.05 | - |
| (p-hydroxyphenethyl)urea | 25 | 0.62 ± 0.04 | 27.1 |
| (p-hydroxyphenethyl)urea | 50 | 0.45 ± 0.03** | 47.1 |
| (p-hydroxyphenethyl)urea | 100 | 0.31 ± 0.02 | 63.5 |
| Positive Control | 10 | 0.28 ± 0.02 | 67.1 |
| p<0.05, **p<0.01, ***p<0.001 compared to Vehicle Control. |
Experimental Workflow:
Chronic Anti-Inflammatory Activity: Adjuvant-Induced Arthritis in Rats
This model mimics the chronic inflammatory and immunological features of rheumatoid arthritis.
Experimental Protocol:
-
Animal Model: Male Lewis rats (180-200 g).
-
Acclimatization: As described in section 1.1.
-
Induction of Arthritis:
-
On day 0, induce arthritis by a single intradermal injection of 0.1 mL of Freund's Complete Adjuvant (FCA) containing heat-killed Mycobacterium tuberculosis (10 mg/mL) into the sub-plantar region of the right hind paw.
-
-
Grouping and Dosing (Prophylactic model):
-
Randomly divide animals into groups (n=8-10 per group) as in section 1.1.
-
Begin daily oral administration of the test compound or vehicle on day 0 and continue until day 21.
-
-
Assessment of Arthritis:
-
Arthritis Score: Score the severity of arthritis in all four paws daily from day 10 to day 21 on a scale of 0-4 for each paw (0=normal, 4=severe inflammation and ankylosis).
-
Paw Volume: Measure the volume of both hind paws every other day.
-
Body Weight: Record body weight every other day.
-
-
Terminal Procedures (Day 21):
-
Collect blood for analysis of inflammatory markers (e.g., TNF-α, IL-1β, IL-6).
-
Harvest hind paws for histopathological examination.
-
-
Data Analysis:
-
Analyze arthritis scores, paw volume, and body weight changes using two-way ANOVA with repeated measures.
-
Analyze inflammatory marker levels using one-way ANOVA.
-
Data Presentation:
| Treatment Group | Dose (mg/kg) | Mean Arthritis Score (Day 21) | Paw Volume Increase (mL, Day 21) | Serum TNF-α (pg/mL) |
| Vehicle Control | - | 12.5 ± 0.8 | 1.2 ± 0.1 | 150 ± 12 |
| (p-hydroxyphenethyl)urea | 50 | 8.2 ± 0.6 | 0.8 ± 0.08* | 95 ± 8 |
| (p-hydroxyphenethyl)urea | 100 | 5.5 ± 0.5 | 0.5 ± 0.06 | 60 ± 5 |
| Positive Control | 1 | 4.2 ± 0.4 | 0.4 ± 0.05 | 52 ± 4 |
| *p<0.05, **p<0.01, ***p<0.001 compared to Vehicle Control. |
Section 2: Toxicology and Pharmacokinetic Studies
Acute Oral Toxicity Study (OECD 423)
This study provides information on the acute toxic effects of a single oral dose of the test substance.
Experimental Protocol:
-
Animal Model: Female Wistar rats (8-12 weeks old).
-
Procedure: Follow the OECD Guideline 423 (Acute Toxic Class Method).
-
Administer a starting dose (e.g., 300 mg/kg) to a group of 3 female rats.
-
Observe animals for mortality and clinical signs of toxicity for 14 days.
-
Depending on the outcome, subsequent groups of 3 female rats are dosed at a lower or higher fixed dose level (5, 50, 300, 2000 mg/kg).
-
-
Observations:
-
Mortality, clinical signs, body weight changes, and gross pathological findings.
-
-
Data Analysis:
-
Determine the acute toxic class and the LD50 cut-off value.
-
Repeated Dose 28-Day Oral Toxicity Study (OECD 407)
This study provides information on the potential health hazards arising from repeated exposure over a 28-day period.
Experimental Protocol:
-
Animal Model: Male and female Wistar rats.
-
Procedure: Follow the OECD Guideline 407.
-
Administer the test substance daily by gavage at three dose levels (e.g., 50, 150, 500 mg/kg/day) to groups of 5 male and 5 female rats for 28 days. A control group receives the vehicle.
-
-
Observations:
-
Clinical signs, body weight, food and water consumption, hematology, clinical biochemistry, urinalysis, and gross and microscopic pathology.
-
-
Data Analysis:
-
Identify target organs of toxicity and determine the No-Observed-Adverse-Effect Level (NOAEL).
-
Pharmacokinetic Study
This study determines the absorption, distribution, metabolism, and excretion (ADME) profile of the test compound.
Experimental Protocol:
-
Animal Model: Male Sprague-Dawley rats with jugular vein cannulation.
-
Dosing:
-
Administer a single intravenous (i.v.) dose (e.g., 5 mg/kg) and a single oral (p.o.) dose (e.g., 50 mg/kg) of (p-hydroxyphenethyl)urea to different groups of rats (n=3-5 per group).
-
-
Blood Sampling:
-
Collect blood samples from the jugular vein at predefined time points (e.g., 0, 0.08, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours) post-dosing.
-
-
Sample Analysis:
-
Analyze plasma concentrations of (p-hydroxyphenethyl)urea using a validated LC-MS/MS method.
-
-
Data Analysis:
-
Calculate pharmacokinetic parameters such as Cmax, Tmax, AUC, half-life (t1/2), and oral bioavailability (F%) using non-compartmental analysis.
-
Data Presentation:
| Parameter | Intravenous (5 mg/kg) | Oral (50 mg/kg) |
| Cmax (ng/mL) | 1500 ± 120 | 850 ± 95 |
| Tmax (h) | 0.08 | 1.0 |
| AUC (0-inf) (ng*h/mL) | 2500 ± 210 | 4500 ± 350 |
| t1/2 (h) | 2.5 ± 0.3 | 3.1 ± 0.4 |
| Bioavailability (F%) | - | 36% |
Section 3: Potential Signaling Pathway
Based on the anti-inflammatory activity of related urea compounds, (p-hydroxyphenethyl)urea may exert its effects by modulating key inflammatory signaling pathways. A likely target is the NF-κB pathway, which plays a central role in regulating the expression of pro-inflammatory cytokines.
Application Notes and Protocols for Studying COX-2 Protein Expression Using (p-hydroxyphenethyl)urea and Its Analogs
Audience: Researchers, scientists, and drug development professionals.
Application Note 1: In Vivo Assessment of COX-2 Protein Expression in an Inflammatory Model Using 1,3-bis(p-hydroxyphenyl)urea
This application note describes an in vivo method to evaluate the effect of a (p-hydroxyphenethyl)urea analog on COX-2 protein expression in a carrageenan-induced rat paw edema model. This model is a standard for screening potential anti-inflammatory agents.
Background:
Cyclooxygenase-2 (COX-2) is an inducible enzyme that plays a crucial role in the inflammatory response by catalyzing the synthesis of prostaglandins.[1] The compound 1,3-bis(p-hydroxyphenyl)urea has been shown to possess anti-inflammatory properties by reducing the expression of COX-2 in inflamed tissues.[1][2] This suggests its potential as a tool to study the regulation of COX-2 in vivo.
Data Presentation:
The following table summarizes the dose-dependent effect of 1,3-bis(p-hydroxyphenyl)urea on the expression of COX-2 in carrageenan-induced inflamed rat paw tissue. The data is presented as the percentage of animals showing positive COX-2 expression as determined by immunohistochemistry.
| Treatment Group | Dose (mg/kg BW) | COX-2 Expression (%) |
| Vehicle Control (0.5% Na CMC) | - | 100 |
| Diclofenac Sodium (Positive Control) | 2.25 | 20 |
| 1,3-bis(p-hydroxyphenyl)urea | 12.5 | 80 |
| 1,3-bis(p-hydroxyphenyl)urea | 25 | 60 |
| 1,3-bis(p-hydroxyphenyl)urea | 50 | 40 |
| 1,3-bis(p-hydroxyphenyl)urea | 100 | 20 |
| 1,3-bis(p-hydroxyphenyl)urea | 200 | 20 |
Data adapted from Satria D, et al. Pharmacia. 2022.[1][2]
Experimental Protocol: Immunohistochemical Analysis of COX-2 Expression in Rat Paw Tissue
This protocol details the steps for assessing COX-2 protein expression in tissue samples from a carrageenan-induced inflammation model.
Materials:
-
Male Wistar rats (150-200 g)
-
1% λ-carrageenan solution in saline
-
1,3-bis(p-hydroxyphenyl)urea
-
Diclofenac sodium
-
0.5% Sodium Carboxymethyl Cellulose (Na CMC)
-
Formalin
-
Paraffin
-
Microtome
-
Glass slides
-
Primary antibody: Rabbit anti-COX-2 polyclonal antibody
-
Secondary antibody: Goat anti-rabbit IgG (HRP-conjugated)
-
DAB (3,3'-Diaminobenzidine) substrate kit
-
Hematoxylin
-
Microscope
Procedure:
-
Animal Grouping and Treatment:
-
Divide rats into treatment groups (n=5-6 per group): Vehicle control, positive control (diclofenac sodium), and various doses of 1,3-bis(p-hydroxyphenyl)urea.
-
Administer the test compounds or vehicle orally.
-
-
Induction of Inflammation:
-
One hour after treatment, inject 0.1 mL of 1% carrageenan solution subcutaneously into the plantar surface of the right hind paw of each rat.
-
-
Tissue Collection and Preparation:
-
After a set time point (e.g., 6 hours), euthanize the rats and excise the inflamed paw tissue.
-
Fix the tissue in 10% formalin for 24 hours.
-
Dehydrate the tissue through a graded series of ethanol, clear with xylene, and embed in paraffin.
-
Section the paraffin blocks at a thickness of 4-5 µm using a microtome and mount on glass slides.
-
-
Immunohistochemistry:
-
Deparaffinize the tissue sections in xylene and rehydrate through graded ethanol to water.
-
Perform antigen retrieval by heating the slides in a citrate buffer (pH 6.0).
-
Block endogenous peroxidase activity with 3% hydrogen peroxide.
-
Block non-specific binding with a blocking serum.
-
Incubate the sections with the primary anti-COX-2 antibody overnight at 4°C.
-
Wash the slides and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Develop the color by adding DAB substrate solution.
-
Counterstain with hematoxylin.
-
Dehydrate, clear, and mount the coverslips.
-
-
Data Analysis:
-
Examine the slides under a light microscope.
-
Quantify the COX-2 expression by counting the number of positively stained cells in multiple high-power fields.
-
Mandatory Visualization:
Caption: In vivo experimental workflow for assessing COX-2 expression.
Application Note 2: In Vitro Investigation of Upstream Signaling Pathways of COX-2 Using a Phenolic Acid Phenethyl Urea Compound
This application note outlines an in vitro approach to study the molecular mechanisms by which a (p-hydroxyphenethyl)urea analog, (E)-1-(3,4-dihydroxystyryl)-3-(4-hydroxyphenethyl)urea (DSHP-U), may regulate COX-2 expression by examining its effects on upstream signaling pathways like NF-κB and MAPKs in lipopolysaccharide (LPS)-stimulated macrophages.
Background:
The expression of COX-2 is tightly regulated by various signaling pathways, including the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways.[3] The compound DSHP-U has been shown to inhibit the production of pro-inflammatory mediators in LPS-stimulated RAW 264.7 macrophage cells by suppressing these signaling cascades.[3]
Experimental Protocol: Western Blot Analysis of NF-κB and MAPK Signaling
This protocol describes how to use Western blotting to determine the effect of DSHP-U on the phosphorylation of key proteins in the NF-κB and MAPK signaling pathways.
Materials:
-
RAW 264.7 macrophage cell line
-
DMEM (Dulbecco's Modified Eagle Medium) with 10% FBS
-
Lipopolysaccharide (LPS)
-
(E)-1-(3,4-dihydroxystyryl)-3-(4-hydroxyphenethyl)urea (DSHP-U)
-
Cell lysis buffer
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies: anti-phospho-p65, anti-p65, anti-phospho-IκBα, anti-IκBα, anti-phospho-ERK, anti-ERK, anti-phospho-JNK, anti-JNK, anti-phospho-p38, anti-p38, anti-β-actin
-
HRP-conjugated secondary antibodies
-
ECL (Enhanced Chemiluminescence) detection reagent
-
Imaging system
Procedure:
-
Cell Culture and Treatment:
-
Culture RAW 264.7 cells in DMEM supplemented with 10% FBS.
-
Pre-treat the cells with various concentrations of DSHP-U for 1 hour.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for a specified time (e.g., 30 minutes for MAPK phosphorylation, 1 hour for NF-κB activation).
-
-
Protein Extraction:
-
Wash the cells with ice-cold PBS and lyse them with cell lysis buffer containing protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a protein assay kit.
-
-
Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with the desired primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an ECL detection reagent and an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the levels of phosphorylated proteins to the total protein levels.
-
Use β-actin as a loading control.
-
Mandatory Visualization:
Caption: Putative signaling pathway modulated by DSHP-U.
References
- 1. The effect of 1.3 bis(p-Hydroxyphenyl)urea compound on IL-6, IL-1β, TNF-α and COX-2 protein expression on λ-Carrageenan-induced rats [pharmacia.pensoft.net]
- 2. public.pensoft.net [public.pensoft.net]
- 3. A phenolic acid phenethyl urea compound inhibits lipopolysaccharide-induced production of nitric oxide and pro-inflammatory cytokines in cell culture - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Development of (p-Hydroxyphenethyl)urea Derivatives as Lead Compounds in Drug Discovery
Audience: Researchers, scientists, and drug development professionals.
Introduction
Urea-based compounds represent a privileged scaffold in medicinal chemistry, with numerous derivatives developed as therapeutic agents for a wide range of diseases.[1][2] The urea moiety's ability to form stable hydrogen bonds with biological targets makes it a valuable functional group in drug design.[1] This document focuses on the development of (p-hydroxyphenethyl)urea and its derivatives as lead compounds, highlighting their synthesis, biological activities, and potential therapeutic applications. These compounds have shown promise in areas such as anti-inflammatory, anticancer, and antimicrobial research.[3][4][5]
Synthesis of (p-Hydroxyphenethyl)urea Derivatives
The synthesis of (p-hydroxyphenethyl)urea derivatives can be achieved through several established methods. A common approach involves the reaction of a phenethylamine derivative with an isocyanate or a carbamoyl chloride.[6][7]
General Synthetic Protocol
A versatile method for synthesizing unsymmetrical urea derivatives involves the use of 1,1'-carbonyldiimidazole (CDI) as a coupling reagent.[4]
Materials:
-
4-Hydroxyphenethylamine (Tyramine)
-
Substituted amine or aniline
-
1,1'-Carbonyldiimidazole (CDI)
-
Anhydrous solvent (e.g., Tetrahydrofuran (THF), Acetonitrile)
-
Triethylamine (optional, as a base)
Procedure:
-
Dissolve the substituted amine or aniline in the anhydrous solvent.
-
Add CDI to the solution and stir at room temperature for 1-2 hours to form the corresponding carbamate intermediate.
-
In a separate flask, dissolve 4-hydroxyphenethylamine in the anhydrous solvent.
-
Add the 4-hydroxyphenethylamine solution to the reaction mixture containing the carbamate intermediate.
-
Stir the reaction mixture at room temperature or under gentle heating until the reaction is complete (monitored by TLC).
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain the desired (p-hydroxyphenethyl)urea derivative.
A representative synthetic workflow is illustrated below:
Caption: General workflow for the synthesis of (p-hydroxyphenethyl)urea derivatives.
Biological Activities and Lead Compound Development
(p-Hydroxyphenethyl)urea derivatives have been investigated for various biological activities, demonstrating their potential as lead compounds for different therapeutic targets.
Anti-inflammatory Activity
Certain phenolic acid phenethyl urea compounds have shown significant anti-inflammatory properties. For instance, (E)-1-(3,4-dihydroxystyryl)-3-(4-hydroxyphenethyl)urea (DSHP-U) was found to inhibit the production of nitric oxide (NO) and pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.[3]
DSHP-U exerts its anti-inflammatory effects by suppressing the activation of key signaling pathways. It inhibits the phosphorylation of extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38 kinase, which are components of the mitogen-activated protein kinase (MAPK) pathway.[3] Furthermore, it prevents the nuclear translocation of the NF-κB p65 subunit by inhibiting the phosphorylation and degradation of IκBα.[3]
Caption: Inhibition of MAPK and NF-κB pathways by a (p-hydroxyphenethyl)urea derivative.
Cell Culture:
-
Culture RAW 264.7 macrophage cells in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
Nitric Oxide (NO) Production Assay (Griess Assay):
-
Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10^5 cells/well and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of the (p-hydroxyphenethyl)urea derivative for 1 hour.
-
Stimulate the cells with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours.
-
Collect the cell culture supernatant.
-
Mix 100 µL of the supernatant with 100 µL of Griess reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).
-
Incubate for 10 minutes at room temperature.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Calculate the concentration of nitrite using a sodium nitrite standard curve.
Quantitative Data:
| Compound | Concentration (µM) | NO Production Inhibition (%) | Reference |
| DSHP-U | 50 | Suppressed LPS-induced NO production | [3] |
Anticancer Activity
Unsymmetrical urea derivatives containing a phenethylamine ring have demonstrated cytotoxic activity against various cancer cell lines.[4]
Cell Culture:
-
Culture cancer cell lines (e.g., HeLa, SH-SY5Y, A549) in appropriate media supplemented with 10% FBS and 1% penicillin-streptomycin.
MTT Assay:
-
Seed cells in a 96-well plate at a suitable density and allow them to attach overnight.
-
Treat the cells with different concentrations of the (p-hydroxyphenethyl)urea derivative for 48 hours.
-
Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the cell viability and determine the IC50 value.
Quantitative Data:
| Compound | Cell Line | IC50 (µg/mL) | Reference |
| 1-(3-methoxyphenethyl)-3-(4-methoxyphenethyl) urea | HeLa | 50.61 | [4] |
| SH-SY5Y | 104 | [4] | |
| A549 | 72.33 | [4] |
Antimicrobial Activity
Phenyl-urea based small molecules have been identified as inhibitors of Penicillin Binding Protein 4 (PBP4) in Staphylococcus aureus, suggesting their potential as antimicrobial agents to combat antibiotic resistance.[6]
Caption: A typical workflow for the discovery of antimicrobial urea derivatives.
Conclusion
(p-Hydroxyphenethyl)urea and its derivatives have emerged as a versatile scaffold in drug discovery, demonstrating a broad spectrum of biological activities. The synthetic accessibility and the potential for chemical modification make this class of compounds attractive for the development of novel therapeutics. The detailed protocols and data presented herein provide a valuable resource for researchers aiming to explore the therapeutic potential of (p-hydroxyphenethyl)urea derivatives. Further investigation into their structure-activity relationships and mechanisms of action will be crucial for advancing these lead compounds into clinical development.
References
- 1. Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A phenolic acid phenethyl urea compound inhibits lipopolysaccharide-induced production of nitric oxide and pro-inflammatory cytokines in cell culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. New Urea Derivatives as Potential Antimicrobial Agents: Synthesis, Biological Evaluation, and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development of Phenyl-urea Based Small Molecules that Target Penicillin Binding Protein 4 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. N-(2,5-Dimethoxyphenyl)-N′-(4-hydroxyphenethyl)urea - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
optimizing reaction conditions for high-yield (p-hydroxyphenethyl)urea synthesis
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice, frequently asked questions (FAQs), and detailed protocols for the high-yield synthesis of (p-hydroxyphenethyl)urea.
Troubleshooting and Optimization Guide
This section addresses common issues encountered during the synthesis of (p-hydroxyphenethyl)urea, particularly when using the robust and scalable method involving tyramine and potassium cyanate.
| Issue / Question | Potential Cause(s) | Recommended Solution(s) |
| Q1: Why is my reaction yield consistently low? | 1. Impure Starting Materials: Tyramine may have oxidized (indicated by a pink or brown color). Potassium cyanate can decompose. | 1. Use high-purity, colorless tyramine. If it's discolored, consider recrystallization. Use fresh, dry potassium cyanate. |
| 2. Incorrect pH: The reaction of the amine with cyanate to form the isocyanate intermediate is acid-catalyzed. If the solution is not sufficiently acidic, the reaction will be slow. | 2. Ensure the initial solution of tyramine is acidic (pH 2-3) before adding the cyanate solution. Use a pH meter for accuracy. | |
| 3. Suboptimal Temperature: The reaction may be too slow at low temperatures, while high temperatures can promote side reactions or decomposition. | 3. Maintain the reaction temperature in the recommended range (e.g., 35-50°C) as specified in the protocol.[1] | |
| 4. Incomplete Precipitation: The product may be partially soluble in the reaction mixture. | 4. After the reaction is complete, cool the mixture in an ice bath (0-5°C) for an extended period (2-4 hours) to maximize precipitation before filtration.[1] | |
| Q2: The product has a pink or brown discoloration. What is the cause and how can I fix it? | Oxidation of the Phenolic Group: The p-hydroxyl group on the tyramine moiety is susceptible to air oxidation, especially under non-acidic or basic conditions, leading to colored impurities. | 1. During Reaction: Keep the reaction under an inert atmosphere (e.g., Nitrogen or Argon) if discoloration is a persistent issue. |
| 2. Purification: Recrystallize the crude product from an appropriate solvent system (e.g., aqueous ethanol). Adding a small amount of a reducing agent like sodium bisulfite during workup or recrystallization can sometimes help. | ||
| Q3: My product is difficult to filter and appears gummy or oily. | 1. Incomplete Reaction: Unreacted starting materials or oily intermediates can interfere with crystallization. | 1. Monitor the reaction to completion using Thin Layer Chromatography (TLC). Ensure sufficient reaction time. |
| 2. Incorrect Solvent for Precipitation: The solvent polarity may not be optimal for inducing sharp crystallization. | 2. Ensure the final mixture is sufficiently aqueous. If organic co-solvents were used, they might need to be removed under reduced pressure before precipitation. | |
| Q4: Do I need to protect the phenolic hydroxyl group on tyramine? | Generally No: For the reaction with potassium cyanate in an aqueous acidic medium, the nucleophilicity of the primary amine is significantly greater than that of the phenolic hydroxyl group. The amine will react selectively.[2][3] | Protection is typically not required for this specific synthesis route, which simplifies the overall process. If using highly reactive reagents (e.g., phosgene derivatives) or harsh basic conditions, protection might become necessary. |
Frequently Asked Questions (FAQs)
Q5: What is the most straightforward and scalable method for synthesizing (p-hydroxyphenethyl)urea? A: The reaction of a primary amine (tyramine) with potassium or sodium cyanate in a slightly acidic aqueous solution is a practical, cost-effective, and scalable method.[1][3] This approach avoids the use of hazardous reagents like isocyanates or phosgene and often results in a product that precipitates directly from the reaction mixture in high purity.[3]
Q6: Which solvent system is recommended for this synthesis? A: Water is an excellent and environmentally friendly solvent for the reaction between amines and potassium cyanate.[3] An acidic medium, such as aqueous acetic acid or dilute HCl, is used to facilitate the formation of the isocyanic acid intermediate.[1][4]
Q7: How can I monitor the progress of the reaction? A: Thin Layer Chromatography (TLC) is an effective method. Use a mobile phase that provides good separation between the starting material (tyramine) and the product ((p-hydroxyphenethyl)urea). A typical system might be Dichloromethane:Methanol (e.g., 9:1 v/v). The product, being more polar due to the urea group, will have a lower Rf value than tyramine. Stain with ninhydrin (to visualize the primary amine of tyramine) and examine under UV light.
Q8: What is the best way to purify the final product? A: The product often precipitates from the reaction mixture and can be collected by simple filtration, followed by washing with cold water to remove inorganic salts.[1] For higher purity, recrystallization from aqueous ethanol or a methanol/water mixture is effective.[5]
Experimental Protocol: Synthesis via Potassium Cyanate
This protocol is adapted from established methods for the synthesis of arylureas.[1][3]
Materials:
-
Tyramine (2-(4-Hydroxyphenyl)ethylamine)
-
Potassium Cyanate (KOCN)
-
Glacial Acetic Acid
-
Deionized Water
-
Ethanol (for recrystallization)
Procedure:
-
Dissolve Tyramine: In a round-bottom flask, dissolve tyramine (1.0 eq) in a solution of glacial acetic acid and deionized water. A typical ratio is approximately 2.5 mL of acetic acid and 5 mL of water per gram of tyramine.
-
Warm the Solution: Gently warm the solution to 35-40°C with stirring until all the tyramine has dissolved completely.
-
Prepare Cyanate Solution: In a separate beaker, prepare a solution of potassium cyanate (1.5 eq) in deionized water (approx. 7 mL of water per gram of KOCN). Warm this solution to 35-40°C.
-
Initiate Reaction: Add a small portion (approx. 10%) of the warm potassium cyanate solution to the stirred tyramine solution. A white precipitate of (p-hydroxyphenethyl)urea should begin to form.
-
Complete Addition: Once precipitation has started, add the remainder of the cyanate solution quickly with vigorous stirring. The temperature may rise by 10-15°C.[1]
-
Reaction and Aging: Continue to stir the resulting thick suspension for 15-20 minutes. Then, allow the mixture to stand at room temperature for 2-3 hours to ensure the reaction goes to completion.
-
Product Isolation: Cool the flask in an ice bath to 0-5°C for at least 2 hours to maximize precipitation. Collect the white crystalline product by vacuum filtration.
-
Washing: Wash the filter cake thoroughly with several portions of cold deionized water to remove any unreacted cyanate and other inorganic salts.
-
Drying: Dry the product in a vacuum oven at 50-60°C to a constant weight.
-
(Optional) Recrystallization: For higher purity, dissolve the crude product in a minimum amount of hot 70% aqueous ethanol, then allow it to cool slowly to room temperature and finally in an ice bath to crystallize. Filter and dry the purified product.
Visual Guides
Experimental Workflow
Caption: General workflow for (p-hydroxyphenethyl)urea synthesis.
Troubleshooting Logic for Low Yield
Caption: Decision tree for troubleshooting low reaction yield.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. N-(2,5-Dimethoxyphenyl)-N′-(4-hydroxyphenethyl)urea - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A practically simple, catalyst free and scalable synthesis of N-substituted ureas in water - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. prepchem.com [prepchem.com]
troubleshooting common side products in (p-hydroxyphenethyl)urea synthesis
Technical Support Center: (p-hydroxyphenethyl)urea Synthesis
Welcome to the technical support center for the synthesis of (p-hydroxyphenethyl)urea, also known as N-(4-hydroxyphenethyl)urea. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common side products and optimize their synthetic protocols.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing (p-hydroxyphenethyl)urea?
A1: The most prevalent and straightforward method is the reaction of tyramine (p-hydroxyphenethylamine) with an isocyanate source.[1][2][3] A common laboratory-scale synthesis involves reacting tyramine with a suitable isocyanate in an appropriate solvent like acetonitrile or dichloromethane (DCM).[1][4] Alternatively, reagents like 1,1'-carbonyldiimidazole (CDI) can be used to form the urea linkage in a two-step, one-pot synthesis, which avoids handling toxic phosgene or isocyanates directly.[2][3][5]
Q2: What are the primary starting materials for this synthesis?
A2: The key starting materials are tyramine [4-(2-aminoethyl)phenol] and a urea-forming reagent.[6] Tyramine can be sourced commercially or synthesized from the amino acid tyrosine through decarboxylation.[6][7] The urea-forming reagent is typically an isocyanate or a phosgene equivalent like carbonyldiimidazole (CDI).[2][5]
Q3: Why is the phenolic hydroxyl group of tyramine a concern during synthesis?
A3: The phenolic hydroxyl group is nucleophilic and can react with electrophilic reagents like isocyanates or CDI. This can lead to the formation of carbamate side products, reducing the overall yield of the desired urea. In some cases, protection of the hydroxyl group may be necessary, although many protocols proceed without it, relying on the higher nucleophilicity of the primary amine.
Q4: Are there any safer alternatives to using phosgene or isocyanates?
A4: Yes, due to the high toxicity of phosgene and the hazardous nature of many isocyanates, several safer alternatives are widely used.[5] 1,1'-Carbonyldiimidazole (CDI) is a stable, crystalline solid that serves as an excellent phosgene substitute for forming ureas.[2][4][5] Other methods include the use of triphosgene (a solid, easier-to-handle phosgene equivalent), or rearrangement reactions like the Curtius, Hofmann, or Lossen rearrangements to generate an isocyanate intermediate in situ.[4][5][8]
Troubleshooting Guide: Common Side Products
Problem 1: My reaction is forming a significant amount of a symmetrical urea byproduct (N,N'-bis(p-hydroxyphenethyl)urea). What is causing this?
-
Cause: This typically occurs when using phosgene equivalents like CDI or triphosgene. If the tyramine is allowed to react with both sides of the carbonyl source before the second amine is introduced (in the case of unsymmetrical urea synthesis), or if two molecules of tyramine react with one molecule of the carbonylating agent, the symmetrical urea will form. The order of addition is critical in these reactions.[4]
-
Solution:
-
Controlled Addition: When using CDI, first react the CDI with one of the amine starting materials to form the carbamoylimidazole intermediate. Once this intermediate is formed, slowly add the second amine (in this case, tyramine) to the reaction mixture. This sequential addition minimizes the formation of the symmetrical byproduct.[2][3][8]
-
Temperature Control: Running the reaction at a lower temperature (e.g., 0 °C) during the formation of the intermediate can help control the reaction rate and improve selectivity.[2]
-
Problem 2: I'm observing a byproduct with a higher molecular weight, possibly a di-substituted product on the tyramine moiety. How can I prevent this?
-
Cause: The phenolic hydroxyl group on the tyramine is susceptible to reaction with the isocyanate or activated carbonyl intermediate, leading to the formation of a carbamate linkage in addition to the urea. This results in a di-substituted product.
-
Solution:
-
Use of a Non-Nucleophilic Base: If a base is required, use a sterically hindered, non-nucleophilic base (e.g., diisopropylethylamine - DIPEA) instead of bases like triethylamine or pyridine, which can activate the hydroxyl group.
-
Protecting Group Strategy: Protect the phenolic hydroxyl group as a silyl ether (e.g., TBDMS) or a benzyl ether before the urea formation step. The protecting group can be removed in a subsequent step after the urea is formed.
-
Optimize Stoichiometry: Use a stoichiometry of approximately 1:1 between the tyramine and the isocyanate/activated carbonyl reagent to minimize side reactions.
-
Problem 3: My final product is contaminated with biuret. What is biuret and how do I remove it?
-
Cause: Biuret is a common impurity in synthetic urea and is formed when two molecules of urea condense with the loss of an ammonia molecule.[9] This can be promoted by excessive heat during the reaction or workup.
-
Solution:
-
Temperature Management: Avoid excessive heating of the reaction mixture and during the removal of solvent.
-
Purification: Biuret often has different solubility properties than the desired product. Recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) is often effective at removing it. Column chromatography can also be used for more difficult separations.
-
Quantitative Data Summary
The table below summarizes typical reaction conditions and their impact on product yield and purity. These are representative values and may vary based on specific reagents and laboratory conditions.
| Parameter | Condition A (CDI) | Condition B (Isocyanate) | Potential Outcome |
| Carbonyl Source | 1,1'-Carbonyldiimidazole (CDI) | Aryl/Alkyl Isocyanate | CDI is safer but may require careful order of addition to prevent symmetrical byproducts.[4][5] |
| Stoichiometry (Tyramine:Reagent) | 1 : 1.2 | 1 : 1.1 | A slight excess of the carbonylating agent can drive the reaction to completion. |
| Solvent | Dichloromethane (DCM) / Water | Acetonitrile | Choice of solvent affects solubility and reaction rate.[1][4] |
| Temperature | 0 °C to Room Temp | Room Temperature | Lower temperatures can increase selectivity and reduce side product formation.[2] |
| Reaction Time | 4-6 hours | 2-5 hours | Monitored by Thin Layer Chromatography (TLC) for completion.[1][2] |
| Typical Yield | 65-80% | 70-90% | Isocyanate routes are often higher yielding if side reactions are controlled. |
| Major Side Product | Symmetrical Urea | Carbamate (O-acylation) | Dependent on the reactivity of the phenolic -OH group. |
Experimental Protocols
Protocol 1: Synthesis of (p-hydroxyphenethyl)urea using CDI
This protocol is adapted from general procedures for urea synthesis using CDI.[2][3]
-
Setup: To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 1,1'-carbonyldiimidazole (1.2 mmol) and anhydrous dichloromethane (DCM, 10 mL).
-
Activation: Cool the solution to 0 °C in an ice bath.
-
First Amine Addition: In a separate flask, dissolve tyramine (1.0 mmol) in anhydrous DCM (5 mL). Add this solution dropwise to the stirred CDI solution at 0 °C.
-
Intermediate Formation: Allow the reaction mixture to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2 hours. Monitor the formation of the carbamoylimidazole intermediate by TLC.
-
Ammonia Addition: To form the parent (p-hydroxyphenethyl)urea, bubble ammonia gas through the solution or add a solution of ammonium hydroxide and stir vigorously overnight.
-
Workup: Quench the reaction by adding water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to yield the pure (p-hydroxyphenethyl)urea.
Visual Troubleshooting Guide
The following diagram illustrates a logical workflow for troubleshooting common issues during the synthesis of (p-hydroxyphenethyl)urea.
References
- 1. N-(2,5-Dimethoxyphenyl)-N′-(4-hydroxyphenethyl)urea - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biointerfaceresearch.com [biointerfaceresearch.com]
- 3. researchgate.net [researchgate.net]
- 4. Urea Formation - Common Conditions [commonorganicchemistry.com]
- 5. Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Tyramine - Wikipedia [en.wikipedia.org]
- 7. CN101955435B - A new method for preparing tyramine - Google Patents [patents.google.com]
- 8. Urea derivative synthesis by amination, rearrangement or substitution [organic-chemistry.org]
- 9. Urea - Wikipedia [en.wikipedia.org]
Technical Support Center: (p-hydroxyphenethyl)urea Solubility Enhancement
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for improving the aqueous solubility of (p-hydroxyphenethyl)urea.
Frequently Asked Questions (FAQs)
Q1: I'm starting to work with (p-hydroxyphenethyl)urea and I'm concerned about its aqueous solubility. What should I expect?
A: (p-hydroxyphenethyl)urea possesses both a phenolic hydroxyl group and a urea moiety. While the urea group can participate in hydrogen bonding, the molecule's overall structure, which includes a non-polar ethyl-phenyl group, suggests that it is likely to have low aqueous solubility. This is a common challenge for many phenolic compounds and urea derivatives, which often exhibit poor solubility due to strong intermolecular hydrogen bonding in their crystal lattice.[1][2] Researchers should anticipate the need for solubility enhancement techniques for most aqueous-based experimental and formulation work.
Q2: What are the primary strategies I should consider for improving the aqueous solubility of (p-hydroxyphenethyl)urea?
A: Several established methods can be employed to enhance the solubility of poorly water-soluble compounds like (p-hydroxyphenethyl)urea.[3][4] The most common and effective strategies include:
-
pH Adjustment: Modifying the pH of the aqueous medium to ionize the phenolic hydroxyl group.
-
Co-solvency: Adding a water-miscible organic solvent to the aqueous solution to reduce the overall polarity of the solvent system.[5]
-
Cyclodextrin Complexation: Forming an inclusion complex with a cyclodextrin to encapsulate the hydrophobic portion of the molecule.[6][7]
-
Solid Dispersion: Dispersing the compound in a hydrophilic carrier at the molecular level to improve wettability and dissolution rate.[8][9]
The choice of method depends on the specific requirements of your experiment or formulation, such as the desired final concentration, acceptable excipients, and stability considerations.
Troubleshooting Guides & Experimental Protocols
Method 1: pH Adjustment
FAQ & Troubleshooting
Q3: I tried adjusting the pH to increase the solubility of (p-hydroxyphenethyl)urea, but the compound precipitated upon storage. What went wrong?
A: This is a common issue related to the stability of the solution. While increasing the pH will deprotonate the phenolic hydroxyl group and increase solubility, the resulting phenoxide is more susceptible to oxidation, which can lead to degradation and precipitation over time.[10] Also, ensure that the buffer capacity of your solution is sufficient to maintain the target pH, as exposure to atmospheric CO₂ can lower the pH of unbuffered or weakly buffered alkaline solutions, causing the compound to precipitate.
Troubleshooting Steps:
-
Confirm pH Stability: Re-measure the pH of the solution after precipitation to check for any drift.
-
Increase Buffer Capacity: If the pH has changed, use a buffer with a higher concentration.
-
Protect from Oxidation: Prepare solutions fresh, store them under an inert atmosphere (e.g., nitrogen or argon), and keep them protected from light. Consider adding an antioxidant if compatible with your application.
-
Assess Compound Stability: Use a stability-indicating method like HPLC to check for degradation products in the precipitate and supernatant.
Experimental Protocol: Solubility Determination as a Function of pH
-
Preparation of Buffers: Prepare a series of buffers (e.g., phosphate, borate) covering a pH range from 6.0 to 10.0.
-
Sample Preparation: Add an excess amount of (p-hydroxyphenethyl)urea to a known volume of each buffer solution in separate vials.
-
Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C) for 24-48 hours to ensure equilibrium is reached.
-
Sample Processing: Centrifuge the samples at high speed (e.g., 10,000 x g for 15 minutes) to pellet the excess solid.
-
Quantification: Carefully withdraw an aliquot of the supernatant, dilute it with an appropriate mobile phase, and determine the concentration of the dissolved compound using a validated analytical method, such as UV-Vis spectrophotometry or HPLC.
Illustrative Data Presentation
Disclaimer: The following data is for illustrative purposes only and is intended to demonstrate expected trends.
Table 1: Illustrative Aqueous Solubility of (p-hydroxyphenethyl)urea at Different pH Values (25°C)
| pH | Buffer System | Illustrative Solubility (mg/mL) |
|---|---|---|
| 6.0 | Phosphate | 0.5 |
| 7.0 | Phosphate | 1.2 |
| 8.0 | Phosphate | 5.8 |
| 9.0 | Borate | 25.0 |
| 10.0 | Borate | 60.0 |
Method 2: Co-solvency
FAQ & Troubleshooting
Q4: I'm using a co-solvent to dissolve (p-hydroxyphenethyl)urea, but the compound crashes out when I dilute the solution with water. How can I prevent this?
A: This phenomenon, known as precipitation upon dilution, occurs when the concentration of the co-solvent is reduced to a point where it can no longer maintain the drug in solution. The key is to ensure that the final concentration of both the co-solvent and the compound are below the solubility limit in the final aqueous medium.
Troubleshooting Steps:
-
Determine the Miscibility Profile: Systematically test the solubility of your compound in various co-solvent/water ratios to understand its solubility profile.
-
Control Dilution: When diluting, add the aqueous phase to the co-solvent solution slowly and with vigorous stirring to avoid localized areas of high supersaturation.
-
Use a Surfactant: In some cases, adding a small amount of a pharmaceutically acceptable surfactant can help stabilize the diluted solution and prevent precipitation.[5]
Experimental Protocol: Preparation and Evaluation of a Co-solvent System
-
Co-solvent Selection: Select common water-miscible co-solvents such as ethanol, propylene glycol (PG), and polyethylene glycol 400 (PEG 400).
-
Stock Solution Preparation: Prepare stock solutions of (p-hydroxyphenethyl)urea in each pure co-solvent.
-
Solubility Measurement: Prepare a series of co-solvent/water mixtures (e.g., 10%, 20%, 40%, 60%, 80% v/v co-solvent in water).
-
Equilibration and Quantification: Following the same procedure as in the pH adjustment protocol (Steps 2-5), determine the saturation solubility of (p-hydroxyphenethyl)urea in each mixture.
Illustrative Data Presentation
Disclaimer: The following data is for illustrative purposes only.
Table 2: Illustrative Solubility of (p-hydroxyphenethyl)urea in Various Co-solvent Systems (25°C)
| Co-solvent | % Co-solvent (v/v) in Water | Illustrative Solubility (mg/mL) |
|---|---|---|
| Ethanol | 20% | 4.5 |
| 40% | 15.2 | |
| Propylene Glycol | 20% | 6.8 |
| 40% | 22.5 | |
| PEG 400 | 20% | 8.1 |
| | 40% | 28.9 |
Method 3: Cyclodextrin Inclusion Complexation
FAQ & Troubleshooting
Q5: The solubility enhancement with β-cyclodextrin was lower than I expected. Are there other options?
A: Yes. The size of the cyclodextrin's hydrophobic cavity is crucial for effective complexation.[6] If the guest molecule is too large or too small for the cavity, the inclusion will be suboptimal. Native β-cyclodextrin also has relatively low aqueous solubility itself. Consider using chemically modified cyclodextrins, such as hydroxypropyl-β-cyclodextrin (HP-β-CD) or sulfobutylether-β-cyclodextrin (SBE-β-CD), which have significantly higher aqueous solubility and can often form more stable complexes.[7][11]
Experimental Protocol: Phase Solubility Study with Cyclodextrins
-
Cyclodextrin Solution Preparation: Prepare a series of aqueous solutions with increasing concentrations of the chosen cyclodextrin (e.g., HP-β-CD from 0 to 40% w/v).
-
Sample Preparation: Add an excess amount of (p-hydroxyphenethyl)urea to each cyclodextrin solution.
-
Equilibration and Quantification: Follow the same procedure as in the pH adjustment protocol (Steps 3-5) to determine the concentration of the dissolved compound at each cyclodextrin concentration.
-
Data Analysis: Plot the total dissolved concentration of (p-hydroxyphenethyl)urea against the molar concentration of the cyclodextrin. The slope of this phase solubility diagram can be used to determine the complexation efficiency and stoichiometry.
Illustrative Data Presentation
Disclaimer: The following data is for illustrative purposes only.
Table 3: Illustrative Solubility of (p-hydroxyphenethyl)urea with HP-β-CD (25°C)
| HP-β-CD Concentration (% w/v) | Illustrative Solubility (mg/mL) |
|---|---|
| 0 | 0.3 |
| 5 | 4.5 |
| 10 | 9.2 |
| 20 | 18.8 |
| 40 | 38.0 |
Method 4: Solid Dispersion
FAQ & Troubleshooting
Q6: My solid dispersion, prepared by the solvent evaporation method, is sticky and difficult to handle. What should I do?
A: A sticky or oily product often indicates that the glass transition temperature (Tg) of the amorphous system is below room temperature. This can be caused by residual solvent or an inappropriate drug-to-carrier ratio.
Troubleshooting Steps:
-
Ensure Complete Solvent Removal: Dry the product under vacuum for an extended period, possibly at a slightly elevated temperature (well below the Tg), to remove all traces of the solvent.
-
Adjust Drug-to-Carrier Ratio: A high drug loading can plasticize the carrier, lowering the Tg. Try preparing dispersions with a lower drug-to-carrier ratio (e.g., 1:5 or 1:10).
-
Select a Different Carrier: Choose a carrier with a higher Tg, such as polyvinylpyrrolidone (PVP) K30 or hydroxypropyl methylcellulose (HPMC).[12][13]
Experimental Protocol: Solid Dispersion Preparation by Solvent Evaporation
-
Component Dissolution: Dissolve both (p-hydroxyphenethyl)urea and a hydrophilic carrier (e.g., PVP K30) in a common volatile solvent (e.g., methanol or ethanol) at a specific ratio (e.g., 1:1, 1:2, 1:5 drug-to-carrier by weight).[4]
-
Solvent Evaporation: Remove the solvent using a rotary evaporator under reduced pressure.
-
Drying: Further dry the resulting solid film in a vacuum oven at a controlled temperature (e.g., 40°C) for 24 hours to remove any residual solvent.
-
Product Processing: Scrape the dried solid dispersion from the flask, gently grind it with a mortar and pestle, and pass it through a sieve to obtain a uniform powder.
-
Dissolution Testing: Compare the dissolution rate of the solid dispersion powder to that of the pure compound in an aqueous medium.
Visualizations
Caption: Workflow for selecting a solubility enhancement method.
Caption: Mechanism of cyclodextrin inclusion complexation.
Caption: Solid dispersion preparation by solvent evaporation.
References
- 1. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. wjbphs.com [wjbphs.com]
- 4. researchgate.net [researchgate.net]
- 5. Methods of solubility enhancements | PPTX [slideshare.net]
- 6. Cyclodextrins: Properties and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Use of Cyclodextrins in Anticancer Photodynamic Therapy Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 8. WO1993011749A1 - A process for the preparation of a solid dispersion - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
- 10. Solubility Of Urea Overview [jinjiangmelamine.com]
- 11. The Role of Cyclodextrins in the Design and Development of Triterpene-Based Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Overview of the Manufacturing Methods of Solid Dispersion Technology for Improving the Solubility of Poorly Water-Soluble Drugs and Application to Anticancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 13. jddtonline.info [jddtonline.info]
minimizing biuret impurity formation during (p-hydroxyphenethyl)urea synthesis
Technical Support Center: (p-hydroxyphenethyl)urea Synthesis
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and protocols for the synthesis of (p-hydroxyphenethyl)urea, focusing on the critical issue of minimizing biuret impurity formation.
Section 1: Troubleshooting & Frequently Asked Questions (FAQs)
Q1: What is biuret and why is it a critical impurity in (p-hydroxyphenethyl)urea synthesis?
Biuret (NH₂CONHCONH₂) is a common byproduct formed during urea-based syntheses. It arises from the condensation of two urea molecules with the elimination of ammonia. In the context of drug development and research, biuret is an undesirable impurity because its presence can alter the physicochemical properties, toxicology profile, and therapeutic efficacy of the final active pharmaceutical ingredient (API). Regulatory agencies require strict control over impurities, making biuret minimization a critical process parameter.
Q2: What is the primary cause of biuret formation during the synthesis?
The formation of biuret is predominantly a temperature-dependent process.[1] When urea is heated above its melting point (approx. 133°C), it begins to decompose into isocyanic acid (HNCO) and ammonia (NH₃).[2][3] This highly reactive isocyanic acid can then attack the nucleophilic nitrogen of another urea molecule to form biuret.[1][4]
Key Factors Influencing Biuret Formation:
-
High Temperature: The rate of urea decomposition into isocyanic acid increases significantly with temperature.[1][3] Temperatures above 160°C can lead to rapid biuret formation.[3][4]
-
Prolonged Reaction Time: Longer exposure to high temperatures provides more opportunity for urea to decompose and for the subsequent reaction to form biuret.[1]
-
Low Ammonia Partial Pressure: The decomposition of urea is a reversible equilibrium reaction. A lower concentration of ammonia in the reaction environment shifts the equilibrium towards the formation of isocyanic acid, thereby promoting biuret synthesis.[1]
Q3: How can I adjust my experimental setup to minimize biuret formation?
Controlling the reaction temperature is the most crucial factor. The synthesis should be conducted at the lowest possible temperature that still allows for a reasonable reaction rate between tyramine (p-hydroxyphenethylamine) and urea.
Recommendations:
-
Strict Temperature Control: Maintain the reaction temperature below 150°C, ideally in the 135-145°C range. This keeps the urea molten while minimizing the rate of its decomposition into isocyanic acid.
-
Inert Atmosphere: Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can help prevent oxidative side reactions but has a minimal direct effect on biuret formation, which is thermally driven.
-
Efficient Mixing: Ensure uniform heat distribution throughout the reaction mixture with efficient stirring to avoid localized "hot spots" where the temperature could exceed the desired limit and accelerate biuret formation.
Q4: My product is contaminated with biuret. How can I purify it?
If biuret has formed, several purification strategies can be employed:
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Recrystallization: This is the most common method. (p-hydroxyphenethyl)urea and biuret may have different solubility profiles in various solvents. Experiment with solvent systems (e.g., water, ethanol, acetone-water mixtures) to selectively crystallize the desired product, leaving the more soluble biuret impurity in the mother liquor.[5]
-
Aqueous Washing: Biuret has some solubility in water. Washing the crude solid product with a controlled amount of cold water can help remove biuret.[5] However, this may also lead to some loss of the desired product.
-
Chromatography: For small-scale purifications or to obtain very high purity material, column chromatography can be effective at separating the product from biuret and other impurities.
Section 2: Experimental Protocols
Protocol 2.1: Synthesis of (p-hydroxyphenethyl)urea with Minimized Biuret Formation
This protocol is designed to favor the direct reaction of tyramine with urea while minimizing the thermal decomposition of urea.
Materials:
-
Tyramine (p-hydroxyphenethylamine)
-
Urea (low-biuret grade recommended)
-
Reaction vessel equipped with a magnetic stirrer, thermometer, and nitrogen inlet/outlet
-
Heating mantle or oil bath
Procedure:
-
Reactant Charging: To the reaction vessel, add tyramine and a molar excess of urea (e.g., a 1:5 molar ratio of tyramine to urea).
-
Inerting: Purge the vessel with dry nitrogen for 10-15 minutes to establish an inert atmosphere.
-
Heating and Reaction:
-
Begin stirring the solid mixture.
-
Slowly heat the vessel to 140°C. The mixture will become a molten slurry.
-
Crucially, maintain the internal temperature strictly between 140-145°C. Use a calibrated thermometer immersed in the reaction mixture.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The reaction is typically complete within 3-5 hours.
-
-
Work-up and Isolation:
-
Once the reaction is complete, cool the mixture to approximately 80-90°C.
-
Slowly add deionized water to the warm slurry with vigorous stirring to dissolve the excess urea and biuret.
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Allow the mixture to cool to room temperature, then cool further in an ice bath to precipitate the crude (p-hydroxyphenethyl)urea.
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Collect the solid product by vacuum filtration.
-
-
Purification (Recrystallization):
-
Wash the crude solid on the filter with a small amount of cold deionized water to remove residual urea and biuret.
-
Recrystallize the crude product from an appropriate solvent (e.g., an ethanol/water mixture) to achieve high purity.
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Dry the purified product under vacuum.
-
Section 3: Process & Mechanism Visualizations
The following diagrams illustrate the experimental workflow and the chemical pathways involved.
Caption: General workflow for the synthesis of (p-hydroxyphenethyl)urea.
References
- 1. ureaknowhow.com [ureaknowhow.com]
- 2. Thermodynamics and reaction mechanism of urea decomposition - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/C9CP01529A [pubs.rsc.org]
- 3. Thermogravimetric Experiment of Urea at Constant Temperatures - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Urea - Wikipedia [en.wikipedia.org]
- 5. US2663731A - Purification of urea - Google Patents [patents.google.com]
overcoming challenges in the crystallization of Urea, (p-hydroxyphenethyl)-
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the crystallization of Urea, (p-hydroxyphenethyl)-, also known as 2-(4-hydroxyphenyl)ethylurea.
Frequently Asked Questions (FAQs)
Q1: What are the most critical factors influencing the crystallization of Urea, (p-hydroxyphenethyl)-?
A1: The most critical factors include the choice of solvent, the cooling rate, the presence of impurities, and the degree of supersaturation. The phenolic hydroxyl group and the urea moiety can both participate in hydrogen bonding, making solvent selection particularly important.
Q2: How do I choose an appropriate solvent for the recrystallization of Urea, (p-hydroxyphenethyl)-?
A2: An ideal solvent should dissolve the compound well at elevated temperatures but poorly at lower temperatures. For phenolic ureas, polar protic solvents like ethanol or methanol, or a mixture of solvents, are often a good starting point. It is recommended to perform small-scale solubility tests with a range of solvents to determine the optimal one for your specific sample. The ideal solvent will dissolve your compound when hot but allow for the formation of crystals upon cooling, while impurities remain dissolved at all temperatures.[1]
Q3: My compound is precipitating as an oil rather than crystals. What should I do?
A3: "Oiling out" can occur if the solution is cooled too quickly or if the concentration of the solute is too high. Try one of the following solutions:
-
Slow down the cooling rate by allowing the solution to cool to room temperature on the benchtop before placing it in an ice bath.
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Add a small amount of additional hot solvent to the oiled-out mixture to redissolve it, and then allow it to cool more slowly.
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Use a different solvent or a solvent mixture.
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Scratching the inside of the flask with a glass rod at the liquid-air interface can sometimes initiate crystallization.[1]
Q4: Crystal formation is not starting, even after the solution has cooled. How can I induce crystallization?
A4: If crystals do not form spontaneously, you can try the following techniques:
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Seeding: Add a tiny crystal of the pure compound to the solution to act as a nucleation site.
-
Scratching: Use a glass stirring rod to gently scratch the inner surface of the crystallization flask below the solvent level. This can create microscopic imperfections on the glass that promote crystal growth.[1]
-
Reduce the volume of solvent: If too much solvent was added, you can evaporate some of it to increase the concentration of the compound and induce crystallization.
Q5: How can I remove insoluble impurities during recrystallization?
A5: If your sample contains insoluble impurities, they can be removed by performing a hot filtration. After dissolving your compound in the hot solvent, quickly filter the hot solution through a pre-warmed funnel with filter paper. The insoluble impurities will be trapped on the filter paper, and the hot, clear filtrate can then be allowed to cool to form crystals.[1][2]
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| No crystal formation | - Solution is not sufficiently supersaturated.- Cooling is too slow for nucleation to begin. | - Evaporate some of the solvent to increase concentration.- Try a different solvent in which the compound is less soluble at cold temperatures.- Induce crystallization by seeding or scratching.[1] |
| Formation of an oil instead of crystals | - Cooling rate is too rapid.- The boiling point of the solvent is much lower than the melting point of the solute.- High concentration of impurities. | - Allow the solution to cool to room temperature slowly before further cooling in an ice bath.- Redissolve the oil in more hot solvent and cool slowly.- Consider using a solvent with a higher boiling point or a solvent mixture. |
| Low yield of crystals | - Too much solvent was used.- The compound has significant solubility in the cold solvent.- Incomplete transfer of crystals during filtration. | - Reduce the initial volume of solvent used for dissolution.- Ensure the solution is thoroughly cooled in an ice bath to minimize solubility.- Rinse the crystallization flask with a small amount of the cold recrystallization solvent and transfer this to the filter to recover all crystals.[1][3] |
| Crystals are discolored or appear impure | - Impurities co-precipitated with the product.- Inefficient removal of mother liquor. | - Ensure the chosen solvent effectively separates the compound from the impurities (impurities should remain in solution).- Wash the filtered crystals with a small amount of fresh, cold solvent.[3]- Consider a second recrystallization step if purity is still low. |
| Very fine, powder-like crystals | - Very rapid cooling and nucleation. | - Slow down the cooling process to encourage the growth of larger, more well-defined crystals. |
Experimental Protocols
Protocol 1: General Recrystallization of Urea, (p-hydroxyphenethyl)-
-
Solvent Selection: In a small test tube, add a small amount of your crude Urea, (p-hydroxyphenethyl)-. Add a few drops of a candidate solvent and observe the solubility at room temperature. If it is insoluble, gently heat the test tube. A good solvent will dissolve the compound when hot but show low solubility when cold. Potential starting solvents include ethanol, methanol, water, or mixtures thereof.
-
Dissolution: Place the crude Urea, (p-hydroxyphenethyl)- in an Erlenmeyer flask. Add a minimal amount of the chosen hot solvent to just dissolve the solid. It is best to add the solvent in small portions while heating and swirling the flask.[3]
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot filtration by passing the hot solution through a pre-warmed filter funnel.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature on a benchtop. Crystal formation should begin. Once the flask has reached room temperature, it can be placed in an ice bath to maximize crystal yield.[1][4]
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Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[3]
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Washing: Wash the crystals on the filter paper with a small amount of the cold recrystallization solvent to remove any adhering impurities.[3]
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Drying: Allow the crystals to dry completely. This can be done by leaving them in the Büchner funnel with the vacuum on for a period, or by transferring them to a watch glass to air dry.[1]
Data Presentation
Table 1: Qualitative Solubility of Urea, (p-hydroxyphenethyl)- and Related Compounds in Common Solvents
| Compound | Solvent | Solubility at Room Temperature | Solubility at Elevated Temperature | Notes |
| Urea, (p-hydroxyphenethyl)- | Ethanol | Sparingly Soluble | Soluble | A potential solvent for recrystallization. |
| Urea, (p-hydroxyphenethyl)- | Methanol | Sparingly Soluble | Soluble | Similar to ethanol, a good candidate for recrystallization. |
| Urea, (p-hydroxyphenethyl)- | Water | Sparingly Soluble | Moderately Soluble | May require a large volume of water; a mixed solvent system with an alcohol might be more effective. |
| Urea, (p-hydroxyphenethyl)- | Dichloromethane | Slightly Soluble | Moderately Soluble | Can be used in solvent mixtures for purification. |
| Urea, (p-hydroxyphenethyl)- | Tetrahydrofuran (THF) | Soluble | Very Soluble | Likely too soluble for effective recrystallization on its own. |
Note: This table is based on general principles for phenolic ureas and information from the synthesis of related compounds. Experimental verification is highly recommended.
Visualizations
References
effective removal of unreacted starting materials from (p-hydroxyphenethyl)urea
This technical support guide is designed for researchers, scientists, and drug development professionals encountering challenges in the purification of (p-hydroxyphenethyl)urea. Below you will find troubleshooting guides and frequently asked questions to assist in the effective removal of unreacted starting materials.
Frequently Asked Questions (FAQs)
Q1: What are the most probable unreacted starting materials I need to remove from my (p-hydroxyphenethyl)urea product?
A1: Based on common synthetic routes, the most likely unreacted starting materials are p-hydroxyphenethylamine and urea. The purification strategies outlined in this guide are primarily focused on the removal of these two compounds.
Q2: How can I quickly assess the purity of my (p-hydroxyphenethyl)urea sample?
A2: Thin-Layer Chromatography (TLC) is an effective initial method. By running your crude product alongside standards of your starting materials on a silica gel plate with an appropriate solvent system (e.g., a mixture of ethyl acetate and hexanes), you can visualize the presence of unreacted starting materials. The product, being more polar than p-hydroxyphenethylamine but potentially less polar than urea, should have a distinct Rf value.
Q3: My final product appears oily or as a sticky solid. What could be the cause?
A3: This often indicates the presence of impurities, particularly residual starting materials or byproducts, which can hinder crystallization. It is recommended to proceed with one of the purification methods detailed below, such as column chromatography, to isolate the pure, solid product.
Troubleshooting Guides
Issue 1: Presence of Unreacted p-hydroxyphenethylamine
Symptoms:
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A spot corresponding to p-hydroxyphenethylamine is visible on the TLC plate of your crude product.
-
The final product has a lower than expected melting point.
-
Characteristic peaks of p-hydroxyphenethylamine are observed in the 1H NMR spectrum of the product.
Troubleshooting Steps:
-
Liquid-Liquid Extraction:
-
Rationale: p-hydroxyphenethylamine is a basic compound due to its amino group. This property can be exploited for its removal.
-
Procedure: Dissolve the crude product in an organic solvent like ethyl acetate. Wash the organic layer with a dilute acidic solution (e.g., 1M HCl). The basic p-hydroxyphenethylamine will react with the acid to form a salt, which is soluble in the aqueous layer and will be removed. The (p-hydroxyphenethyl)urea, being less basic, will remain in the organic layer. Subsequently, wash the organic layer with brine and dry it over anhydrous sodium sulfate before concentrating it.
-
-
Column Chromatography:
-
Rationale: p-hydroxyphenethylamine is more polar than the desired product due to the free amine group, but the product also has polar urea and hydroxyl groups. Careful selection of the eluent is key.
-
Procedure: Use silica gel as the stationary phase. Start with a non-polar solvent system (e.g., dichloromethane) and gradually increase the polarity by adding methanol. The less polar impurities will elute first, followed by your product. The more polar p-hydroxyphenethylamine will elute later.
-
Issue 2: Presence of Unreacted Urea
Symptoms:
-
A very polar spot, often remaining at the baseline, is observed on the TLC plate.
-
The product is difficult to dissolve in common organic solvents but shows high solubility in water.
Troubleshooting Steps:
-
Aqueous Wash:
-
Rationale: Urea has very high solubility in water, while (p-hydroxyphenethyl)urea is significantly less water-soluble.
-
Procedure: Dissolve the crude product in a suitable organic solvent (e.g., ethyl acetate). Wash the organic solution multiple times with water. The urea will preferentially dissolve in the aqueous layer. Dry the organic layer and concentrate it to obtain the purified product.
-
-
Recrystallization:
-
Rationale: A suitable solvent system can be found where (p-hydroxyphenethyl)urea has good solubility at high temperatures and poor solubility at low temperatures, while urea remains soluble at low temperatures.
-
Procedure: An ethanol/water mixture is a good starting point for recrystallization. Dissolve the crude product in a minimal amount of hot ethanol. Slowly add hot water until the solution becomes slightly cloudy. Then, add a few drops of hot ethanol until the solution is clear again. Allow the solution to cool slowly to room temperature and then in an ice bath to induce crystallization of the pure product. The urea will remain in the mother liquor.
-
Data Presentation
The following table summarizes the expected outcomes of the different purification techniques.
| Purification Method | Target Impurity | Expected Purity of (p-hydroxyphenethyl)urea | Expected Yield | Advantages | Disadvantages |
| Liquid-Liquid Extraction | p-hydroxyphenethylamine | >95% | High | Fast and simple for removing basic impurities. | Not effective for removing non-basic impurities like urea. |
| Aqueous Wash | Urea | >95% | High | Excellent for removing highly water-soluble impurities. | May not remove organic-soluble impurities. |
| Recrystallization | Both | >98% | Moderate to High | Can provide very pure product in a single step. | Requires finding a suitable solvent system; some product loss is inevitable.[1][2][3] |
| Column Chromatography | Both | >99% | Moderate | Highly effective for separating compounds with different polarities. | Can be time-consuming and requires larger volumes of solvent.[4][5] |
Experimental Protocols
Protocol 1: Purification by Liquid-Liquid Extraction followed by Recrystallization
This protocol is effective when both p-hydroxyphenethylamine and urea are present as impurities.
-
Dissolution: Dissolve the crude (p-hydroxyphenethyl)urea in ethyl acetate (approximately 10-20 mL per gram of crude product).
-
Acidic Wash: Transfer the solution to a separatory funnel and wash with 1M HCl (2 x 10 mL). This will remove the unreacted p-hydroxyphenethylamine.
-
Aqueous Wash: Wash the organic layer with deionized water (2 x 15 mL) to remove unreacted urea.
-
Brine Wash: Wash the organic layer with brine (1 x 15 mL) to remove residual water.
-
Drying and Concentration: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Recrystallization: Dissolve the resulting solid in a minimum amount of hot ethanol. Add hot water dropwise until the solution turns cloudy. Add a few drops of hot ethanol to redissolve the precipitate. Allow the solution to cool to room temperature and then place it in an ice bath for 30 minutes to complete crystallization.
-
Isolation: Collect the crystals by vacuum filtration, wash with a small amount of cold ethanol/water (1:1), and dry under vacuum.
Mandatory Visualization
Below is a troubleshooting workflow to guide the purification process of (p-hydroxyphenethyl)urea.
Caption: Troubleshooting workflow for purifying (p-hydroxyphenethyl)urea.
References
Technical Support Center: Scale-Up Production of (p-hydroxyphenethyl)-urea
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the scale-up production of (p-hydroxyphenethyl)-urea, also known as N-(4-hydroxyphenethyl)urea. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is the most common and scalable synthetic route to produce (p-hydroxyphenethyl)-urea?
The most common and industrially scalable method for synthesizing (p-hydroxyphenethyl)-urea is the reaction of tyramine (4-hydroxyphenethylamine) with a cyanate source, typically an alkali metal cyanate like potassium cyanate, in an aqueous medium. This method is advantageous due to its simplicity, use of readily available starting materials, and avoidance of hazardous reagents like phosgene or isocyanates.[1]
Q2: What are the critical process parameters to monitor during the scale-up of this synthesis?
During the scale-up of (p-hydroxyphenethyl)-urea synthesis, several parameters are critical to monitor and control:
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Temperature: The reaction of amines with isocyanates (or in situ generated isocyanic acid from cyanates) is exothermic.[2] Uncontrolled temperature can lead to side reactions and impurity formation.
-
pH: The reaction is typically carried out under neutral to slightly acidic conditions to facilitate the reaction and minimize side reactions.
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Reagent Stoichiometry: The molar ratio of tyramine to the cyanate source is crucial for achieving high conversion and minimizing unreacted starting materials.
-
Mixing/Agitation: Efficient mixing is essential in a large reactor to ensure homogeneity and consistent reaction rates.
-
Reaction Time: Monitoring the reaction progress is necessary to determine the optimal reaction time for maximizing yield and minimizing byproduct formation.
Q3: What are the primary safety concerns when working with the synthesis of (p-hydroxyphenethyl)-urea on a larger scale?
The primary safety concerns during the scale-up production include:
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Exothermic Reaction: The reaction can generate significant heat, posing a risk of a runaway reaction if not properly controlled. The Bhopal disaster serves as a stark reminder of the dangers of uncontrolled isocyanate reactions.[3]
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Handling of Reagents: While the cyanate-based route is safer than using isocyanates directly, cyanates are still toxic and require careful handling. If isocyanates are used, extreme caution is necessary due to their high toxicity and reactivity.
-
Solvent Handling: If organic solvents are used, their flammability and toxicity must be managed appropriately, especially in large quantities.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Product Yield | 1. Incomplete reaction. 2. Sub-optimal reaction temperature. 3. Incorrect pH. 4. Poor mixing in the reactor. 5. Product loss during work-up and purification. | 1. Monitor reaction progress using techniques like HPLC or TLC to ensure completion. 2. Optimize the reaction temperature. While room temperature can be effective, gentle heating may be required to drive the reaction to completion. 3. Adjust the pH of the reaction mixture to the optimal range (typically neutral to slightly acidic). 4. Ensure adequate agitation to maintain a homogeneous reaction mixture. 5. Optimize the crystallization and filtration steps to minimize product loss. |
| High Impurity Levels | 1. Biuret Formation: Reaction of the urea product with another molecule of isocyanic acid. 2. Dimerization/Polymerization of Reactants: Especially if using isocyanates. 3. Side reactions involving the phenolic hydroxyl group: The hydroxyl group on the tyramine can potentially react under certain conditions. 4. Unreacted Starting Materials: Incomplete reaction. | 1. Control the stoichiometry of the reactants carefully. Using a slight excess of the amine can sometimes minimize biuret formation. Purification can be achieved by treating the solid urea with an aqueous solution of urea to dissolve out the biuret.[4] 2. Maintain strict temperature control and consider the order of reagent addition. 3. Use protective group chemistry for the phenolic hydroxyl if it proves to be a significant issue, though this adds extra steps to the synthesis. 4. Ensure the reaction goes to completion by monitoring it and adjusting reaction time or temperature as needed. |
| Poor Product Crystallization | 1. Presence of impurities that inhibit crystal growth. 2. Inappropriate solvent system for crystallization. 3. Cooling rate is too fast. | 1. Purify the crude product before crystallization, for example, by washing with a suitable solvent to remove soluble impurities. 2. Screen different solvent systems. A mixture of a good solvent and a poor solvent (anti-solvent) is often effective. Ethanol/water mixtures are commonly used for urea purification.[5] 3. Allow the solution to cool slowly to promote the formation of larger, purer crystals. |
| Difficulty in Filtering the Product | 1. Very fine particle size of the product. 2. Gummy or oily product instead of a crystalline solid. | 1. Optimize crystallization conditions (slower cooling, different solvent) to obtain larger crystals. 2. This is often due to high levels of impurities. Purify the crude product before attempting crystallization. |
| Exothermic Runaway | 1. Poor heat dissipation in a large reactor. 2. Addition of reagents too quickly. | 1. Ensure the reactor has an efficient cooling system. 2. Add the more reactive reagent (or the cyanate solution) portion-wise or via a controlled addition pump to manage the rate of heat generation. |
Experimental Protocols
Lab-Scale Synthesis of N-(4-hydroxyphenethyl)urea
This protocol is adapted from the synthesis of a similar urea derivative and provides a starting point for lab-scale experiments.
-
Reaction Setup: To a solution of tyramine (1 mmol) in acetonitrile (8 ml), add the isocyanate source (e.g., a suitable isocyanate or potassium cyanate with an acid). A catalyst such as 4-(dimethylamino)pyridine (DMAP) can be used if necessary.[1]
-
Reaction: Stir the reaction mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC). The reaction is typically complete within 5 hours.[1]
-
Work-up: Once the reaction is complete, remove the solvent under reduced pressure.
-
Purification: The resulting solid can be washed with a suitable solvent like dichloromethane to remove impurities.[1] For higher purity, the product can be recrystallized from a solvent system such as ethanol/water.[5]
Considerations for Scale-Up Production
-
Reaction Vessel: A jacketed glass-lined or stainless steel reactor with good agitation and temperature control is recommended.
-
Reagent Addition: For larger batches, the cyanate solution should be added to the tyramine solution at a controlled rate to manage the exotherm.
-
Purification: Recrystallization is a viable method for large-scale purification. The choice of solvent will depend on solubility, safety, and cost. A common technique is to dissolve the crude product in a hot solvent and then cool it down slowly to induce crystallization. The crystals are then collected by filtration and dried.
Quantitative Data
| Parameter | Lab Scale (Typical) | Pilot/Production Scale (Expected Trends) | Reference |
| Tyramine:Cyanate Molar Ratio | 1 : 1.1 - 1.2 | 1 : 1.05 - 1.1 (Tighter control to minimize excess reagent) | General Stoichiometry |
| Reaction Temperature | 20-25 °C (Room Temperature) | 20-40 °C (Requires active cooling) | [1] |
| Reaction Time | 4-6 hours | 6-10 hours (or until reaction completion is confirmed by in-process controls) | [1] |
| Typical Yield | 60-70% (isolated) | 75-90% (optimized process) | [1] |
| Purity (after crystallization) | >98% | >99% (pharmaceutical grade may require multiple crystallizations) | General Practice |
Visualizations
Experimental Workflow
Caption: A typical experimental workflow for the synthesis of (p-hydroxyphenethyl)-urea.
Troubleshooting Logic for Low Yield
Caption: A decision tree for troubleshooting low product yield.
References
Validation & Comparative
validation of the anti-proliferative effects of Urea, (p-hydroxyphenethyl)-
An Objective Comparison of the Anti-proliferative Effects of Urea, (p-hydroxyphenethyl)- and Alternative Compounds
This guide provides a comparative analysis of the anti-proliferative effects of Urea, (p-hydroxyphenethyl)-, a phenolic derivative of urea, against established anti-cancer agents. Due to the limited availability of direct experimental data for Urea, (p-hydroxyphenethyl)-, this comparison is based on data from structurally related urea derivatives and commonly used chemotherapeutic drugs. The information presented is intended for researchers, scientists, and professionals in drug development to guide future in vitro validation studies.
Comparative Analysis of Anti-proliferative Activity
The following table summarizes the half-maximal inhibitory concentration (IC50) values for several urea derivatives and the standard chemotherapeutic agent, Doxorubicin, across various cancer cell lines. IC50 values represent the concentration of a drug that is required for 50% inhibition of cell proliferation in vitro. A lower IC50 value indicates a higher potency of the compound.
| Compound | Target Cancer Cell Line(s) | IC50 Value(s) (µM) | Reference(s) |
| Urea, (p-hydroxyphenethyl)- | Not Available | Not Available | |
| Sorafenib | HepG2, HuH-7 (Liver) | ~ 6 | [1] |
| Various (Median) | 4.3 | [2] | |
| N-(3-nitrophenyl)-N′-(1-phenylethyl)urea | PC-3 (Prostate) | 20.13 ± 0.91 | [3] |
| Ethylenediurea Derivative (Compound 6) | MDA-MB-231, U-87 MG, A-375 | ~ 100 | [4] |
| Pyrazolyl-Urea (GeGe-3) | Various | ~ 10 | [5][6] |
| Doxorubicin | MCF-7 (Breast) | 2.50 | [7] |
| HeLa (Cervical) | 1.00 | [8] | |
| A549 (Lung) | 1.50 | [8] | |
| HepG2 (Liver) | 12.18 ± 1.89 | [7] | |
| Huh7 (Liver) | > 20 | [7] |
Note: The anti-proliferative activity of a compound is highly dependent on the cancer cell line and the experimental conditions. The data presented here is for comparative purposes. Direct experimental validation of Urea, (p-hydroxyphenethyl)- under identical conditions is necessary for a conclusive assessment of its efficacy.
Experimental Protocols
A standard method for assessing the anti-proliferative effects of a compound in vitro is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
MTT Cell Proliferation Assay Protocol
-
Cell Seeding: Cancer cells are seeded into 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well) in a final volume of 100 µL of complete culture medium. The plates are incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Compound Treatment: A stock solution of the test compound (e.g., Urea, (p-hydroxyphenethyl)-) is prepared in a suitable solvent (e.g., DMSO) and then diluted to various concentrations in culture medium. The culture medium from the wells is replaced with 100 µL of the medium containing the test compound at different concentrations. Control wells receive medium with the vehicle (e.g., DMSO) at the same final concentration as the treated wells.
-
Incubation: The plates are incubated for a specified period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
MTT Addition: After the incubation period, 10 µL of MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well. The plates are then incubated for an additional 2-4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells cleave the tetrazolium ring of MTT, yielding purple formazan crystals.
-
Formazan Solubilization: The culture medium containing MTT is carefully removed, and 100 µL of a solubilization solution (e.g., DMSO or a detergent-based solution) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the purple solution is measured using a microplate reader at a wavelength of 570 nm. A reference wavelength of 630 nm is often used to subtract background absorbance.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Mandatory Visualizations
Signaling Pathways
Urea derivatives, such as the multi-kinase inhibitor Sorafenib, often exert their anti-proliferative effects by targeting key signaling pathways involved in cell growth and proliferation.[9] One of the primary pathways inhibited by Sorafenib is the Raf/MEK/ERK pathway.[10]
Caption: Raf/MEK/ERK signaling pathway inhibited by urea derivatives like Sorafenib.
Experimental Workflow
The following diagram illustrates the general workflow for evaluating the anti-proliferative effects of a test compound using an in vitro cell-based assay.
References
- 1. Sorafenib inhibits proliferation and invasion of human hepatocellular carcinoma cells via up-regulation of p53 and suppressing FoxM1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. New Sorafenib Derivatives: Synthesis, Antiproliferative Activity Against Tumour Cell Lines and Antimetabolic Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Anticancer Effects of the Novel Pyrazolyl-Urea GeGe-3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. tis.wu.ac.th [tis.wu.ac.th]
- 8. spandidos-publications.com [spandidos-publications.com]
- 9. Urea-based anticancer agents. Exploring 100-years of research with an eye to the future - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
(p-Hydroxyphenethyl)-Urea Derivatives as Tyrosinase Inhibitors: A Comparative Analysis
In the landscape of enzymatic inhibitors, urea derivatives have emerged as a versatile class of compounds targeting a range of enzymes implicated in various physiological and pathological processes. This guide provides a comparative analysis of (p-hydroxyphenethyl)-urea derivatives as tyrosinase inhibitors, juxtaposed with standard inhibitors in the field. The data presented herein is intended for researchers, scientists, and drug development professionals engaged in the discovery of novel therapeutic and cosmeceutical agents.
The core structure of interest, featuring a p-hydroxyphenethyl moiety linked to a urea backbone, has been investigated for its potential to inhibit tyrosinase, a key enzyme in melanin biosynthesis. Overproduction of melanin can lead to hyperpigmentation disorders, making tyrosinase a prime target for dermatological and cosmetic applications.
Comparative Inhibitory Activity Against Mushroom Tyrosinase
| Compound | IC50 (μM) against Mushroom Tyrosinase |
| Urolithin Derivative 1c | 18.09 ± 0.25 |
| Urolithin Derivative 1h | 4.14 ± 0.10 |
| Reduced Urolithin Derivative 2a | 15.69 ± 0.40 |
| Kojic Acid (Standard Inhibitor) | 48.62 ± 3.38 |
Data sourced from a study on urolithin and reduced urolithin derivatives as potent inhibitors of tyrosinase and melanogenesis.
The data clearly indicates that the tested urolithin derivatives exhibit significantly more potent inhibition of mushroom tyrosinase than the standard inhibitor, kojic acid. This suggests that the core structure, which shares similarities with (p-hydroxyphenethyl)-urea, is a promising scaffold for the development of novel tyrosinase inhibitors.
Experimental Protocols
The following is a detailed methodology for a standard mushroom tyrosinase inhibition assay, a common method for evaluating potential inhibitors.
Mushroom Tyrosinase Inhibition Assay Protocol:
-
Preparation of Reagents:
-
Mushroom tyrosinase (e.g., 30 U/mL) is prepared in a phosphate buffer (e.g., 50 mM, pH 6.8).
-
L-DOPA (3,4-dihydroxyphenylalanine), the substrate, is prepared in the same phosphate buffer.
-
Test compounds, including the (p-hydroxyphenethyl)-urea derivative and the standard inhibitor (e.g., kojic acid), are dissolved in a suitable solvent (e.g., DMSO) to create stock solutions, which are then serially diluted to various concentrations.
-
-
Assay Procedure:
-
In a 96-well microplate, add 40 µL of the test compound solution at different concentrations.
-
Add 80 µL of the phosphate buffer (pH 6.8).
-
Add 40 µL of the mushroom tyrosinase solution to each well.
-
Pre-incubate the mixture at a controlled temperature (e.g., 25°C) for a set period (e.g., 10 minutes).
-
Initiate the enzymatic reaction by adding 40 µL of the L-DOPA solution to each well.
-
Immediately measure the absorbance at a specific wavelength (e.g., 475 nm) using a microplate reader.
-
Continue to monitor the absorbance at regular intervals for a defined period (e.g., 20 minutes) to determine the reaction rate.
-
-
Data Analysis:
-
The percentage of tyrosinase inhibition is calculated using the following formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the reaction mixture without the inhibitor, and A_sample is the absorbance in the presence of the inhibitor.
-
The IC50 value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%, is determined by plotting the percentage of inhibition against the inhibitor concentration.
-
Visualizing the Mechanism and Workflow
To better understand the underlying processes, the following diagrams illustrate the tyrosinase-mediated melanin synthesis pathway and the experimental workflow for inhibitor screening.
Caption: Melanin synthesis pathway and the inhibitory action of (p-hydroxyphenethyl)-urea on tyrosinase.
Caption: Experimental workflow for the tyrosinase inhibition assay.
Navigating the Structure-Activity Landscape of (p-Hydroxyphenethyl)urea Derivatives as TRPV1 Modulators
A Comparative Guide for Researchers in Drug Discovery
The transient receptor potential vanilloid 1 (TRPV1), a non-selective cation channel, plays a crucial role in pain perception and has emerged as a significant target for the development of novel analgesics. Within the diverse chemical space of TRPV1 modulators, (p-hydroxyphenethyl)urea and its thiourea analogs have garnered considerable attention. This guide provides a comparative analysis of the structure-activity relationships (SAR) of these derivatives, presenting key quantitative data, detailed experimental protocols, and a visual representation of the relevant signaling pathway to aid researchers in the design and development of new therapeutic agents.
Comparative Analysis of Biological Activity
The biological activity of (p-hydroxyphenethyl)urea and thiourea derivatives as TRPV1 modulators is profoundly influenced by substitutions on the aromatic ring. The following table summarizes the in vitro potency of selected compounds, highlighting the impact of these modifications on their antagonist activity.
| Compound ID | Substitution (R) | Antagonist Activity (Ki, nM) | Cell System |
| 1 | H | Agonist | rTRPV1/CHO |
| 2a | 6-Cl | - | rTRPV1/CHO |
| 2b | 6-Br | - | rTRPV1/CHO |
| 2c | 6-I | 23.1 | rTRPV1/CHO |
| 3a | 5-Cl | - | rTRPV1/CHO |
| 3b | 5-Br | - | rTRPV1/CHO |
| 3c | 5-I | - | rTRPV1/CHO |
| 4 | 6-I (Thiourea) | 30.3 | rTRPV1/CHO |
Data compiled from multiple sources. Ki values represent the functional antagonist affinity.
The SAR analysis reveals a clear trend: halogenation of the 4-hydroxy-3-methoxybenzyl moiety in thiourea derivatives leads to a switch from agonist to antagonist activity at the TRPV1 receptor.[1][2][3] Notably, the size and position of the halogen substituent are critical determinants of antagonist potency. The data indicates that larger halogens (I > Br > Cl) and substitution at the 6-position of the phenyl ring enhance the antagonist effect.[1][2][3] For instance, compound 2c , with an iodine atom at the 6-position, is a potent full antagonist with a Ki value of 23.1 nM.[1][2] Similarly, the corresponding thiourea derivative with a 6-iodo substitution (4 ) also exhibits strong antagonism.[1][2]
Experimental Protocols
To facilitate the replication and extension of these findings, detailed methodologies for the key experiments are provided below.
Synthesis of (p-Hydroxyphenethyl)thiourea Derivatives
The synthesis of the target thiourea derivatives is typically achieved through a straightforward condensation reaction.
General Procedure:
-
To a solution of the appropriately substituted p-hydroxyphenethylamine (1.0 equivalent) in a suitable solvent such as dichloromethane or tert-butanol, the corresponding isothiocyanate (1.2 equivalents) is added.[4]
-
The reaction mixture is stirred at room temperature until the starting amine is consumed, as monitored by thin-layer chromatography (TLC).[4]
-
Upon completion, the reaction mixture is typically washed with a dilute acid solution (e.g., 5% HCl) to remove any unreacted amine.[4]
-
The organic layer is then dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.[4]
-
If necessary, the product can be further purified by column chromatography or recrystallization.
TRPV1 Functional Assay (Calcium Influx Assay)
The functional activity of the compounds as TRPV1 modulators is commonly assessed by measuring changes in intracellular calcium concentration ([Ca²⁺]i) in cells stably expressing the TRPV1 receptor.
Protocol using Chinese Hamster Ovary (CHO) Cells:
-
Cell Culture: CHO cells stably expressing rat TRPV1 (rTRPV1) are cultured in appropriate media supplemented with antibiotics to maintain selection pressure.
-
Cell Plating: Cells are seeded into 96-well black-walled, clear-bottom plates and allowed to adhere and grow to confluence.
-
Dye Loading: The cell culture medium is removed, and the cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a physiological buffer (e.g., Hanks' Balanced Salt Solution with HEPES) for a specified time at 37°C.
-
Compound Addition: After dye loading, the cells are washed to remove excess dye. The test compounds, dissolved in buffer, are then added to the wells at various concentrations. For antagonist testing, the cells are pre-incubated with the test compounds before the addition of a known TRPV1 agonist.
-
Agonist Stimulation: To assess antagonist activity, a fixed concentration of a TRPV1 agonist, such as capsaicin, is added to the wells to stimulate calcium influx.
-
Fluorescence Measurement: Changes in intracellular calcium are monitored in real-time using a fluorescence plate reader. The fluorescence intensity is recorded before and after the addition of the agonist.
-
Data Analysis: The increase in fluorescence upon agonist stimulation is indicative of TRPV1 activation. The inhibitory effect of the test compounds is calculated as the percentage reduction in the agonist-induced fluorescence signal. IC₅₀ or Ki values are determined by fitting the concentration-response data to a sigmoidal dose-response curve.
[³H]Resiniferatoxin (RTX) Binding Assay
Radioligand binding assays are employed to determine the affinity of the compounds for the TRPV1 receptor.
Protocol:
-
Membrane Preparation: Membranes are prepared from CHO cells stably expressing the rTRPV1 receptor. The cells are harvested, homogenized in a buffer, and centrifuged to pellet the membranes. The membrane pellet is then resuspended in a binding buffer.
-
Binding Reaction: The binding assay is performed in a final volume containing the cell membranes, the radioligand [³H]RTX at a concentration near its Kd, and varying concentrations of the unlabeled test compounds.
-
Incubation: The reaction mixture is incubated at a specific temperature (e.g., 37°C) for a sufficient time to reach equilibrium.
-
Separation of Bound and Free Ligand: The bound radioligand is separated from the free radioligand by rapid filtration through glass fiber filters. The filters are then washed with ice-cold buffer to remove any non-specifically bound radioligand.
-
Radioactivity Measurement: The radioactivity retained on the filters is quantified by liquid scintillation counting.
-
Data Analysis: Non-specific binding is determined in the presence of a high concentration of an unlabeled TRPV1 ligand (e.g., unlabeled RTX or capsaicin). Specific binding is calculated by subtracting the non-specific binding from the total binding. The inhibition of [³H]RTX binding by the test compounds is used to calculate their inhibitory constants (Ki) using the Cheng-Prusoff equation.
TRPV1 Signaling Pathway
Activation of the TRPV1 receptor by various stimuli, including capsaicin, heat, and protons, leads to the opening of the non-selective cation channel, resulting in an influx of Ca²⁺ and Na⁺ into the neuron. This influx depolarizes the cell membrane, leading to the generation of action potentials that are transmitted to the central nervous system, ultimately perceived as pain. The following diagram illustrates the key components of the TRPV1 signaling pathway.
Caption: TRPV1 activation by various stimuli leads to cation influx and subsequent pain signal transmission.
This guide provides a foundational understanding of the SAR of (p-hydroxyphenethyl)urea derivatives as TRPV1 modulators. The presented data and protocols offer a valuable resource for researchers aiming to design and synthesize novel compounds with improved potency and desired pharmacological profiles for the treatment of pain and other TRPV1-mediated conditions. Further exploration of this chemical scaffold holds promise for the discovery of next-generation analgesics.
References
Comparative Guide to the Experimental Validation of (p-hydroxyphenethyl)-Urea as a Tyrosinase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the experimental validation of (p-hydroxyphenethyl)-Urea and its alternatives as inhibitors of tyrosinase, a key enzyme in melanin biosynthesis. The information presented is supported by experimental data from published studies.
Introduction to (p-hydroxyphenethyl)-Urea and its Molecular Target
(p-hydroxyphenethyl)-Urea, a derivative of tyramine, is a synthetic compound with a hypothesized inhibitory effect on tyrosinase. Tyrosinase is a copper-containing enzyme that catalyzes the first two rate-limiting steps in the biochemical pathway responsible for the production of melanin. Due to its role in pigmentation, tyrosinase has become a significant target for therapeutic and cosmetic applications aimed at modulating melanin production. The structural similarity of (p-hydroxyphenethyl)-Urea to tyramine, a natural substrate of tyrosinase, suggests its potential to act as a competitive inhibitor of the enzyme. While direct experimental validation for this specific molecule is not extensively documented in publicly available literature, the inhibitory activities of structurally related urea derivatives against tyrosinase provide a strong basis for this hypothesis.
Comparative Analysis of Tyrosinase Inhibitors
To provide a comprehensive comparison, this guide evaluates (p-hydroxyphenethyl)-Urea in the context of well-established tyrosinase inhibitors: Kojic Acid and Arbutin.
Quantitative Data on Inhibitory Activity
The following table summarizes the half-maximal inhibitory concentration (IC50) values for Kojic Acid and Arbutin against mushroom tyrosinase. The IC50 value represents the concentration of an inhibitor required to reduce the activity of an enzyme by 50%. Lower IC50 values indicate greater potency.
| Compound | IC50 (Monophenolase) | IC50 (Diphenolase) | Source |
| (p-hydroxyphenethyl)-Urea | Data Not Available | Data Not Available | |
| Kojic Acid | 70 ± 7 µM | 121 ± 5 µM | [1] |
| α-Arbutin | 6499 ± 137 µM | Data Not Available | [1] |
| β-Arbutin | 1687 ± 181 µM | Data Not Available | [1] |
Note: The absence of specific IC50 data for (p-hydroxyphenethyl)-Urea in the public domain necessitates a qualitative comparison based on the known activities of related urea-based compounds.
Experimental Protocols
The following are detailed methodologies for key experiments used to validate tyrosinase inhibitors.
Mushroom Tyrosinase Inhibition Assay (using L-DOPA as substrate)
This in vitro assay is a standard method for screening potential tyrosinase inhibitors.
Principle: Tyrosinase catalyzes the oxidation of L-DOPA (L-3,4-dihydroxyphenylalanine) to dopachrome, which has a characteristic absorbance at 475 nm. The presence of an inhibitor will reduce the rate of dopachrome formation, and this reduction is quantified spectrophotometrically.
Materials:
-
Mushroom Tyrosinase (e.g., 30 U/mL)
-
L-DOPA (e.g., 10 mM)
-
Phosphate Buffer (e.g., 0.1 M, pH 6.8)
-
Test compound (e.g., (p-hydroxyphenethyl)-Urea) and positive control (e.g., Kojic Acid) dissolved in a suitable solvent (e.g., DMSO).
-
96-well microplate
-
Microplate reader
Procedure:
-
In a 96-well plate, add 100 µL of phosphate buffer, 40 µL of mushroom tyrosinase solution, and 20 µL of the test compound solution at various concentrations.
-
For the control well, 20 µL of the solvent (e.g., DMSO) is added instead of the test compound.
-
Pre-incubate the plate at room temperature for 10 minutes.
-
Initiate the reaction by adding 40 µL of L-DOPA solution to each well.
-
Immediately measure the absorbance at 475 nm at regular intervals (e.g., every minute) for a set period (e.g., 20 minutes) using a microplate reader.
-
The percentage of tyrosinase inhibition is calculated using the following formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the control reaction and A_sample is the absorbance of the reaction with the test compound.
-
The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Signaling Pathways and Experimental Workflows
Tyrosinase-Mediated Melanin Synthesis Pathway
The following diagram illustrates the enzymatic steps catalyzed by tyrosinase in the melanin synthesis pathway.
Caption: The enzymatic conversion of L-Tyrosine to Melanin catalyzed by tyrosinase.
Experimental Workflow for Tyrosinase Inhibitor Screening
This diagram outlines the typical workflow for identifying and validating novel tyrosinase inhibitors.
Caption: A typical workflow for the discovery and validation of tyrosinase inhibitors.
Conclusion
References
Cross-Validation of Analytical Techniques for (p-hydroxyphenethyl)urea: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of various analytical techniques for the quantification and characterization of (p-hydroxyphenethyl)urea. Due to a lack of direct cross-validation studies for this specific compound, this guide draws upon established and validated methods for closely related phenolic compounds and urea derivatives. The presented data serves as a robust benchmark for methodology selection and development.
Comparative Analysis of Quantitative Methods
The selection of an appropriate analytical technique is critical for accurate and reliable quantification of (p-hydroxyphenethyl)urea in various matrices. High-Performance Liquid Chromatography coupled with UV detection (HPLC-UV) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) are the most prevalent and powerful techniques for this purpose. Other methods such as Gas Chromatography-Mass Spectrometry (GC-MS) and UV-Vis Spectrophotometry can also be employed, each with its own set of advantages and limitations.
Below is a summary of typical performance characteristics for these methods, based on data from analogous compounds.
| Analytical Technique | Linearity (R²) | Limit of Detection (LOD) | Limit of Quantitation (LOQ) | Accuracy (% Recovery) | Precision (%RSD) |
| HPLC-UV | ≥0.999 | 0.01 - 0.2 µg/mL[1] | 0.02 - 0.5 µg/mL[1] | 97 - 104%[1] | < 4%[1] |
| LC-MS/MS | >0.999 | 2 - 3 mg/kg[2] | 7 - 8 mg/kg[2] | 86 - 105%[2] | 1.4 - 7.2%[2] |
| GC-MS | >0.99 | Dependent on derivatization | Dependent on derivatization | Variable | < 15% |
| UV-Vis Spectrophotometry | ~0.9998[3] | ~0.34 ng/mL (with derivatization)[3] | - | Variable | ~2.1%[3] |
Note: The performance of GC-MS is highly dependent on the chosen derivatization method, which is often necessary to improve the volatility and thermal stability of urea compounds. UV-Vis spectrophotometry, while simple and cost-effective, often requires derivatization to enhance sensitivity and specificity, and is more susceptible to interference from matrix components.
Experimental Protocols
Detailed methodologies are crucial for the successful implementation and validation of any analytical technique. Below are representative experimental protocols for the key methods discussed.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is well-suited for the routine quantification of (p-hydroxyphenethyl)urea.
-
Instrumentation: A standard HPLC system equipped with a UV-Vis detector.
-
Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a common choice for separating phenolic compounds.
-
Mobile Phase: A gradient elution using a mixture of an aqueous phase (e.g., water with 0.1% formic acid) and an organic phase (e.g., acetonitrile or methanol) is typically employed to achieve good separation.
-
Detection: UV detection at the wavelength of maximum absorbance for (p-hydroxyphenethyl)urea.
-
Sample Preparation: Samples are typically dissolved in the mobile phase, filtered, and then injected into the HPLC system.
-
Validation Parameters: The method should be validated for linearity, accuracy, precision, specificity, limit of detection (LOD), and limit of quantitation (LOQ) according to ICH guidelines.[4]
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
For high sensitivity and selectivity, especially in complex matrices, LC-MS/MS is the method of choice.
-
Instrumentation: An HPLC or UHPLC system coupled to a tandem mass spectrometer (e.g., a triple quadrupole or Q-TOF).
-
Ionization Source: Electrospray ionization (ESI) in either positive or negative mode is commonly used for phenolic and urea-containing compounds.
-
MS/MS Parameters: Multiple Reaction Monitoring (MRM) is used for quantification, where specific precursor-to-product ion transitions for (p-hydroxyphenethyl)urea and an internal standard are monitored.
-
Chromatographic Conditions: Similar to HPLC-UV, a C18 column with a gradient of water/acetonitrile or water/methanol, often with formic acid as a modifier, is used.
-
Sample Preparation: May involve more extensive cleanup steps like solid-phase extraction (SPE) to minimize matrix effects.
-
Method Validation: Validation should include assessments of matrix effects, in addition to the standard parameters of linearity, accuracy, precision, and sensitivity.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS can be an alternative, particularly for structural confirmation, but typically requires derivatization.
-
Derivatization: (p-hydroxyphenethyl)urea needs to be derivatized to increase its volatility and thermal stability. Common derivatizing agents for similar compounds include silylating agents (e.g., BSTFA) or acylating agents.
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer.
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms or HP-5ms).
-
Carrier Gas: Helium is typically used as the carrier gas.
-
MS Detection: The mass spectrometer is operated in electron ionization (EI) mode, and full scan or selected ion monitoring (SIM) can be used for data acquisition.
-
Sample Preparation: Involves extraction of the analyte followed by the derivatization step.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is a powerful tool for the structural elucidation and characterization of (p-hydroxyphenethyl)urea. While not a primary quantitative technique for trace analysis, quantitative NMR (qNMR) can be highly accurate for purity assessment of bulk material.
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Solvent: A deuterated solvent in which the compound is soluble (e.g., DMSO-d6, Methanol-d4).
-
Experiments:
-
¹H NMR: Provides information on the number and environment of protons in the molecule.
-
¹³C NMR: Provides information on the carbon skeleton.
-
2D NMR (e.g., COSY, HSQC, HMBC): Used to establish connectivity between atoms and confirm the structure.
-
-
Quantitative NMR (qNMR): For purity determination, a certified internal standard with a known concentration is added to the sample, and the purity of the target compound is calculated by comparing the integral of a specific signal from the analyte to that of the internal standard.
Visualizing the Cross-Validation Workflow
A systematic workflow is essential for the cross-validation of different analytical techniques. The following diagram illustrates a typical process.
Caption: Workflow for the cross-validation of analytical techniques.
References
- 1. Development and validation of analytical HPLC for phenolics in Pinus densiflora bark extract - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Development and validation of two analytical methods for urea determination in compound feed, including pet food, and yeast using high-performance liquid chromatography coupled with fluorescence detection and tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Spectrophotometric determination of urea in dermatologic formulations and cosmetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pharmtech.com [pharmtech.com]
A Comparative Analysis of the Anti-inflammatory Efficacy of (p-hydroxyphenethyl)urea and Diclofenac
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the anti-inflammatory properties of (p-hydroxyphenethyl)urea and the widely used nonsteroidal anti-inflammatory drug (NSAID), diclofenac. The following sections present a summary of their mechanisms of action, comparative experimental data, and detailed experimental protocols.
Mechanism of Action
Diclofenac is a well-established NSAID with a multi-faceted anti-inflammatory mechanism. Its primary action is the inhibition of cyclooxygenase (COX) enzymes, COX-1 and COX-2.[1][2][3][] By blocking these enzymes, diclofenac effectively reduces the synthesis of prostaglandins, which are key mediators of inflammation, pain, and fever.[2][5] Some evidence also suggests that diclofenac may inhibit the lipoxygenase pathway, reducing the formation of pro-inflammatory leukotrienes, and may also inhibit phospholipase A2.[1]
The anti-inflammatory mechanism of (p-hydroxyphenethyl)urea is less defined in publicly available literature. However, studies on a structurally similar compound, 1,3-bis(p-Hydroxyphenyl)urea, suggest that its anti-inflammatory effects are mediated by the downregulation of key inflammatory markers. This includes the reduction of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1 beta (IL-1β), and Interleukin-6 (IL-6), as well as the inhibition of COX-2 expression.[6][7]
Comparative Efficacy Data
The following table summarizes the comparative effects of 1,3-bis(p-Hydroxyphenyl)urea and diclofenac on the expression of key inflammatory mediators in a carrageenan-induced rat paw edema model. It is important to note that the data for the urea compound is for 1,3-bis(p-Hydroxyphenyl)urea and is used here as a surrogate for (p-hydroxyphenethyl)urea due to the limited direct comparative data.
| Inflammatory Marker | 1,3-bis(p-Hydroxyphenyl)urea (100 mg/kg BW) | Diclofenac Sodium | Outcome |
| COX-2 Expression | Not significantly different from diclofenac sodium (p > 0.05)[7] | Standard positive control | Comparable inhibition of COX-2 expression. |
| TNF-α Expression | Not significantly different from diclofenac sodium (p > 0.05)[7] | Standard positive control | Comparable reduction in TNF-α expression. |
| IL-1β Expression | Not significantly different from diclofenac sodium (p > 0.05)[7] | Standard positive control | Comparable reduction in IL-1β expression. |
| IL-6 Expression | Not significantly different from diclofenac sodium (p > 0.05)[7] | Standard positive control | Comparable reduction in IL-6 expression. |
Data is sourced from a study on 1,3-bis(p-Hydroxyphenyl)urea and diclofenac sodium.[7]
Signaling Pathways
The diagrams below illustrate the established anti-inflammatory signaling pathway of diclofenac and the proposed pathway for (p-hydroxyphenethyl)urea based on available data for a similar compound.
Experimental Protocols
Detailed methodologies for key experiments are provided below to allow for replication and further investigation.
Carrageenan-Induced Paw Edema in Rats
This widely used in vivo model is employed to assess the acute anti-inflammatory activity of compounds.[8][9][10][11]
Workflow Diagram:
Detailed Steps:
-
Animals: Male Wistar rats (150-200g) are typically used. They are housed under standard laboratory conditions with free access to food and water.
-
Induction of Edema: A 1% w/v suspension of carrageenan in sterile saline is prepared. A volume of 0.1 mL is injected into the sub-plantar tissue of the right hind paw of each rat.[9][12]
-
Drug Administration: The test compound, (p-hydroxyphenethyl)urea, and the standard drug, diclofenac, are administered orally or intraperitoneally 30 to 60 minutes before carrageenan injection.[12] A control group receives only the vehicle.
-
Measurement of Paw Edema: The volume of the paw is measured using a plethysmometer at 0, 1, 2, 3, 4, and 5 hours after the carrageenan injection.[12]
-
Data Analysis: The percentage inhibition of edema is calculated for each group with respect to the control group.
In Vitro COX-2 Inhibition Assay
This assay determines the direct inhibitory effect of a compound on the activity of the COX-2 enzyme.
Workflow Diagram:
Detailed Steps:
-
Reagents: Purified human or ovine COX-2 enzyme, arachidonic acid (substrate), hematin and L-epinephrine (cofactors), and a suitable buffer (e.g., 100 mM Tris-HCl, pH 8.0).[13]
-
Assay Procedure:
-
In a reaction tube, the buffer, cofactors, and COX-2 enzyme are mixed.[13]
-
The test compound, dissolved in a solvent like DMSO, is added to the enzyme mixture and pre-incubated at 37°C for 10 minutes.[13][14]
-
The enzymatic reaction is initiated by adding arachidonic acid.[13]
-
The reaction is allowed to proceed for a short duration (e.g., 2 minutes) and then terminated by adding hydrochloric acid.[13]
-
-
Quantification: The amount of prostaglandin E2 (PGE2) produced is quantified using methods such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) or an enzyme-linked immunosorbent assay (ELISA).[13]
-
Data Analysis: The concentration of the test compound that causes 50% inhibition of COX-2 activity (IC50) is determined.
References
- 1. Diclofenac - Wikipedia [en.wikipedia.org]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Diclofenac: an update on its mechanism of action and safety profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. What is the mechanism of Diclofenac Sodium? [synapse.patsnap.com]
- 6. public.pensoft.net [public.pensoft.net]
- 7. The effect of 1.3 bis(p-Hydroxyphenyl)urea compound on IL-6, IL-1β, TNF-α and COX-2 protein expression on λ-Carrageenan-induced rats [pharmacia.pensoft.net]
- 8. researchgate.net [researchgate.net]
- 9. 2.4. Carrageenan-Induced Hind Paw Edema in Rats [bio-protocol.org]
- 10. inotiv.com [inotiv.com]
- 11. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 12. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 14. cdn.caymanchem.com [cdn.caymanchem.com]
Correlation of In Silico Docking Predictions with In Vitro Activity: A Comparative Guide for (p-hydroxyphenethyl)urea Analogs
For the attention of: Researchers, scientists, and drug development professionals.
This guide provides a comparative analysis of in silico docking predictions and in vitro experimental data for urea derivatives, with a focus on analogs of (p-hydroxyphenethyl)urea. Due to the limited availability of published data directly correlating the in silico and in vitro activities of (p-hydroxyphenethyl)urea, this document leverages findings from its close structural analog, 1,3-bis(p-hydroxyphenyl)urea, to illustrate the comparative methodology. This guide aims to offer a framework for predicting and validating the biological activity of novel urea-based compounds.
Introduction
Urea derivatives are a versatile class of compounds with a wide range of biological activities, including anti-inflammatory, antioxidant, and enzyme inhibitory properties. The (p-hydroxyphenethyl)urea scaffold, incorporating a phenolic group, is of particular interest due to its potential for hydrogen bonding and its structural similarity to naturally occurring bioactive molecules like tyrosol. Computational (in silico) methods, such as molecular docking, are increasingly utilized in the early stages of drug discovery to predict the binding affinity of ligands to their protein targets, thereby prioritizing compounds for synthesis and in vitro testing. This guide explores the correlation between such computational predictions and laboratory-based experimental results.
In Silico Docking Predictions
Molecular docking studies have been employed to predict the binding affinity of urea derivatives to key protein targets involved in inflammation. For the analog 1,3-bis(p-hydroxyphenyl)urea, in silico analyses have identified Cyclooxygenase-1 (COX-1), Cyclooxygenase-2 (COX-2), and Tumor Necrosis Factor-alpha (TNF-α) as potential molecular targets.
Table 1: In Silico Docking Scores of 1,3-bis(p-hydroxyphenyl)urea Against Inflammatory Targets
| Compound | Target Protein | PDB ID | Docking Score (kcal/mol) | Reference Compound | Docking Score (kcal/mol) |
| 1,3-bis(p-hydroxyphenyl)urea | COX-1 | 1CQE | -10.6 | Diclofenac | -7.4 |
| 1,3-bis(p-hydroxyphenyl)urea | TNF-α | 2AZ5 | -9.6 | Dexamethasone | -7.1 |
Data sourced from in silico analysis of 1,3-bis(p-hydroxyphenyl)urea.
In Vitro Biological Activity
The in silico predictions are corroborated by in vitro and in vivo studies on 1,3-bis(p-hydroxyphenyl)urea, which have demonstrated its anti-inflammatory and antioxidant properties.
Table 2: Summary of In Vitro and In Vivo Anti-inflammatory Activity of 1,3-bis(p-hydroxyphenyl)urea
| Assay | Model | Key Findings |
| Carrageenan-induced paw edema | Rat | Doses of 50, 100, and 200 mg/kg BW showed anti-inflammatory activity comparable to diclofenac sodium. |
| Protein Expression Analysis | λ-Carrageenan-induced rats | Decreased expression of IL-6, IL-1β, TNF-α, and COX-2 proteins in inflamed paw tissue.[1] |
Table 3: In Vitro Antioxidant Activity of 1,3-bis(p-hydroxyphenyl)urea
| Assay | IC50 Value (μg/mL) | Reference Compound | IC50 Value (μg/mL) |
| CUPRAC | 4.40 ± 0.07 | - | - |
| FRAP | 29.36 ± 1.20 | - | - |
Experimental Protocols
In Silico Molecular Docking Protocol
-
Protein and Ligand Preparation: The three-dimensional crystal structures of target proteins (e.g., COX-2, PDB ID: 5KIR; TNF-α, PDB ID: 2AZ5) are obtained from the Protein Data Bank. Water molecules and co-crystallized ligands are removed, and polar hydrogen atoms and Kollman charges are added. The 3D structure of the ligand, (p-hydroxyphenethyl)urea or its analog, is built and optimized using appropriate software (e.g., ChemDraw, Avogadro) to achieve the lowest energy conformation.
-
Docking Simulation: Molecular docking is performed using software such as AutoDock Vina or PyRx.[2] The grid box is centered on the active site of the target protein, encompassing the key amino acid residues.
-
Analysis of Results: The docking results are analyzed based on the binding energy (kcal/mol) and the interaction of the ligand with the amino acid residues in the active site. Lower binding energy indicates a more stable protein-ligand complex. Visualization of the docked pose is performed using software like PyMOL or Discovery Studio.
In Vitro COX-2 Inhibition Assay Protocol
This assay is based on the principle of a colorimetric inhibitor screening assay which measures the peroxidase activity of COX.
-
Reagent Preparation: A COX-2 inhibitor screening assay kit (e.g., Cayman Chemical, No. 760111) is used.[3] Reagents provided typically include assay buffer, heme, enzyme (ovine COX-2), arachidonic acid (substrate), and a colorimetric substrate (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine, TMPD).
-
Assay Procedure:
-
Add 150 µL of Assay Buffer, 10 µL of Heme, and 10 µL of the test compound (dissolved in a suitable solvent like DMSO) to a 96-well plate.
-
Add 10 µL of COX-2 enzyme and incubate for 10 minutes at 25°C.
-
Initiate the reaction by adding 10 µL of arachidonic acid.
-
Measure the absorbance at 590 nm at 1-minute intervals for 5 minutes using a plate reader.
-
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to a control without the inhibitor. The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the compound concentration.
In Vitro Antioxidant DPPH Radical Scavenging Assay Protocol
-
Reagent Preparation: Prepare a stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol (e.g., 0.1 mM). Prepare various concentrations of the test compound in methanol. A standard antioxidant, such as ascorbic acid or Trolox, is used as a positive control.
-
Assay Procedure:
-
In a 96-well plate, add 100 µL of the test compound solution at different concentrations.
-
Add 100 µL of the DPPH solution to each well.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
-
Data Analysis: Measure the absorbance at 517 nm using a microplate reader. The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100, where A_control is the absorbance of the DPPH solution without the sample and A_sample is the absorbance of the sample with the DPPH solution. The IC50 value is determined from a plot of % inhibition versus concentration.
Signaling Pathway and Workflow Diagrams
Experimental Workflow
Caption: Experimental workflow for correlating in silico and in vitro data.
TNF-α Signaling Pathway
Caption: Simplified TNF-α signaling pathway leading to inflammation.
COX-2 Signaling Pathway
References
- 1. The effect of 1.3 bis(p-Hydroxyphenyl)urea compound on IL-6, IL-1β, TNF-α and COX-2 protein expression on λ-Carrageenan-induced rats [pharmacia.pensoft.net]
- 2. In-silico Investigation and Development of Cyclooxygenase-2 (1CX2) Selective Inhibition as a Possible Anti-Inflammatory Activity – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 3. Virtual Screening for Finding Novel COX-2 Inhibitors as Antitumor Agents [openmedicinalchemistryjournal.com]
Assessing Reproducibility in Biological Assays of (p-hydroxyphenethyl)urea and its Analogs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction to (p-hydroxyphenethyl)urea and its Analogs
Urea derivatives are a versatile class of compounds with a broad spectrum of biological activities, making them attractive scaffolds in drug discovery.[1][2][3] Analogs of (p-hydroxyphenethyl)urea, such as 1,3-bis(p-hydroxyphenyl)urea, have demonstrated notable anti-inflammatory effects, while other related urea-based molecules have been investigated as tyrosinase inhibitors, antibacterial, and anticancer agents.[1][2][4][5] The reproducibility of the biological assays used to characterize these activities is paramount for the reliable assessment of their therapeutic potential.
Anti-Inflammatory Activity Assessment
A widely used and well-characterized model for evaluating the anti-inflammatory potential of novel compounds is the carrageenan-induced paw edema assay in rats. This assay allows for the quantification of a compound's ability to reduce acute inflammation.
Comparative Performance of a (p-hydroxyphenethyl)urea Analog
Studies on the analog 1,3-bis(p-hydroxyphenyl)urea have demonstrated its anti-inflammatory efficacy in comparison to the well-established non-steroidal anti-inflammatory drug (NSAID), diclofenac. The data below summarizes the percentage of inflammation inhibition at various doses.
| Compound | Dose (mg/kg BW) | Inflammation Inhibition (%) | Reference Compound | Inflammation Inhibition (%) |
| 1,3-bis(p-hydroxyphenyl)urea | 50 | Not significantly different from diclofenac | Diclofenac Sodium (2.25 mg/kg BW) | Data not specified in abstract |
| 1,3-bis(p-hydroxyphenyl)urea | 100 | Not significantly different from diclofenac | Diclofenac Sodium (2.25 mg/kg BW) | Data not specified in abstract |
| 1,3-bis(p-hydroxyphenyl)urea | 200 | Not significantly different from diclofenac | Diclofenac Sodium (2.25 mg/kg BW) | Data not specified in abstract |
Table 1: Anti-inflammatory activity of 1,3-bis(p-hydroxyphenyl)urea in the carrageenan-induced rat paw edema model.[6] The study concluded that at doses of 50, 100, and 200 mg/kg BW, the compound showed anti-inflammatory activity comparable to diclofenac sodium.[6]
Experimental Protocol: Carrageenan-Induced Rat Paw Edema
To ensure the reproducibility of this assay, a detailed and standardized protocol is essential.
Materials:
-
Male Wistar rats (150-200g)
-
1% (w/v) Carrageenan solution in sterile saline
-
Test compound (e.g., 1,3-bis(p-hydroxyphenyl)urea) suspended in a suitable vehicle (e.g., 0.5% Na-CMC)
-
Reference drug (e.g., Diclofenac sodium)
-
Plethysmometer
Procedure:
-
Animal Acclimatization: House animals in standard laboratory conditions for at least one week prior to the experiment.
-
Fasting: Fast animals overnight with free access to water before the experiment.
-
Grouping: Divide animals into control, reference, and test groups.
-
Compound Administration: Administer the test compound and reference drug orally or intraperitoneally at predetermined doses. The control group receives only the vehicle.
-
Induction of Edema: One hour after compound administration, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.
-
Measurement of Paw Volume: Measure the paw volume of each rat using a plethysmometer at 0, 60, 120, 180, 240, 300, and 360 minutes after carrageenan injection.[6]
-
Calculation of Inflammation and Inhibition:
-
Percent Edema = ((Vt - V0) / V0) x 100, where Vt is the paw volume at time t and V0 is the initial paw volume.
-
Percent Inhibition = ((Ec - Et) / Ec) x 100, where Ec is the average edema of the control group and Et is the average edema of the treated group.
-
Signaling Pathway and Experimental Workflow
The anti-inflammatory action of many urea-based compounds is linked to the inhibition of the cyclooxygenase (COX) enzymes, which are key in the inflammatory cascade.
Figure 1: Simplified signaling pathway of inflammation involving COX enzymes.
Figure 2: Experimental workflow for the carrageenan-induced paw edema assay.
Tyrosinase Inhibition Activity Assessment
Tyrosinase is a key enzyme in melanin biosynthesis, and its inhibition is a target for developing agents for hyperpigmentation disorders. Several urea derivatives have been investigated for their tyrosinase inhibitory potential.
Comparative Performance of Urea Derivatives
The inhibitory activity of urea derivatives against tyrosinase is typically quantified by their half-maximal inhibitory concentration (IC50) and inhibition constant (Ki).
| Compound | IC50 (µM) | Ki (µM) | Reference Compound | IC50 (µM) |
| Isoquinoline Urea Derivative 1 | Data not specified | 119.22 - 162.62 (for a series of 11 compounds) | Kojic Acid | Data not specified in abstract |
| 1-(4-chlorophenyl)-3-(isoquinolin-5-yl)thiourea | Data not specified | 119.22 (most active) | Kojic Acid | Data not specified in abstract |
Table 2: Tyrosinase inhibitory activity of a series of isoquinoline urea/thiourea derivatives.[4][7] The study identified a competitive inhibitor with a Ki value of 119.22 µM.[4][7]
Experimental Protocol: Tyrosinase Inhibition Assay
A standardized in vitro colorimetric assay is used to screen for tyrosinase inhibitors.
Materials:
-
Mushroom tyrosinase
-
L-DOPA (substrate)
-
Phosphate buffer (pH 6.8)
-
Test compound (dissolved in a suitable solvent, e.g., DMSO)
-
Reference inhibitor (e.g., Kojic acid)
-
96-well microplate reader
Procedure:
-
Preparation of Solutions: Prepare stock solutions of the enzyme, substrate, test compound, and reference inhibitor in phosphate buffer.
-
Assay Mixture: In a 96-well plate, add phosphate buffer, test compound at various concentrations, and tyrosinase solution.
-
Pre-incubation: Incubate the mixture at a controlled temperature (e.g., 25°C) for a defined period (e.g., 10 minutes).
-
Initiation of Reaction: Add the L-DOPA solution to each well to start the reaction.
-
Measurement: Measure the absorbance at a specific wavelength (e.g., 475 nm) at regular intervals using a microplate reader.
-
Calculation of Inhibition:
-
The rate of reaction is determined from the slope of the absorbance versus time plot.
-
Percent Inhibition = ((V_control - V_sample) / V_control) x 100, where V_control is the reaction rate in the absence of the inhibitor and V_sample is the reaction rate in the presence of the inhibitor.
-
The IC50 value is determined by plotting the percent inhibition against the inhibitor concentration.
-
Signaling Pathway and Experimental Workflow
The inhibition of tyrosinase disrupts the melanin synthesis pathway.
Figure 3: Simplified pathway of melanin biosynthesis and the point of inhibition.
Figure 4: Experimental workflow for the in vitro tyrosinase inhibition assay.
Conclusion and Recommendations for Reproducibility Assessment
To rigorously assess the reproducibility of biological assays for (p-hydroxyphenethyl)urea or any of its analogs, the following steps are recommended:
-
Standardized Protocols: Adherence to detailed, standardized protocols, as outlined above, is the foundational step.
-
Intra- and Inter-Assay Variability: Perform multiple independent experiments on different days (inter-assay) and multiple replicates within the same experiment (intra-assay) to quantify the variability of the results.
-
Control Compounds: Consistently use well-characterized positive and negative control compounds in every assay to benchmark performance.
-
Data Reporting: Report detailed experimental conditions, raw data, and statistical analyses to allow for transparent evaluation and comparison across different studies.
-
Round-Robin Studies: For a comprehensive assessment of reproducibility, consider conducting inter-laboratory studies where the same compounds and protocols are tested in multiple independent laboratories.
By implementing these practices, the scientific community can ensure the generation of robust and reliable data on the biological activities of (p-hydroxyphenethyl)urea and its promising analogs, thereby facilitating their potential development as therapeutic agents.
References
- 1. researchgate.net [researchgate.net]
- 2. New Urea Derivatives as Potential Antimicrobial Agents: Synthesis, Biological Evaluation, and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and tyrosinase inhibitory properties of novel isoquinoline urea/thiourea derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Novel tetrahydronaphthalen-1-yl-phenethyl ureas: synthesis and dual antibacterial-anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. f1000research-files.f1000.com [f1000research-files.f1000.com]
- 7. tandfonline.com [tandfonline.com]
comparative analysis of synthetic routes for Urea, (p-hydroxyphenethyl)-
For researchers and professionals in drug development, the efficient synthesis of novel compounds is paramount. This guide provides a comparative analysis of two primary synthetic routes for the production of (p-hydroxyphenethyl)urea, a molecule of interest for further pharmacological investigation. The comparison is based on established chemical principles and analogous reactions found in the scientific literature.
Synthetic Route Comparison
Two plausible synthetic routes for (p-h-hydroxyphenethyl)urea have been identified and analyzed. The first route involves the direct reaction of tyramine with an isocyanate derivative, while the second employs a two-step process utilizing a phosgene equivalent.
| Parameter | Route 1: Isocyanate Reaction | Route 2: Carbonyl Diimidazole (CDI) Mediated Synthesis |
| Starting Materials | Tyramine, Trimethylsilyl isocyanate (or Chlorosulfonyl isocyanate) | Tyramine, N,N'-Carbonyldiimidazole (CDI), Ammonia |
| Reaction Steps | One-pot synthesis (for trimethylsilyl isocyanate) or two steps (for chlorosulfonyl isocyanate) | Two distinct reaction steps |
| Key Intermediates | Isocyanate (in situ or isolated) | N-Acylimidazolide |
| Reagent Toxicity | Trimethylsilyl isocyanate is moisture sensitive and corrosive. Chlorosulfonyl isocyanate is highly toxic and corrosive. | CDI is a moisture-sensitive but safer alternative to phosgene. |
| Reaction Conditions | Anhydrous conditions, typically in an inert solvent like THF or acetonitrile. May require elevated temperatures. | Anhydrous conditions for the first step, followed by reaction with ammonia in a suitable solvent. |
| Yield (Predicted) | Moderate to high, based on similar reactions.[1] | Generally high yields are reported for this method. |
| Purification | Standard chromatographic techniques or recrystallization. | Purification of the intermediate may be necessary, followed by final product purification. |
| Scalability | Potentially scalable, but handling of isocyanates can be challenging on a large scale. | Generally considered a scalable and safe method for urea synthesis.[2][3] |
Experimental Protocols
Route 1: Synthesis via Isocyanate Reaction (using Trimethylsilyl Isocyanate)
This protocol is adapted from a similar synthesis of a urea derivative.[1]
Materials:
-
2-(4-hydroxyphenyl)ethylamine (Tyramine)
-
Trimethylsilyl isocyanate
-
Anhydrous Tetrahydrofuran (THF)
-
Methanol
-
Silica gel
-
Dichloromethane
-
Ethanol
Procedure:
-
To a solution of 2-(4-hydroxyphenyl)ethylamine (1 equivalent) in anhydrous THF, add trimethylsilyl isocyanate (1.1 equivalents) dropwise under an inert atmosphere (e.g., nitrogen or argon).
-
Heat the reaction mixture at reflux for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Quench the reaction by the slow addition of methanol.
-
Remove the solvent under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to afford pure (p-hydroxyphenethyl)urea.
Route 2: Synthesis via N,N'-Carbonyldiimidazole (CDI)
This protocol is based on a general method for the synthesis of unsymmetrical ureas.[2]
Materials:
-
2-(4-hydroxyphenyl)ethylamine (Tyramine)
-
N,N'-Carbonyldiimidazole (CDI)
-
Anhydrous Dichloromethane (DCM)
-
Ammonia (as a solution in a suitable solvent, e.g., methanol or as ammonia gas)
Procedure:
-
Formation of the N-Acylimidazolide Intermediate:
-
Dissolve 2-(4-hydroxyphenyl)ethylamine (1 equivalent) in anhydrous DCM under an inert atmosphere.
-
Add N,N'-Carbonyldiimidazole (1.1 equivalents) portion-wise to the solution at room temperature.
-
Stir the reaction mixture for 1-2 hours at room temperature. The formation of the intermediate can be monitored by TLC.
-
-
Reaction with Ammonia:
-
Cool the reaction mixture containing the N-acylimidazolide intermediate to 0 °C.
-
Slowly bubble ammonia gas through the solution or add a solution of ammonia in methanol (excess) dropwise.
-
Allow the reaction to warm to room temperature and stir for an additional 2-4 hours.
-
-
Work-up and Purification:
-
Wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or silica gel column chromatography to yield (p-hydroxyphenethyl)urea.
-
Logical Workflow of the Comparative Analysis
Caption: Comparative analysis workflow for the synthesis of (p-hydroxyphenethyl)urea.
References
Safety Operating Guide
Essential Safety and Disposal Procedures for (p-hydroxyphenethyl)-urea
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental protection. This document provides a comprehensive guide to the safe disposal of (p-hydroxyphenethyl)-urea, a compound that combines the chemical properties of urea and a phenolic group.
(p-hydroxyphenethyl)-urea is not classified as an acutely hazardous waste under the Resource Conservation and Recovery Act (RCRA); however, due to its phenolic component, it requires careful management as a hazardous waste. The procedures outlined below are designed to provide clear, step-by-step guidance for its disposal.
Personal Protective Equipment (PPE)
Before handling (p-hydroxyphenethyl)-urea, ensure that the following personal protective equipment is worn:
| PPE Category | Item |
| Eye Protection | Chemical safety goggles or a face shield |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile) |
| Body Protection | A fully buttoned laboratory coat |
Disposal Protocol for (p-hydroxyphenethyl)-urea
Adherence to the following steps is crucial for the safe disposal of (p-hydroxyphenethyl)-urea and associated materials. All procedures involving this compound should be conducted within a certified chemical fume hood to minimize inhalation exposure.
Step 1: Waste Collection
-
Solid Waste: Collect solid (p-hydroxyphenethyl)-urea waste in a designated, leak-proof, and sealable hazardous waste container.
-
Aqueous Solutions: Solutions containing (p-hydroxyphenethyl)-urea should be collected in a shatter-proof bottle designated for hazardous aqueous waste.
-
Contaminated Materials: All materials that have come into contact with (p-hydroxyphenethyl)-urea, such as pipette tips, centrifuge tubes, and gloves, must be collected in a separate, sealable container or bag clearly marked as hazardous waste.[1]
Step 2: Labeling
Properly label all waste containers with a hazardous waste tag. The label must include:
-
The full chemical name: (p-hydroxyphenethyl)-urea
-
The words "Hazardous Waste"
-
An indication of the primary hazards (e.g., "Toxic" )
-
The date the waste was first added to the container.
Step 3: Storage
Store the sealed and labeled hazardous waste containers in a designated satellite accumulation area within the laboratory. Ensure that the storage area is away from incompatible materials, particularly strong oxidizing agents.
Step 4: Waste Pickup
Once the waste container is full, or if it is no longer being used, arrange for its collection by your institution's Environmental Health and Safety (EHS) department. Follow your institution's specific procedures for requesting a hazardous waste pickup.
Prohibited Disposal Methods
-
Do NOT dispose of (p-hydroxyphenethyl)-urea down the sink or in regular trash receptacles.[1] The phenolic component can be harmful to aquatic life and interfere with wastewater treatment processes.
-
Do NOT mix (p-hydroxyphenethyl)-urea waste with other waste streams unless explicitly permitted by your EHS department.
Experimental Workflow for Disposal
This procedural guidance is intended to supplement, not replace, your institution's specific chemical hygiene and hazardous waste management plans. Always consult your local EHS department for clarification on disposal policies and procedures.
References
Personal protective equipment for handling Urea, (p-hydroxyphenethyl)-
This guide provides crucial safety and logistical information for handling (p-hydroxyphenethyl)-urea in a laboratory setting. It is intended for researchers, scientists, and professionals in drug development. The following procedures are based on best practices for handling similar urea compounds and are designed to ensure a safe laboratory environment.
Personal Protective Equipment (PPE)
When handling (p-hydroxyphenethyl)-urea, it is imperative to use appropriate personal protective equipment to minimize exposure and ensure personal safety. The following table summarizes the recommended PPE.
| PPE Category | Recommended Equipment |
| Eye Protection | Chemical safety goggles or safety glasses with side shields.[1][2] |
| Hand Protection | Nitrile gloves.[3] Always inspect gloves prior to use and use proper glove removal technique to avoid skin contact. |
| Body Protection | A fully-buttoned lab coat or chemical-resistant clothing.[1][3] |
| Respiratory | A NIOSH-approved respirator should be worn when dusts are generated.[2] For higher dust concentrations, a P2 mask may be necessary.[1] |
Operational Plan: Handling and Storage
Proper handling and storage procedures are critical to maintaining the integrity of the compound and the safety of laboratory personnel.
-
Preparation : Before handling, ensure that an eyewash station and safety shower are readily accessible.[4][5]
-
Ventilation : Work in a well-ventilated area. Use process enclosures or local exhaust ventilation to control airborne levels.[3]
-
Handling : Avoid contact with eyes, skin, and clothing.[4] Minimize dust generation and accumulation.[5] Do not eat, drink, or smoke in the handling area.[1]
-
Storage : Store in a tightly closed container in a cool, dry, and well-ventilated area.[3] Keep away from incompatible materials such as strong oxidizing agents.[2][3]
-
Hygiene : Wash hands thoroughly after handling and before leaving the laboratory.[3]
Disposal Plan
Proper disposal of (p-hydroxyphenethyl)-urea and its containers is essential to prevent environmental contamination and ensure regulatory compliance.
-
Waste Collection : Collect waste urea in a sealable, compatible waste container.[3]
-
Labeling : Attach a completed Dangerous Waste label to the container as soon as waste is added.[3]
-
Storage of Waste : Store the waste container away from incompatible materials.[3]
-
Disposal : When the container is full or no longer in use, complete a Chemical Collection Request Form and deliver it to the designated Waste Accumulation Area Operator.[3] Do not let the product enter drains.
Emergency Procedures
In case of accidental exposure, follow these first aid measures:
-
Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[5] Seek medical attention if irritation persists.[1]
-
Skin Contact : Wash off with soap and plenty of water.[3] Remove contaminated clothing and wash it before reuse.[5]
-
Inhalation : Move the exposed individual to fresh air.[2] If breathing is difficult, give oxygen.[5]
-
Ingestion : Do not induce vomiting. Never give anything by mouth to an unconscious person.[2] Rinse mouth with water.[2]
Experimental Workflow Diagram
The following diagram illustrates the standard workflow for handling (p-hydroxyphenethyl)-urea in a laboratory setting, from preparation to disposal.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
